molecular formula C11H16ClNO2 B587853 Methoxyphedrine Hydrochloride CAS No. 879665-92-6

Methoxyphedrine Hydrochloride

Cat. No.: B587853
CAS No.: 879665-92-6
M. Wt: 229.704
InChI Key: QIJFAKGYWIXUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyphedrine Hydrochloride is a chemical substance of interest in specialized research. As a supplier, we provide this compound to qualified researchers for investigational purposes in a controlled laboratory setting. All available information indicates that this product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other personal uses. Researchers are responsible for handling this material according to all applicable safety protocols and regulations. For detailed specifications, safety data sheets, and handling information, please contact our technical support team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9;/h4-8,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJFAKGYWIXUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681073, DTXSID601348162
Record name 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)-2-(methylamino)-1-propanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879665-92-6
Record name Methoxyphedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879665926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 879665-92-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1F13O4DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methoxyphedrine Hydrochloride for Analytical and Forensic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. Methoxyphedrine, also known as para-Methoxymethamphetamine (PMMA), is a highly dangerous and legally controlled substance in many jurisdictions worldwide.[1][2][3][4] Its synthesis, possession, or distribution outside of legally sanctioned research is strictly prohibited and carries severe legal penalties. The procedures described herein involve hazardous materials and should only be performed by trained professionals in a licensed and properly equipped laboratory facility, adhering to all applicable laws and safety regulations.

Executive Summary

Methoxyphedrine (PMMA) is a potent synthetic stimulant of the amphetamine class, structurally related to both methamphetamine and para-methoxyamphetamine (PMA).[1] Due to its high toxicity, unpredictable effects, and frequent misrepresentation as MDMA ("ecstasy"), PMMA has been implicated in numerous hospitalizations and fatalities globally.[5][6] Consequently, the ability to unambiguously identify PMMA in seized materials and toxicological samples is of paramount importance for law enforcement, forensic science, and public health.

This technical guide provides a comprehensive overview of the synthesis and rigorous analytical characterization of Methoxyphedrine Hydrochloride. The objective is to detail the creation of an authenticated analytical reference standard, which is essential for the validation of forensic testing methods, metabolism studies, and toxicological research. The narrative emphasizes the chemical principles, procedural rationale, and critical importance of structural verification through modern spectroscopic techniques.

Introduction: The Forensic Imperative

para-Methoxymethamphetamine (PMMA) is a serotonin-norepinephrine releasing agent (SNRA) and a potent monoamine oxidase inhibitor (MAOI).[1] This pharmacological profile contributes to a high risk of severe adverse effects, including extreme hyperthermia, tachycardia, convulsions, and serotonin syndrome, particularly when consumed unknowingly at doses intended for MDMA.[5][6][7] The delayed onset of its effects compared to MDMA often leads users to "re-dose," inadvertently consuming a lethal amount.[5]

Given these dangers, the availability of pure, well-characterized PMMA as a reference standard is not merely an academic exercise; it is a critical tool for public safety. Forensic laboratories require such standards to:

  • Develop and validate analytical methods for identifying PMMA in street drug samples.

  • Confirm the presence of PMMA in post-mortem toxicology cases.

  • Conduct research into its metabolic pathways and long-term effects.[8]

This guide is structured to follow the logical workflow of producing and validating such a reference standard, from chemical synthesis to multi-platform spectroscopic confirmation.

PART 1: Synthesis of this compound

The synthesis of Methoxyphedrine is most commonly achieved via the reductive amination of a ketone precursor. This powerful and versatile reaction forms carbon-nitrogen bonds by converting a carbonyl group into an amine through an intermediate imine.[9][10]

Reaction Principle and Retrosynthetic Analysis

The core transformation involves reacting 4-methoxyphenylacetone with methylamine to form an unstable imine intermediate. This intermediate is then reduced in situ to the target secondary amine, Methoxyphedrine. The retrosynthetic analysis logically disconnects the target molecule to reveal these key starting materials.

Caption: Retrosynthetic analysis of Methoxyphedrine.

Materials and Reagents
Reagent / MaterialFormulaCAS NumberKey Function / Hazard
4-MethoxyphenylacetoneC₁₀H₁₂O₂122-84-9Ketone Precursor / Irritant
Methylamine (40% in H₂O)CH₅N74-89-5Amine Source / Corrosive, Flammable
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆56553-60-7Selective Reducing Agent / Water-Reactive
Dichloromethane (DCM)CH₂Cl₂75-09-2Reaction Solvent / Suspected Carcinogen
Hydrochloric Acid (in Isopropanol)HCl7647-01-0Salt Formation / Corrosive
Anhydrous Magnesium SulfateMgSO₄7487-88-9Drying Agent
Diethyl Ether(C₂H₅)₂O60-29-7Precipitation Solvent / Extremely Flammable

Critical Safety Note: All operations must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Experimental Protocol: Reductive Amination

This protocol is adapted from established methodologies for reductive amination using sodium triacetoxyborohydride, a reagent favored for its selectivity and milder reaction conditions compared to alternatives like sodium cyanoborohydride.[11]

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenylacetone (1 equivalent) and dichloromethane (DCM) as the solvent.

  • Amine Addition: Add methylamine solution (1.2 equivalents) to the flask. Stir the mixture at room temperature for 20-30 minutes.

    • Causality: This initial step allows for the formation of the hemiaminal, which then dehydrates to form the key imine (or its protonated iminium ion) intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the stirring solution in portions.

    • Causality: NaBH(OAc)₃ is a selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone.[10][11] This selectivity prevents the formation of the corresponding alcohol byproduct and maximizes the yield of the desired amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Workup and Extraction:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator. This will yield the Methoxyphedrine freebase, typically as a yellowish oil.

Protocol: Conversion to Hydrochloride Salt

The freebase form is often unstable and difficult to handle. Conversion to the hydrochloride salt produces a stable, crystalline solid that is ideal for storage and analytical weighing.

  • Dissolve the crude Methoxyphedrine freebase oil in a minimal amount of isopropanol or anhydrous diethyl ether.

  • While stirring, add a solution of hydrochloric acid in isopropanol dropwise until the solution becomes acidic (test with pH paper).

  • A white precipitate of this compound should form immediately. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the white crystalline solid under a high vacuum to yield the final product.

PART 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is the most critical phase in validating an analytical reference standard. A combination of spectroscopic methods must be employed to confirm the molecular structure and assess purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start 4-Methoxyphenylacetone + Methylamine Imine Imine Formation Start->Imine Reduction Reduction (NaBH(OAc)₃) Imine->Reduction Freebase PMMA Freebase Reduction->Freebase Salt HCl Salt Formation Freebase->Salt Product PMMA HCl (Solid) Salt->Product GCMS GC-MS Product->GCMS Identity & Purity NMR ¹H & ¹³C NMR Product->NMR Structure Confirmation FTIR FTIR Product->FTIR Functional Groups MP Melting Point Product->MP Purity Check

Caption: Workflow from synthesis to analytical characterization.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, providing both chromatographic separation (purity) and mass spectral data (identity).

  • Protocol: A dilute solution of the synthesized PMMA HCl is prepared in methanol. A small volume (1 µL) is injected into the GC-MS system.

  • Expected Results:

    • Gas Chromatogram: A single, sharp peak should be observed, indicating high purity.

    • Mass Spectrum: The electron ionization (EI) mass spectrum is highly characteristic. The molecular ion (M⁺) at m/z 179 may be weak or absent. The key diagnostic fragment is the base peak at m/z 58 , corresponding to the stable iminium cation [CH₃-CH=NH-CH₃]⁺ formed by alpha cleavage. Another significant fragment at m/z 121 corresponds to the methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺.[2]

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the molecular skeleton and proton/carbon environments.

  • Protocol: Dissolve a small sample (~5-10 mg) of PMMA HCl in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), and acquire ¹H and ¹³C spectra.

  • Expected ¹H NMR Spectral Data (Illustrative, in D₂O):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.3Doublet2HAromatic protons (ortho to -OCH₃)
~6.9-7.0Doublet2HAromatic protons (meta to -OCH₃)
~3.8Singlet3HMethoxy group protons (-OCH₃)
~3.4-3.5Multiplet1HMethine proton (-CH(CH₃)NH-)
~2.8-3.0Multiplet2HMethylene protons (-CH₂-)
~2.6Singlet3HN-Methyl protons (-NHCH₃)
~1.2Doublet3HMethyl protons (-CH(CH₃)-)
  • Expected ¹³C NMR: The spectrum should show 9 distinct signals (due to symmetry in the phenyl ring), including signals for the methyl, N-methyl, methylene, methine, four distinct aromatic carbons, and the methoxy carbon.

Methodology 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13]

  • Protocol: A small amount of the solid PMMA HCl is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[12]

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2700-3000N-H Stretch (secondary amine salt)R₂NH₂⁺
~2850-3000C-H Stretch (aliphatic)-CH₃, -CH₂-, -CH-
~3000-3100C-H Stretch (aromatic)Ar-H
~1610, ~1510C=C Stretch (aromatic ring)Benzene Ring
~1250C-O Stretch (aryl ether)Ar-O-CH₃
~830C-H Bend (para-disubstituted)1,4-substituted Ring

Safety, Toxicology, and Legal Status

Safety Precautions

The reagents used in this synthesis are hazardous. Methylamine is corrosive and flammable, organic solvents are volatile and flammable, and strong acids are corrosive. The final product, PMMA, is a potent psychoactive substance with known toxicity. Strict adherence to safety protocols, including the use of engineering controls (fume hood) and appropriate PPE, is non-negotiable.

Toxicology and Pharmacodynamics

PMMA is significantly more dangerous than MDMA.[5] Its action as a monoamine oxidase inhibitor (MAOI) means it can cause a hypertensive crisis or fatal serotonin syndrome if combined with other stimulant drugs or certain foods/medications.[1] Fatal intoxications are often characterized by blood concentrations in the range of 0.6-3.1 mg/L.[6] The high risk of overdose is exacerbated by its slow onset of action, which can mislead users into consuming multiple doses.[5]

Legal Status

para-Methoxymethamphetamine (PMMA) is internationally controlled under the UN Convention on Psychotropic Substances.

  • United States: PMMA is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use.[2][4]

  • United Kingdom: PMMA is classified as a Class A drug under the Misuse of Drugs Act 1971, carrying the most severe penalties for possession and supply.[3]

  • Canada: PMMA is a Schedule I substance under the Controlled Drugs and Substances Act.[1]

Unauthorized production, possession, or distribution of PMMA is a serious criminal offense.

Conclusion

The synthesis and characterization of this compound are essential for equipping the forensic and medical communities with the tools needed to combat its illicit distribution and understand its toxicological impact. The process, centered on reductive amination, yields a product whose identity and purity must be rigorously confirmed through a suite of orthogonal analytical techniques, including GC-MS, NMR, and FTIR spectroscopy. This guide provides the technical framework for producing such a reference standard, underscoring the scientific diligence and stringent safety precautions required when handling such a dangerous and highly regulated compound.

References

  • para-Methoxymethamphetamine - Wikipedia. (n.d.).
  • What is PMA / PMMA?. (n.d.).
  • 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate.
  • Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics?. (n.d.). PubMed.
  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (n.d.). PubMed.
  • para-Methoxyamphetamine - Wikipedia. (n.d.).
  • Methoxyphedrine - chemeurope.com. (n.d.).
  • Showing metabocard for Methoxyphedrine (HMDB0243795). (2021). Human Metabolome Database.
  • Synthetic cathinones: an updated harms assessment (accessible). (2025). GOV.UK.
  • Poisoning with the recreational drug paramethoxyamphetamine ("death") | Request PDF. (2025). ResearchGate.
  • This compound | C11H16ClNO2 | CID 52988262. (n.d.). PubChem.
  • Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate.
  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF. (2025). ResearchGate.
  • 4 Methoxyamphetamine. (2016). mzCloud.
  • 4 Methoxymethamphetamine. (2016). mzCloud.
  • p-METHOXYAMPHETAMINE. (2013). SWGDRUG.org.
  • p-METHOXYMETHAMPHETAMINE. (2005). SWGDRUG.org.
  • What is the synthesis route of 4-Methoxyphenylacetone. (2023). Bloom TECH.
  • 4-Methoxymethamphetamine | C11H17NO | CID 90766. (n.d.). PubChem.
  • Legal status of methamphetamine. (n.d.). Grokipedia.
  • Methedrone | C11H15NO2 | CID 216281. (n.d.). PubChem.
  • Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA | Request PDF. (n.d.). ResearchGate.
  • Reductive amination - Wikipedia. (n.d.).
  • Identification of 4-Methylamphetamine in a seized Amphetamine Mixture. (n.d.). ResearchGate.
  • Myers Chem 115. (n.d.).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. (n.d.).
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate.
  • Infrared Spectra of Controlled Substances. (n.d.). Spectra Analysis Instruments, Inc.
  • Methamphetamine. (n.d.). NIST WebBook.
  • Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. (2013). PMC - NIH.
  • Drugs penalties. (n.d.). GOV.UK.
  • Legal status of methamphetamine - Wikipedia. (n.d.).
  • legislative analysis and public policy association - methamphetamine and precursors: summary of state laws. (2020).

Sources

The Adrenergic Interface of Methoxyphedrine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphedrine Hydrochloride, also known as Methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic cathinone derivative with pronounced stimulant effects. While its primary molecular targets are the monoamine transporters, the resulting surge in synaptic norepinephrine profoundly impacts the adrenergic system. This technical guide provides an in-depth analysis of the mechanism of action of this compound on adrenergic receptors, delineating both its indirect and potential direct effects. By synthesizing available preclinical data, this document offers a comprehensive overview for researchers in pharmacology and drug development, highlighting the compound's intricate interaction with adrenergic signaling pathways.

Introduction: The Rise of Synthetic Cathinones and the Adrenergic System

The adrenergic system, a cornerstone of the sympathetic nervous system, regulates a vast array of physiological processes, from cardiovascular function to metabolic homeostasis. Its primary mediators, the catecholamines norepinephrine and epinephrine, exert their effects through a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors. These receptors are broadly classified into two main types, α and β, each with several subtypes (α1, α2, β1, β2, β3), all of which represent critical targets for therapeutic intervention.

This compound (Methedrone) is a psychoactive substance belonging to the synthetic cathinone class.[1] Chemically, it is 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one hydrochloride.[1] The pharmacological profile of synthetic cathinones is often characterized by their interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[1] This guide focuses specifically on the adrenergic component of Methoxyphedrine's action, a critical determinant of its physiological and toxicological effects.

Primary Mechanism of Action: A Transporter-Centric View

The predominant mechanism through which this compound exerts its adrenergic effects is indirect, stemming from its potent activity at the norepinephrine transporter (NET).

Inhibition of Norepinephrine Reuptake

Methoxyphedrine acts as a potent inhibitor of the norepinephrine transporter (NET).[1] By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to a sustained elevation of norepinephrine concentrations in the synapse, thereby amplifying and prolonging its action on postsynaptic adrenergic receptors.

Induction of Norepinephrine Release

Beyond reuptake inhibition, Methoxyphedrine is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This indicates that it can induce the reverse transport of norepinephrine from the presynaptic terminal into the synapse, further contributing to the surge in synaptic norepinephrine levels. This releasing action is a hallmark of many amphetamine and cathinone derivatives.[1]

Quantitative Insights into Monoamine Transporter Activity
CompoundNET IC50 (µM)DAT IC50 (µM)SERT IC50 (µM)DAT/SERT Ratio
Methedrone (Methoxyphedrine) Potent inhibitorWeak inhibitorPotent inhibitor< 1

Table 1: Comparative inhibitory potencies (IC50) of Methedrone at human monoamine transporters. A lower IC50 value indicates higher potency. The DAT/SERT ratio of less than one signifies a preference for the serotonin transporter over the dopamine transporter.[1]

This profile, characterized by potent NET and SERT inhibition with weaker DAT inhibition, distinguishes Methoxyphedrine from other stimulants and has significant implications for its overall pharmacological effect, including a pronounced impact on the adrenergic and serotonergic systems.[1]

Direct Adrenergic Receptor Interactions: An Area of Ongoing Investigation

While the indirect, transporter-mediated actions of Methoxyphedrine are well-established, the potential for direct interaction with adrenergic receptors remains an area requiring further research. Data from structurally similar compounds, such as mephedrone (4-methylmethcathinone), suggest that direct receptor binding may occur, albeit with lower affinity than for monoamine transporters.

Studies on mephedrone have indicated some affinity for α2-adrenergic receptors, and in some cases, for α1A and α2A receptors.[2][3] Given the structural similarity, it is plausible that Methoxyphedrine may also exhibit some degree of direct interaction with these adrenergic receptor subtypes. However, without specific binding and functional assay data for Methoxyphedrine, this remains speculative. Any direct agonist or antagonist activity at these receptors could contribute to the compound's complex cardiovascular and central nervous system effects.

Signaling Pathways and Downstream Effects

The increased synaptic norepinephrine resulting from Methoxyphedrine's action activates both α and β-adrenergic receptors on postsynaptic cells, triggering a cascade of intracellular signaling events.

Methoxyphedrine_Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MET Methoxyphedrine (Methedrone) NE_vesicle Norepinephrine (NE) Vesicles MET->NE_vesicle Induces Release NET Norepinephrine Transporter (NET) MET->NET Inhibits Reuptake NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse AR_alpha α-Adrenergic Receptor NE_synapse->AR_alpha AR_beta β-Adrenergic Receptor NE_synapse->AR_beta Gq Gq AR_alpha->Gq Activates Gs Gs AR_beta->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response Ca_release->Physiological_Response PKA->Physiological_Response

Figure 1: Signaling pathway of Methoxyphedrine's indirect action on adrenergic receptors.

Activation of α1-adrenergic receptors typically couples to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium. α2-adrenergic receptors are generally coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels. In contrast, β-adrenergic receptors are coupled to Gs, which stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). These downstream signaling cascades mediate the diverse physiological effects associated with adrenergic stimulation, including increased heart rate, blood pressure, and bronchodilation.

Experimental Protocols: Investigating Monoamine Transporter Inhibition

A fundamental technique to elucidate the primary mechanism of action of compounds like Methoxyphedrine is the in vitro monoamine transporter uptake inhibition assay.

Radioligand Uptake Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing human NET (hNET)

  • [³H]-Norepinephrine (radioligand)

  • This compound (test compound)

  • Desipramine (reference NET inhibitor)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hNET-expressing HEK293 cells to confluence in appropriate media.

  • Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor, desipramine, in assay buffer.

  • Assay Initiation: Aspirate the culture medium from the wells and wash with assay buffer. Add the different concentrations of the test compound and reference inhibitor to the respective wells.

  • Radioligand Addition: Add a fixed concentration of [³H]-Norepinephrine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes) to allow for transporter-mediated uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of internalized [³H]-Norepinephrine using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Uptake_Inhibition_Assay_Workflow A 1. Culture hNET-expressing cells B 2. Seed cells in 96-well plate A->B C 3. Prepare serial dilutions of Methoxyphedrine & Desipramine B->C D 4. Add compounds to cells C->D E 5. Add [³H]-Norepinephrine D->E F 6. Incubate at 37°C E->F G 7. Terminate uptake & wash F->G H 8. Lyse cells & measure radioactivity G->H I 9. Plot dose-response curve and calculate IC50 H->I

Figure 2: Workflow for a radioligand uptake inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound on the adrenergic system is primarily indirect, driven by its potent inhibition of the norepinephrine transporter and its activity as a norepinephrine releasing agent. This leads to a significant increase in synaptic norepinephrine, resulting in the activation of postsynaptic α and β-adrenergic receptors. While the potential for direct receptor interaction exists, particularly at α2-adrenergic subtypes based on data from related compounds, this requires further dedicated investigation with specific binding and functional studies for Methoxyphedrine.

For researchers and drug development professionals, a thorough understanding of this dual-action mechanism is crucial for predicting the physiological and toxicological profile of Methoxyphedrine and other synthetic cathinones. Future research should focus on obtaining quantitative data on the direct binding of Methoxyphedrine to a full panel of adrenergic receptor subtypes to provide a more complete picture of its complex pharmacology.

References

  • Mephedrone - Wikipedia. (n.d.). Retrieved from [Link]

  • Saber, S., et al. (2019). Effects of dopaminergic and serotonergic compounds in rats trained to discriminate a high and a low training dose of the synthetic cathinone mephedrone. Neuropharmacology, 150, 10-18.
  • Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics, 345(3), 490-500.
  • Methedrone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Pharmacological profile of l-Methylephedrine hydrochloride for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of l-Methylephedrine Hydrochloride

Foreword: A Modern Perspective on a Classic Sympathomimetic

l-Methylephedrine hydrochloride, a sympathomimetic amine derived from the ephedrine alkaloid family, represents a classic pharmacological agent. While its use in over-the-counter preparations for cough and cold is well-established, a deeper, more technical understanding of its pharmacological profile is essential for the modern researcher. This guide moves beyond a surface-level description to provide a granular, mechanistically-grounded overview for drug development professionals, pharmacologists, and scientists. We will deconstruct its interactions with the adrenergic system, outline its pharmacokinetic journey through the body, and provide robust, field-tested experimental protocols for its characterization. The aim is to equip the reader with not just the "what," but the "how" and "why" of its pharmacological activity.

PART 1: Molecular and Physicochemical Identity

A precise understanding of a compound's identity is the foundation of all pharmacological research.

  • IUPAC Name: (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride

  • Synonyms: N-Methylephedrine, (–)-N-Methylephedrine

  • Chemical Formula: C₁₁H₁₈ClNO

  • Molecular Weight: 215.72 g/mol

  • Appearance: White crystalline powder

  • Solubility: Soluble in water and ethanol

PART 2: Pharmacological Profile

Mechanism of Action: A Dual-Pronged Adrenergic Approach

The pharmacological effects of l-methylephedrine hydrochloride are rooted in its structural similarity to endogenous catecholamines, allowing it to modulate the sympathetic nervous system. Its mechanism is not singular but rather a composite of direct and indirect actions, a hallmark of many ephedrine-related compounds.[1][2][3]

  • Indirect Sympathomimetic Action: The primary mechanism is the indirect release of endogenous norepinephrine from presynaptic nerve terminals.[1][2] l-Methylephedrine is taken up into the presynaptic neuron, leading to the displacement of norepinephrine from storage vesicles into the synaptic cleft. This surge in synaptic norepinephrine is then free to activate postsynaptic adrenergic receptors.

  • Direct Agonism: l-Methylephedrine also acts as a direct agonist at both α- and β-adrenergic receptors.[1][2][4] While its potency is considerably lower than that of endogenous ligands like epinephrine, this direct action contributes to its overall pharmacological effect, particularly in bronchodilation (β₂) and vasoconstriction (α₁).

The following diagram illustrates this dual mechanism.

l-Methylephedrine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell l_meth l-Methylephedrine vesicle Vesicle (Norepinephrine) l_meth->vesicle Displaces NE receptor Adrenergic Receptor (α, β) l_meth->receptor Direct Agonism (Weaker) ne Norepinephrine (NE) vesicle->ne Release ne->receptor Binds & Activates effect Physiological Effect receptor->effect

Caption: Dual mechanism of l-methylephedrine action.

Receptor and Transporter Interactions

l-Methylephedrine's sympathomimetic activity is defined by its interaction with adrenergic receptors and neuronal transporters.

TargetInteraction TypePrimary Physiological Outcome
α-Adrenergic Receptors Direct Agonist[1][4]Vasoconstriction (nasal decongestion), pupil dilation
β-Adrenergic Receptors Direct Agonist[1][4]Bronchial smooth muscle relaxation (bronchodilation)[2]
Norepinephrine Transporter (NET) Substrate/Uptake CompetitorFacilitates entry into presynaptic neuron to displace norepinephrine
Dopamine Transporter (DAT) Weak Occupancy[5]Minimal central excitatory effect at typical clinical doses[5]

A 2019 study using PET imaging found no significant difference in dopamine transporter (DAT) occupancy between a 60 mg dose of dl-methylephedrine and a placebo, suggesting that its central excitatory effects mediated by DAT inhibition are not pronounced at standard clinical doses.[5]

Pharmacokinetics: Absorption, Fate, and Elimination

Understanding the pharmacokinetic profile is critical for designing in vivo experiments and interpreting results.

ParameterDescription
Absorption Rapidly absorbed following oral administration.[1][6]
Distribution Quickly distributed throughout the body and permeates the blood-brain barrier.[1]
Metabolism Metabolized in the liver to active metabolites, including ephedrine and norephedrine.[1][4] A significant portion is also converted to methylephedrine N-oxide.[1][4]
Elimination Primarily excreted via urine. Approximately 33-40% of a dose is excreted as unchanged methylephedrine, 15% as methylephedrine-N-oxide, and 8% as ephedrine within 24 hours.[1][2] Urinary pH can affect the rate of elimination.[2][6]
Biological Half-Life The half-life of its parent compound, ephedrine, is approximately 3-6 hours.[1]

PART 3: Core Experimental Protocols for Pharmacological Characterization

The following protocols provide a robust framework for quantifying the key pharmacological attributes of l-methylephedrine hydrochloride. These methodologies are designed with internal validation steps to ensure data integrity.

Protocol 1: In Vitro Adrenergic Receptor Binding Assay

Causality: This experiment is fundamental to determine the direct affinity of l-methylephedrine for specific adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂). By competing with a known high-affinity radioligand, we can calculate the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ or [³H]-Dihydroalprenolol for β receptors), and serially diluted l-methylephedrine hydrochloride.

    • Control Wells: Include "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of an unlabeled competing ligand, e.g., phentolamine).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation & Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Subtract non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the log concentration of l-methylephedrine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of l-methylephedrine that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro β₂-Adrenergic Receptor Functional Assay (cAMP Accumulation)

Causality: This assay quantifies the functional consequence of receptor binding. β₂-adrenergic receptors are coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[7] Measuring cAMP accumulation in response to l-methylephedrine determines its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.[8]

Methodology:

  • Cell Culture:

    • Culture HEK293 or CHO cells stably expressing the human β₂-adrenergic receptor in a 96-well plate and grow to ~80-90% confluency.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add serially diluted l-methylephedrine hydrochloride to the wells. Include a vehicle control (baseline) and a positive control (e.g., the full agonist Isoproterenol).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol of the chosen detection kit.

    • Measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or fluorescence polarization assay.[9]

  • Data Analysis:

    • Convert the raw output (e.g., absorbance, fluorescence ratio) to cAMP concentration.

    • Plot the cAMP concentration against the log concentration of l-methylephedrine.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to the full agonist).

Protocol 3: In Vivo Cardiovascular Assessment in a Rat Model

Causality: This in vivo experiment assesses the integrated physiological response to l-methylephedrine, reflecting its combined direct receptor agonism and indirect norepinephrine release. It provides critical data on the compound's effect on systemic hemodynamics.

Methodology:

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats.

    • For acute studies, anesthetize the animal (e.g., with isoflurane) and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

    • For chronic/conscious studies (preferred method), surgically implant a radiotelemetry probe into the abdominal aorta for continuous, untethered monitoring of blood pressure and heart rate. Allow for a full recovery period (7-10 days).[10]

  • Experimental Procedure:

    • Allow the animal to acclimatize to the testing environment to ensure stable baseline readings.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

    • Administer l-methylephedrine hydrochloride intravenously or intraperitoneally at escalating doses. Include a vehicle control group.

    • Continuously record MAP and HR for a defined period post-administration (e.g., 2-4 hours).

  • Data Analysis:

    • Calculate the change in MAP (ΔMAP) and HR (ΔHR) from the pre-dose baseline at various time points for each dose.

    • Plot the peak ΔMAP and ΔHR against the dose to generate a dose-response relationship.

    • To confirm the mechanism, pre-treat separate cohorts of animals with specific antagonists (e.g., phentolamine for α-receptors, atenolol for β₁-receptors) before administering l-methylephedrine to observe attenuation of the response.[10]

General Pharmacological Workflow

The logical progression of characterizing a compound like l-methylephedrine follows a hierarchical path from molecular interactions to systemic effects.

Pharmacology_Workflow cluster_invitro In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Synthesis binding Protocol 1: Receptor Binding Assays (Determine Affinity, Ki) functional Protocol 2: Functional Assays (Determine Potency/Efficacy, EC50) binding->functional Is it functional? pk Pharmacokinetic Studies (Determine ADME Profile) binding->pk How is it handled in vivo? release Norepinephrine Release Assay (Confirm Indirect Mechanism) functional->release What is the mechanism? functional->pk How is it handled in vivo? release->pk How is it handled in vivo? profile Comprehensive Pharmacological Profile release->profile Synthesize Data cv Protocol 3: Cardiovascular Assessment (Measure Physiological Effect) pk->cv What is the systemic effect? cv->profile Synthesize Data

Caption: Hierarchical workflow for pharmacological profiling.

Conclusion

l-Methylephedrine hydrochloride is a multifaceted sympathomimetic agent whose pharmacological profile is defined by a synergistic combination of direct receptor agonism and indirect norepinephrine release. For the research scientist, a thorough characterization requires a multi-tiered experimental approach, as outlined in this guide. By systematically quantifying its receptor affinity, functional potency, and integrated in vivo effects, a comprehensive and reliable pharmacological profile can be constructed, enabling its effective use as a tool compound or reference standard in drug discovery and development.

References

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central.
  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience.
  • How to Measure Neurotransmitter Levels?.
  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience.
  • α-Adrenoceptor Assays. PubMed.
  • Pharmacology of neurotransmitter release: Measuring exocytosis. Mahidol University.
  • Methylephedrine. Wikipedia.
  • Methylephedrine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Methylephedrine Hydrochloride - Drug Targets, Indications, Patents.
  • What is Methylephedrine used for?.
  • Methylephedrine | C11H17NO | CID 64782. PubChem - NIH.
  • Methylephedrine Concentrations in Blood and Urine Specimens. Ovid.
  • beta2 adrenoceptor Assay. Innoprot GPCR functional assays.
  • DL-Methylephedrine (PD000062, FMCGSUUBYTWNDP-ONGXEEELSA-N). Pharos.
  • KEGG DRUG: L-Methylephedrine hydrochloride. KEGG.
  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI.
  • Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Str
  • Benchmarking Synephrinium and Other Sympathomimetic Amine Standards: A Compar
  • Methylephedrine. Wikiwand.
  • Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. PubMed Central - NIH.
  • Symp
  • Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in r
  • A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. PubMed Central - NIH.
  • IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology.
  • Ephedrine increases ventricular arrhythmias in conscious dogs after myocardial infarction. PubMed.
  • Methylephedrine-induced heart failure in a habitual user of paediatric cough syrup: a case report. PubMed Central - NIH.
  • Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs. PubMed.
  • Effect of DL-Methylephedrine on Dopamine Transporter Using Positron Emission Tomography With [18F]FE-PE2I. PubMed Central.
  • Modelling the cardiovascular effects of ephedrine. PubMed Central - NIH.
  • Symp
  • dl-Methylephedrine hydrochloride. CymitQuimica.
  • KEGG DRUG: dl-Methylephedrine hydrochloride. KEGG.

Sources

An In-depth Technical Guide to the Pharmacology of Methoxyphedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphedrine (also known as methedrone and bk-PMMA), chemically identified as 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one, is a synthetic cathinone and novel psychoactive substance (NPS). Structurally related to more extensively studied compounds such as mephedrone and the amphetamine analogue para-methoxymethamphetamine (PMMA), methoxyphedrine presents a significant challenge to forensic, clinical, and pharmacological sciences. This technical guide provides a comprehensive overview of the pharmacology of methoxyphedrine hydrochloride, synthesizing available data with predictive analysis based on its structural analogues. We will explore its anticipated mechanism of action at monoamine transporters, predict its metabolic fate, detail robust analytical methodologies for its detection and quantification, and discuss its toxicological implications. This document is intended to serve as a foundational resource for professionals engaged in NPS research and drug development.

Introduction and Chemical Identity

Methoxyphedrine emerged in the recreational drug market as a so-called "legal high," designed to circumvent existing drug control legislation by offering effects comparable to controlled stimulants like cocaine or MDMA.[1] It belongs to the β-keto phenethylamine class, specifically the synthetic cathinones, which are characterized by a ketone group at the beta position of the phenethylamine backbone.[1]

Its chemical structure, 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one, places it in close relation to several key compounds:

  • Mephedrone (4-methylmethcathinone): Differs by a methyl group on the phenyl ring instead of a methoxy group.

  • para-Methoxymethamphetamine (PMMA): Lacks the β-keto group, making it a substituted amphetamine rather than a cathinone.[2]

  • Methylone: Features a methylenedioxy ring substitution instead of a methoxy group.

This structural similarity is the cornerstone of our pharmacological analysis. While specific research on methoxyphedrine is limited, the extensive data available for its analogues allow for well-grounded scientific inference. The hydrochloride salt is the common form in which this substance is prepared and distributed, enhancing its stability and solubility.

Pharmacodynamics: A Presumed Monoamine Transporter Substrate

The primary mechanism of action for most synthetic cathinones involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] Synthetic cathinones typically act as either reuptake inhibitors (blockers) or substrate-type releasers (reversing the direction of transport).[4]

Predicted Interaction with DAT, NET, and SERT

Based on data from mephedrone and PMMA, methoxyphedrine is predicted to function as a substrate-type releaser at all three monoamine transporters.[2][5][6]

  • Action at DAT and NET: Like mephedrone and other amphetamine-like stimulants, methoxyphedrine is expected to potently interact with DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.[7][8] This action is the likely molecular basis for its stimulant effects, such as increased alertness, euphoria, and sympathomimetic activity.[6]

  • Action at SERT: The methoxy- group on the phenyl ring, similar to the methylenedioxy- group in MDMA and methylone, suggests a significant interaction with SERT.[9] Mephedrone is known to be a potent serotonin releaser.[5] Therefore, methoxyphedrine is also predicted to be a full substrate at SERT, inducing robust serotonin efflux. This serotonergic activity likely contributes to its reported empathogenic and psychoactive effects.

The combined action as a releasing agent for all three monoamines places methoxyphedrine in a pharmacological class similar to MDMA and mephedrone, suggesting a high potential for abuse and complex toxicological outcomes.[6]

MOA_Diagram cluster_synapse MXP_outside Methoxyphedrine (bk-PMMA) DAT DAT MXP_outside->DAT Uptake SERT SERT MXP_outside->SERT Uptake NET NET MXP_outside->NET Uptake DAT->DA_synapse DA Efflux SERT->SERT_synapse 5-HT Efflux NET->NET_synapse NE Efflux

Caption: Predicted mechanism of action of Methoxyphedrine at the monoamine synapse.

Pharmacokinetics: Predicted ADME Profile

No formal pharmacokinetic studies on methoxyphedrine in humans or animals have been published. However, by examining the metabolic pathways of its analogues, we can construct a scientifically plausible ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Absorption and Distribution

Synthetic cathinones are typically administered orally, nasally, or via injection. Following administration, they are generally absorbed rapidly.[10] Mephedrone, for instance, reaches peak plasma concentrations in rats within 30 minutes of oral administration.[1] Given its chemical properties, methoxyphedrine is expected to be lipophilic enough to cross the blood-brain barrier, a prerequisite for its central nervous system effects.[11] Studies on mephedrone show it readily enters the central nervous system.[1]

Metabolism

The metabolism of methoxyphedrine is predicted to proceed through several key Phase I and subsequent Phase II reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 being a likely key player as it is for mephedrone.[12]

Predicted Phase I Metabolic Pathways:

  • O-demethylation: The methoxy- group on the phenyl ring is a prime target for O-demethylation, yielding a phenolic metabolite, 4-hydroxy-methcathinone. This pathway is well-documented for PMMA.[13] This hydroxylated metabolite may retain pharmacological activity.

  • N-demethylation: Removal of the methyl group from the nitrogen atom would produce the primary amine metabolite, para-methoxycathinone (PMC). This is a major metabolic route for mephedrone.[12]

  • β-keto reduction: The ketone group can be reduced to a secondary alcohol, forming dihydro-methoxyphedrine. This is another significant pathway for mephedrone metabolism.[12]

  • Ring Hydroxylation: Although less common when a methoxy group is present, hydroxylation at a position ortho to the methoxy group is a possibility.

Predicted Phase II Metabolism: The phenolic and alcohol metabolites generated during Phase I are likely to undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds for excretion.

Metabolism_Diagram

Caption: Predicted metabolic fate of Methoxyphedrine (bk-PMMA).

Analytical Pharmacology and Toxicology

The reliable identification and quantification of methoxyphedrine and its metabolites in biological matrices are crucial for clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[14][15]

Data Presentation: Comparative Mass Spectrometry Data

While a full fragmentation pattern for methoxyphedrine is not available in the cited literature, we can predict its key fragments based on the structure and compare them with the known fragments of mephedrone. This information is vital for developing selective analytical methods.

CompoundParent Ion (M+) [m/z]Key Predicted/Known Fragments [m/z]Rationale for Fragmentation
Methoxyphedrine 193.2458, 13558: Immonium ion [CH3-NH=CH-CH3]+ resulting from alpha-cleavage. 135: Acylium ion [CH3O-C6H4-CO]+.
Mephedrone 177.2558, 11958: Immonium ion [CH3-NH=CH-CH3]+. 119: Acylium ion [CH3-C6H4-CO]+.[16]
Experimental Protocol: GC-MS Quantification in Blood

This protocol is adapted from established methods for mephedrone and other synthetic cathinones and is designed to be self-validating for the analysis of methoxyphedrine.[16][17]

Objective: To quantify methoxyphedrine in a whole blood sample.

Materials:

  • Whole blood sample, internal standard (e.g., mephedrone-d3), acetonitrile, ethyl acetate, ethyl chloroformate (derivatizing agent), anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Methodology:

  • Sample Preparation & Protein Precipitation:

    • To 100 µL of whole blood in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., 1 µg/mL mephedrone-d3).

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Causality Check: This step removes proteins that would interfere with chromatographic analysis and damage the GC column. Acetonitrile is an effective precipitant for blood proteins.

  • Derivatization and Extraction:

    • Transfer the clear supernatant to a new glass tube.

    • Add 50 µL of ethyl chloroformate and 500 µL of ethyl acetate.

    • Vortex for 1 minute to facilitate the derivatization of the secondary amine and simultaneous liquid-liquid extraction into the organic layer.

    • Causality Check: Derivatization with ethyl chloroformate improves the thermal stability and chromatographic properties of the analyte, leading to sharper peaks and better sensitivity. Ethyl acetate is the extraction solvent.

  • Phase Separation and Drying:

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to an autosampler vial.

    • Causality Check: Water can interfere with GC-MS analysis; sodium sulfate is an effective drying agent.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS.

    • GC Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Parameters: Operate in Selected Ion Monitoring (SIM) mode.

      • Quantifier Ion (Methoxyphedrine): m/z 135

      • Qualifier Ions (Methoxyphedrine): m/z 58

      • Internal Standard Ion: Monitor appropriate ions for the chosen deuterated standard (e.g., m/z 62 for methamphetamine-d5).[16]

    • Causality Check: The temperature program is designed to separate the analyte from matrix components. SIM mode increases sensitivity and selectivity by monitoring only characteristic ions.

  • Validation and Quantification:

    • Prepare a calibration curve using fortified blood samples with known concentrations of methoxyphedrine (e.g., 10-1000 ng/mL).

    • Analyze quality control (QC) samples at low, medium, and high concentrations alongside unknown samples.

    • Validate the method for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established forensic toxicology guidelines.

    • Self-Validation System: The use of a calibration curve, internal standard, and QCs ensures the accuracy and reliability of the quantitative results.

Workflow_Diagram cluster_validation Self-Validating System start Start: Whole Blood Sample step1 1. Add Internal Standard (e.g., Mephedrone-d3) start->step1 step2 2. Protein Precipitation (Acetonitrile) step1->step2 step3 3. Centrifuge & Collect Supernatant step2->step3 step4 4. Derivatization & LLE (Ethyl Chloroformate / Ethyl Acetate) step3->step4 step5 5. Centrifuge & Collect Organic Layer step4->step5 step6 6. Dry with Na2SO4 step5->step6 step7 7. GC-MS Analysis (SIM Mode) step6->step7 end End: Quantitative Result step7->end cal Calibration Curve qc Quality Controls (Low, Med, High) val Method Validation (LOD, LOQ, Accuracy)

Caption: Workflow for the GC-MS quantification of Methoxyphedrine in blood.

Toxicology and Clinical Effects

Specific clinical data on methoxyphedrine toxicity are scarce, but at least two fatalities have been reported in Sweden where methoxyphedrine was the sole drug detected.[18] The toxicological profile can be inferred from its predicted mechanism of action and data from other synthetic cathinones.[19]

Expected Clinical Presentation:

  • Sympathomimetic Toxidrome: Agitation, tachycardia, hypertension, hyperthermia, palpitations, and peripheral vasoconstriction are common features of cathinone toxicity.[19]

  • Neurological Effects: Confusion, psychosis, paranoia, headache, and in severe cases, seizures can be expected.[20]

  • Serotonergic Effects: Due to its presumed action at SERT, there is a risk of serotonin syndrome, especially when co-ingested with other serotonergic agents. This can manifest as altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.

The combination of potent dopamine and serotonin release suggests a significant risk for both acute toxicity and high abuse liability.

Discussion and Future Research

This compound represents a classic example of a novel psychoactive substance for which robust scientific data lags behind its appearance on the illicit market. This guide has synthesized existing knowledge of its structural analogues to build a predictive pharmacological profile.

Key knowledge gaps that require urgent research include:

  • In Vitro Transporter Assays: Quantitative determination of IC50 and EC50 values for methoxyphedrine at DAT, NET, and SERT is essential to confirm its mechanism and potency.

  • Metabolite Identification: Formal metabolic studies using human liver microsomes are needed to confirm the predicted metabolic pathways and identify the major metabolites.

  • Pharmacokinetic Studies: Controlled administration studies in animal models are required to determine key parameters like half-life, bioavailability, and brain penetration.

  • Toxicology Studies: In vivo studies are necessary to characterize its acute toxicity, neurotoxicity, and abuse potential.

By addressing these gaps, the scientific community can better understand the risks posed by methoxyphedrine and develop more effective clinical and forensic tools.

References

  • Mayer, F. P., et al. (2014). Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology, 171(21), 4893–4904. [Link]

  • Al-Swayeh, O. A. (2021). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 26(11), 3169. [Link]

  • Torrance, H., & Cooper, G. (2011). Mephedrone (methylmethcathinone) in toxicology casework: a Northern Ireland perspective. Forensic Science International, 212(1-3), 168-172. [Link]

  • Klimova, B., et al. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 47-54. [Link]

  • Pieprzyca, E., et al. (2022). Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences, 23(15), 8533. [Link]

  • Mayer, F. P., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuroscience Letters, 594, 100-105. [Link]

  • Papaseit, E., et al. (2022). Pharmacological effects of methylone and MDMA in humans. Frontiers in Pharmacology, 13, 1032822. [Link]

  • Mardal, M., et al. (2019). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Molecules, 24(23), 4376. [Link]

  • Martínez-Clemente, J., et al. (2013). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology, 229(2), 295-306. [Link]

  • Sitte, H. H., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neurocluster, 1-7. [Link]

  • Wikipedia. (n.d.). Methedrone. Retrieved January 16, 2026, from [Link]

  • Schifano, F., et al. (2015). Mephedrone related fatalities. European Review for Medical and Pharmacological Sciences, 19(15), 2881-2889. [Link]

  • Mohamed, K. M. (2017). GC-MS Method for Quantification of Mephedrone in Human Blood Sample. Journal of Chromatographic Science, 55(8), 784-789. [Link]

  • Castrignanò, E., et al. (2018). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Journal of Analytical Toxicology, 42(6), 379-389. [Link]

  • Zuba, D., & Byrska, B. (2017). The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Forensic Science International, 275, 128-135. [Link]

  • Al-Qahtani, S. D., et al. (2022). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. Asian Journal of Chemistry, 34(11), 2843-2848. [Link]

  • Drapak, I., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Journal of Forensic Science & Criminology, 7(2), 203. [Link]

  • UNODC. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Maskell, P. D., et al. (2011). Toxicological findings in a fatal multidrug intoxication involving Mephedrone. Journal of Analytical Toxicology, 35(4), 239-241. [Link]

  • Bogen, I. L., et al. (2013). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Journal of Analytical Toxicology, 37(8), 516-526. [Link]

  • Dargan, P. I., et al. (2014). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Journal of Analytical Toxicology, 38(8), 517-523. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. Retrieved January 16, 2026, from [Link]

  • Torres, G. E. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 74, 12.16.1-12.16.17. [Link]

  • Al-Asmari, A. I., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved January 16, 2026, from [Link]

  • Karinen, R., et al. (2011). Fatal Mephedrone Intoxication—A Case Report. Journal of Analytical Toxicology, 35(7), 449-451. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 134(Pt A), 4-17. [Link]

  • Dawson, J. Z., et al. (2014). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University Digital Scholar. [Link]

  • Krotulski, A. J., et al. (2020). Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC–MS-MS. Journal of Analytical Toxicology, 44(5), 447-457. [Link]

  • Pieprzyca, E., et al. (2022). Mephedrone and Its Metabolites: A Narrative Review. ResearchGate. [Link]

  • Sucic, S., et al. (2023). Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters. Neuropharmacology, 241, 109728. [Link]

  • Dawson, J. Z., et al. (2014). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. [Link]

  • Wood, D. M., et al. (2010). Clinical characteristics of mephedrone toxicity reported to the UK National Poisons Information Service. Emergency Medicine Journal, 27(10), 759-762. [Link]

  • Green, A. R., et al. (2014). The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology, 171(1), 223-232. [Link]

  • Steiner, R. R., & Larson, R. (2014). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International, 27(7). [Link]

  • ChemBK. (n.d.). 1-(4-methoxyphenyl)-2-methylamino-propan-1-one. Retrieved January 16, 2026, from [Link]

  • Pieprzyca, E., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

  • Pieprzyca, E., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 26(4), 906. [Link]

Sources

Investigating the pharmacokinetics and pharmacodynamics of Methoxyphedrine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Scientific Investigation of Methoxyphedrine (Methedrone) HCl

Executive Summary

Methoxyphedrine (also known as Methedrone or 4-methoxymethcathinone, 4-MeOMC), a synthetic cathinone derivative, represents a significant challenge to public health and a subject of interest for toxicological and pharmacological research.[1][2] Structurally related to compounds like mephedrone and methamphetamine, it is presumed to possess potent stimulant properties.[2][3] However, a comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile is conspicuously absent from the scientific literature. This guide provides a robust, first-principles framework for the systematic investigation of Methoxyphedrine HCl. It is designed not as a rigid template, but as a logical, causality-driven pathway for research professionals to generate a complete pharmacological and toxicological dossier on a novel psychoactive substance (NPS) with limited preliminary data. The protocols herein are designed to be self-validating, ensuring a foundation of scientific integrity from foundational analytics to in vivo studies.

Introduction: Defining the Target and the Knowledge Gap

Methoxyphedrine (Methedrone) is a substituted cathinone, a class of compounds that has seen a dramatic rise in recreational use.[4] It is crucial to distinguish it from structurally similar but distinct molecules such as Methylephedrine (N-methylephedrine) or Methedrine (a trade name for methamphetamine).[5] The hydrochloride salt is the common form for pharmaceutical and research applications, enhancing stability and solubility.[6]

The primary rationale for this investigation is the significant public health risk posed by the proliferation of NPS. Without a clear understanding of how the body processes Methoxyphedrine (pharmacokinetics) and how it elicits its effects at the molecular level (pharmacodynamics), clinicians are ill-equipped to manage intoxication, and regulators cannot make informed scheduling decisions. This guide outlines the necessary steps to close this knowledge gap.

Compound Profile: Methoxyphedrine HCl

The initial step in any investigation is the precise identification and characterization of the molecule.

IdentifierValueSource
Systematic (IUPAC) Name 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one hydrochloride[1][2]
Common Names Methoxyphedrine, Methedrone, 4-MeOMC, bk-PMMA[1][2]
CAS Number 530-54-1 (free base)[2]
Molecular Formula C₁₁H₁₅NO₂ · HCl[2]
Molecular Weight 229.7 g/mol (HCl salt)Calculated

A Foundational Framework for Pharmacokinetic (PK) Analysis

The objective of the PK investigation is to characterize the absorption, distribution, metabolism, and excretion (ADME) of Methoxyphedrine. This begins with the development of a robust bioanalytical method, which is the cornerstone of all subsequent quantitative studies.

Workflow for Pharmacokinetic Investigation

The following diagram outlines the logical flow of a comprehensive PK study for a novel compound.

PK_Workflow cluster_0 Phase 1: Analytical & In Vitro cluster_1 Phase 2: In Vivo Studies (Rodent Model) cluster_2 Phase 3: Data Analysis & Modeling A Develop & Validate LC-MS/MS Method (Plasma, Urine, Microsomes) B In Vitro Metabolism (Human Liver Microsomes) A->B C Metabolite Identification (High-Res MS) B->C D CYP450 Reaction Phenotyping (Recombinant Enzymes) B->D H Quantify Parent & Metabolites in Samples C->H E Single IV & PO Dose Administration F Serial Blood & Urine Sampling E->F G Tissue Distribution Analysis (Brain, Liver, Lungs) E->G F->H G->H I Calculate PK Parameters (AUC, Cmax, T½, F%) H->I J Construct PK Model I->J

Caption: Logical workflow for a comprehensive PK investigation.

Protocol: Quantitative Bioanalysis via LC-MS/MS

Causality: A validated, sensitive, and specific analytical method is non-negotiable. Without it, all subsequent PK data is unreliable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity, allowing for accurate quantification in complex biological matrices like plasma.[3][7]

Methodology:

  • Standard Preparation: Prepare a stock solution of Methoxyphedrine HCl and a suitable internal standard (e.g., Methoxyphedrine-d3) in methanol. Create a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking into blank rodent plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial for injection.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Good separation of the parent drug from metabolites and matrix components is key.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Optimize transitions for Methoxyphedrine and its internal standard (e.g., Parent Ion -> Product Ion). This ensures specificity.

    • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and matrix effects.

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

Causality: HLM contains a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), making it the ideal system to identify major metabolic pathways before proceeding to costly in vivo studies.[3][4] This predicts what metabolites to look for in vivo.

Methodology:

  • Incubation Preparation: In a microcentrifuge tube, prepare the following mixture on ice:

    • Phosphate Buffer (pH 7.4)

    • Methoxyphedrine HCl (e.g., 1 µM final concentration)

    • Pooled HLM (e.g., 0.5 mg/mL final concentration)

  • Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the reaction by adding the pre-warmed NADPH regenerating system (cofactor essential for CYP activity).

  • Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile. This stops the enzymatic activity. A "no cofactor" control is essential to ensure metabolism is enzyme-dependent.

  • Analysis: Centrifuge the quenched samples. Analyze the supernatant using high-resolution mass spectrometry (e.g., QTOF-MS) for metabolite identification and the validated LC-MS/MS method for measuring parent drug depletion (to calculate intrinsic clearance).[9]

Anticipated Metabolic Pathways and PK Data

Based on known metabolism of similar cathinones like mephedrone and mexedrone, the following pathways are plausible.[3][4][9][10][11]

Metabolism cluster_0 Phase I Metabolism (CYP450-mediated) cluster_1 Phase II Conjugation parent Methoxyphedrine (Methedrone) C₁₁H₁₅NO₂ M1 Hydroxytolyl-Methedrone +OH on phenyl ring parent->M1 Hydroxylation M2 Nor-Methedrone N-demethylation parent->M2 N-Demethylation (e.g., CYP2D6) M3 Dihydro-Methedrone β-ketone reduction parent->M3 Reduction M4 O-demethyl-Methedrone O-demethylation of methoxy group parent->M4 O-Demethylation M5 Glucuronide Conjugate +Glucuronic Acid M1->M5 UGT M4->M5 UGT

Caption: Plausible metabolic pathways for Methoxyphedrine.

Anticipated PK Parameters (Rodent Model):

ParameterIntravenous (IV)Oral (PO)Rationale / Interpretation
T½ (half-life) 1-2 hours1-3 hoursExpected rapid elimination, typical of stimulants.
Cmax (max concentration) N/A100-200 ng/mLPeak concentration reached after oral absorption.
Tmax (time to Cmax) N/A0.5-1.0 hoursRapid absorption from the GI tract is expected.[12]
AUC (total exposure) ~300 ng·h/mL~120 ng·h/mLSignificantly lower oral AUC suggests poor bioavailability.
Bioavailability (F%) N/A< 40%A significant first-pass metabolism is likely, reducing the amount of drug reaching systemic circulation.[12]
Vd (Volume of Distribution) > 3 L/kgN/AHigh Vd would indicate extensive distribution into tissues, including the CNS.

Unraveling the Pharmacodynamic (PD) Profile

The PD investigation aims to identify the molecular targets of Methoxyphedrine and characterize its physiological effects. For a synthetic cathinone, the primary hypothesis is interaction with monoamine transporters.[13][14]

Strategy for Pharmacodynamic Characterization

The approach moves from broad, high-throughput screening to specific functional assays and finally to in vivo confirmation of the mechanism.

PD_Strategy A Step 1: Target Identification (Receptor Binding Panel) B Step 2: Functional Characterization (Monoamine Transporter Uptake/Release Assays) A->B D Identify primary targets (e.g., DAT, SERT, NET) Determine binding affinity (Ki) A->D C Step 3: In Vivo Confirmation (Behavioral Pharmacology) B->C E Determine functional activity: Substrate (Releaser) vs. Inhibitor (Blocker) Calculate potency (EC₅₀/IC₅₀) B->E F Measure physiological response (e.g., Locomotor Activity) Correlate with PK data C->F

Caption: A hierarchical strategy for PD investigation.

Protocol: Radioligand Receptor Binding Assay

Causality: This is an efficient method to screen the compound against a wide array of potential CNS targets to identify the most likely sites of action. We must determine where the drug binds before we can determine what it does there.

Methodology:

  • Target Preparation: Use cell membranes prepared from cell lines recombinantly expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).[13][14]

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes.

    • A specific radioligand for the target (e.g., [³H]WIN 35,428 for DAT).

    • Varying concentrations of Methoxyphedrine HCl (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate at a set temperature for a specific time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the plate contents through a filtermat to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by Methoxyphedrine. Calculate the inhibition constant (Ki), which reflects the binding affinity of the drug for the target. A lower Ki indicates higher affinity.

Protocol: In Vitro Monoamine Transporter Functional Assay

Causality: Binding to a transporter does not reveal function. The compound could be an inhibitor (like cocaine) or a substrate/releaser (like amphetamine). This functional distinction is critical to predicting its psychoactive effects.[10][13]

Methodology:

  • System Preparation: Use either primary rat brain synaptosomes or HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells/synaptosomes with varying concentrations of Methoxyphedrine HCl.

    • Add a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Measure radioactivity to determine the amount of neurotransmitter taken up. Calculate the IC₅₀ (concentration that inhibits 50% of uptake).

  • Release Assay (Superfusion):

    • Load cells/synaptosomes with a radiolabeled neurotransmitter.

    • Place the cells in a superfusion apparatus and wash with buffer to establish a stable baseline of spontaneous release.

    • Switch to a buffer containing Methoxyphedrine HCl and collect fractions over time.

    • Measure the radioactivity in each fraction to determine if the drug induced neurotransmitter release.

Anticipated Pharmacodynamic Profile

Based on its cathinone structure, Methoxyphedrine is hypothesized to be a monoamine transporter substrate, similar to mephedrone.[10][14]

Anticipated Binding Affinity and Function:

TargetAnticipated Ki (nM)Anticipated FunctionImplication
DAT (Dopamine Transporter) 50 - 500Releaser/InhibitorContributes to stimulant and reinforcing effects.
SERT (Serotonin Transporter) 100 - 1000Releaser/InhibitorContributes to empathogenic and mood-altering effects.
NET (Norepinephrine Transporter) 20 - 200Releaser/InhibitorContributes to cardiovascular and arousal effects (e.g., increased heart rate, blood pressure).
5-HT₂A Receptor > 1000Weak Antagonist/AgonistUnlikely to be a primary target, but interaction could modulate other effects.[13]
Sigma₁ Receptor 500 - 5000Weak LigandSome stimulants interact with sigma receptors, potentially contributing to psychotomimetic effects.[15]

Conclusion: Synthesizing a Comprehensive Profile

The systematic application of the protocols outlined in this guide will generate a comprehensive pharmacokinetic and pharmacodynamic profile for Methoxyphedrine HCl. By establishing a validated analytical method, characterizing its metabolic fate, identifying its molecular targets, and confirming its physiological effects in vivo, researchers can transform an unknown substance into a well-characterized compound. This knowledge is essential for clinicians managing intoxications, forensic toxicologists interpreting case results, and policymakers working to protect public health. This framework provides a reliable and scientifically rigorous path to achieving that critical understanding.

References

  • National Center for Biotechnology Information (n.d.). Methylephedrine. PubChem Compound Summary for CID 64782. Retrieved from [Link]

  • Patsnap (2024). What is the mechanism of Methylephedrine? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia (n.d.). Methylephedrine. Retrieved from [Link]

  • GOV.UK (2025). Synthetic cathinones: an updated harms assessment. Retrieved from [Link]

  • Japanese Pharmacopoeia (n.d.). dl-Methylephedrine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Methylephedrine hydrochloride, (+)-. PubChem Compound Summary for CID 3041454. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Geyer, M. A., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. Retrieved from [Link]

  • KEGG (n.d.). KEGG DRUG: dl-Methylephedrine hydrochloride. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Methylephedrine (CAS 552-79-4). Retrieved from [Link]

  • chemeurope.com (n.d.). Methoxyphedrine. Retrieved from [Link]

  • Van Eenoo, P., et al. (2006). Comprehensive screening method for the detection of narcotics and stimulants using single-step derivatisation. Recent Advances In Doping Analysis (14). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). DL-Methylephedrine hydrochloride. PubChem Compound Summary for CID 9837297. Retrieved from [Link]

  • precisionFDA (n.d.). METHYLEPHEDRINE HYDROCHLORIDE, (+/-)-. Retrieved from [Link]

  • Pedersen, A. J., et al. (2013). In vitro metabolism studies on mephedrone and analysis of forensic cases. Drug Testing and Analysis. Retrieved from [Link]

  • Grokipedia (n.d.). Legal status of methamphetamine. Retrieved from [Link]

  • Grimaldi, M., et al. (2019). In vitro metabolic profile of mexedrone, a mephedrone analog, studied by high- and low-resolution mass spectrometry. PubMed Central. Retrieved from [Link]

  • Kuwayama, K., et al. (2025). Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. ResearchGate. Retrieved from [Link]

  • Lin, H.-R., et al. (2023). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. PubMed Central. Retrieved from [Link]

  • Gaugler, S., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. Retrieved from [Link]

  • Zanda, M. T., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology. Retrieved from [Link]

  • Abouchedid, C., et al. (2025). A study of in vitro metabolism and cytotoxicity of mephedrone and methoxetamine in human and pig liver models using GC/MS and LC/MS analyses. ResearchGate. Retrieved from [Link]

  • Al-Saeed, M. (n.d.). The Analytical Methods of Drug Analysis. Retrieved from [Link]

  • Lanza, C. L., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. PubMed Central. Retrieved from [Link]

  • Hryhorenko, D., et al. (2018). Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. ResearchGate. Retrieved from [Link]

  • Nguyen, E. C., et al. (2005). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. PubMed Central. Retrieved from [Link]

  • Lanza, C. L., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology. Retrieved from [Link]

  • Wiergacz, S., et al. (2020). Central Effects of the Designer Drug Mephedrone in Mice—Basic Studies. MDPI. Retrieved from [Link]

  • Wikipedia (n.d.). Legal status of methamphetamine. Retrieved from [Link]

  • Karila, L., et al. (2021). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. Retrieved from [Link]

  • Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. PubMed. Retrieved from [Link]

  • Karila, L., et al. (2024). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse and Current Public Health Perspective. Preprints.org. Retrieved from [Link]

  • The Legislative Analysis and Public Policy Association (2025). Methamphetamine and Precursors: Summary of State Laws. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Structural Relationship of Methoxyphedrine to Ephedrine and Pseudoephedrine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and pharmacological relationships between methoxyphedrine, ephedrine, and pseudoephedrine. We delve into the stereochemistry that defines the activities of ephedrine and pseudoephedrine, and explore how the introduction of a methoxy group and a beta-keto functional group in methoxyphedrine significantly alters its interaction with biological targets. This document serves as a critical resource for professionals in pharmacology and drug development, offering insights into the nuanced structure-activity relationships that govern the stimulant, sympathomimetic, and entactogenic properties of these phenethylamines.

Foundational Structures: Ephedrine and Pseudoephedrine

Ephedrine and pseudoephedrine are naturally occurring sympathomimetic amines derived from the Ephedra plant.[1] Their core structure is a phenethylamine skeleton. Both compounds share the same molecular formula, C₁₀H₁₅NO, and molecular weight, approximately 165.23 g/mol .[2][3] The critical distinction between them lies in their stereochemistry. They are diastereomers, meaning they have different configurations at one of their two chiral centers.[1]

  • Ephedrine possesses a (1R,2S) or (1S,2R) configuration.

  • Pseudoephedrine has a (1S,2S) or (1R,2R) configuration.

This stereochemical difference significantly influences their pharmacological profiles. While both act as bronchodilators and decongestants, ephedrine generally exhibits more potent central nervous system stimulant effects compared to pseudoephedrine.[1]

The Emergence of a Cathinone Derivative: Methoxyphedrine

Methoxyphedrine, also known as methedrone, is a synthetic cathinone that is structurally related to ephedrine and pseudoephedrine. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of approximately 193.24 g/mol .[4] The structural modifications that differentiate methoxyphedrine from its counterparts are:

  • A beta-keto group: The hydroxyl group at the beta-position of the phenethylamine backbone in ephedrine and pseudoephedrine is replaced by a carbonyl group (C=O) in methoxyphedrine. This modification classifies it as a cathinone.

  • A methoxy group: A methoxy group (-OCH₃) is attached to the phenyl ring, typically at the para position.

These alterations have profound implications for its pharmacological activity, shifting its primary mechanism of action and introducing new interactions with monoamine transporters.

Comparative Structural and Physicochemical Properties

PropertyEphedrinePseudoephedrineMethoxyphedrine
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOC₁₁H₁₅NO₂
Molecular Weight 165.23 g/mol 165.23 g/mol 193.24 g/mol
Functional Groups Hydroxyl, AmineHydroxyl, AmineCarbonyl (Beta-keto), Methoxy, Amine
Chirality (1R,2S) / (1S,2R)(1S,2S) / (1R,2R)Racemic mixture is common
Classification Phenethylamine, SympathomimeticPhenethylamine, SympathomimeticPhenethylamine, Cathinone, Stimulant

Structure-Activity Relationship and Pharmacological Profile

The pharmacological actions of these three compounds are directly linked to their structural features.

Ephedrine and Pseudoephedrine: Sympathomimetic Activity

Ephedrine and pseudoephedrine exert their effects primarily through the adrenergic system. They act as agonists at α- and β-adrenergic receptors and also induce the release of norepinephrine from presynaptic neurons.[5] This dual mechanism contributes to their sympathomimetic effects, such as vasoconstriction (leading to nasal decongestion) and bronchodilation.[1][3] Ephedrine generally shows a higher affinity for β-adrenergic receptors, while pseudoephedrine is more selective for α-adrenergic receptors.[5] Pseudoephedrine is a less potent sympathomimetic and psychostimulant than ephedrine.[2]

Methoxyphedrine: A Shift Towards Monoamine Transporters

The introduction of the beta-keto group in methoxyphedrine significantly alters its pharmacological profile, aligning it more with synthetic cathinones. While it retains stimulant properties, its mechanism of action is more prominently focused on the inhibition of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6] This leads to an increase in the synaptic concentrations of these neurotransmitters, resulting in its stimulant and, in some cases, entactogenic effects. The para-methoxy substitution can further modulate its affinity and selectivity for these transporters.

dot

Caption: Structural relationship between Ephedrine, Pseudoephedrine, and Methoxyphedrine.

Mechanism of Action: A Visualized Pathway

The primary mechanism of action for ephedrine and pseudoephedrine involves the adrenergic system, while methoxyphedrine's effects are more centered on monoamine transporters.

dot

Mechanism_of_Action cluster_Ephedrine_Pseudo Ephedrine & Pseudoephedrine cluster_Methoxyphedrine Methoxyphedrine Eph_Pseudo Ephedrine / Pseudoephedrine Adrenergic_Receptors α & β Adrenergic Receptors Eph_Pseudo->Adrenergic_Receptors Direct Agonism NE_Release Norepinephrine Release Eph_Pseudo->NE_Release Indirect Action NE_Release->Adrenergic_Receptors Activates Methoxy Methoxyphedrine DAT Dopamine Transporter (DAT) Methoxy->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Methoxy->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Methoxy->SERT Inhibits Reuptake Synaptic_Conc ↑ Synaptic Dopamine, Norepinephrine, Serotonin DAT->Synaptic_Conc NET->Synaptic_Conc SERT->Synaptic_Conc

Caption: Comparative primary mechanisms of action.

Experimental Protocol: GC-MS Analysis of Methoxyphedrine, Ephedrine, and Pseudoephedrine in Seized Samples

This protocol outlines a validated method for the qualitative and quantitative analysis of methoxyphedrine, ephedrine, and pseudoephedrine in seized materials using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Materials and Reagents
  • Reference standards for methoxyphedrine, ephedrine, and pseudoephedrine

  • Internal standard (e.g., amphetamine-d5)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Saturated sodium bicarbonate solution

  • Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)

  • Nitrogen gas, high purity

Sample Preparation
  • Homogenization: Homogenize the seized sample to ensure uniformity.

  • Extraction:

    • Accurately weigh approximately 10 mg of the homogenized sample into a glass vial.

    • Add 10 mL of methanol and sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (for purification, if necessary):

    • To 1 mL of the methanolic extract, add 50 µL of the internal standard solution.

    • Add 1 mL of saturated sodium bicarbonate solution to basify the sample (pH ~9).

    • Add 4 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 3 minutes.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for quantification.

Data Analysis
  • Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the certified reference standards.

  • Quantification: Prepare a calibration curve using the reference standards and the internal standard. Calculate the concentration of each analyte in the sample based on the peak area ratios.

dot

GCMS_Workflow Sample Seized Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Methanol) Homogenize->Extract LLE Liquid-Liquid Extraction (optional purification) Extract->LLE Derivatize Derivatization (HFBA) LLE->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: General workflow for the GC-MS analysis of seized drug samples.

Conclusion

The structural relationship between methoxyphedrine, ephedrine, and pseudoephedrine provides a compelling case study in structure-activity relationships. The foundational stereochemistry of ephedrine and pseudoephedrine dictates their distinct sympathomimetic profiles. The introduction of a beta-keto group and a methoxy substituent in methoxyphedrine fundamentally alters its interaction with biological targets, shifting its primary mechanism towards the inhibition of monoamine transporters. This guide provides the foundational knowledge and analytical methodologies for researchers and drug development professionals to understand and investigate these important psychoactive compounds.

References

  • Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. (2024). Journal of Chemical Health Risks. [Link]

  • Pseudoephedrine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Methamphetamine vs Pseudoephedrine Comparison. (n.d.). Drugs.com. [Link]

  • Comparison of urine analysis and dried blood spot analysis for the detection of ephedrine and methylephedrine in doping control. (2015). Drug Testing and Analysis. [Link]

  • Question 13-2022, Paper 2. (n.d.). Deranged Physiology. [Link]

  • Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. (2002). Journal of Neural Transmission. [Link]

  • Comparison of ephedrine and pseudoephedrine contents in 34 Kampo extracts containing Ephedrae Herba used clinically in Japan. (2015). Journal of Natural Medicines. [Link]

  • direct, indirect or mixed acting sympathomimetic? (2014). International Journal of Basic & Clinical Pharmacology. [Link]

  • What is the difference between pseudoephedrine, ephedrine and methamphetamine? (n.d.). Explain it with Molecules. [Link]

  • Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. (2024). ResearchGate. [Link]

  • The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. (2015). Neuropharmacology. [Link]

  • The structures of methylephedrine (ME), pseudoephedrine (PE), and ephedrine (E). (n.d.). ResearchGate. [Link]

  • Substitution of phenylephrine for pseudoephedrine as a nasal decongeststant. An illogical way to control methamphetamine abuse. (2006). British Journal of Clinical Pharmacology. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). Molecules. [Link]

  • A GC–MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid. (2014). Journal of Analytical Toxicology. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). ResearchGate. [Link]

  • Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters. (2023). Neuropharmacology. [Link]

  • Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. (n.d.). Shimadzu. [Link]

  • Overview of Monoamine Transporters. (2017). Current Protocols in Pharmacology. [Link]

  • Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. (2021). Journal of Forensic Sciences. [Link]

  • Chapter 5: Gas Chromatography–Mass Spectrometry Based Approaches for the Analysis of Seized Drugs. (2023). Royal Society of Chemistry. [Link]

  • Overview of Monoamine Transporters. (2017). ResearchGate. [Link]

  • Development and Validation of a Rapid GC-MS Method for Seized Drug Screening. (2021). National Institute of Standards and Technology. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (2015). United Nations Office on Drugs and Crime. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2019). Forensic Science International. [Link]

  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. (2019). International Journal of Legal Medicine. [Link]

  • Methoxyphedrine. (n.d.). chemeurope.com. [Link]

Sources

An In-depth Technical Guide on the Bronchodilator and Vasoconstriction Effects of Methoxyphedrine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Duality of a Sympathomimetic Amine

Methoxyphedrine, a synthetic stimulant of the phenethylamine class, presents a compelling case study in dual pharmacological activity. Structurally related to ephedrine and methamphetamine, its primary mechanism of action is centered on the adrenergic system, leading to two distinct physiological outcomes: bronchodilation and vasoconstriction. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the molecular mechanisms, preclinical evaluation methodologies, and the translational implications of these opposing effects. Our narrative will delve into the causality behind experimental designs, ensuring a robust and validated understanding of methoxyphedrine's pharmacological profile.

Section 1: The Adrenergic System - A Tale of Two Receptors

The physiological effects of methoxyphedrine are predominantly mediated by its interaction with adrenergic receptors, specifically the β2-adrenergic receptors in bronchial smooth muscle and the α1-adrenergic receptors in vascular smooth muscle.[1] As a sympathomimetic amine, methoxyphedrine is believed to act as an agonist at these receptors, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[2]

Bronchodilation: A β2-Adrenergic Affair

The relaxation of airway smooth muscle, leading to bronchodilation, is a hallmark of β2-adrenergic receptor activation.[1] This Gs protein-coupled receptor, upon agonist binding, initiates a signaling cascade that results in the relaxation of the bronchial muscle tissue.

In-depth Mechanism of Action:

  • Agonist Binding and Gs Protein Activation: Methoxyphedrine binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This conformational change activates the associated heterotrimeric Gs protein, causing the dissociation of its α subunit (Gαs).

  • Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), a key enzyme in muscle contraction.

  • Reduced Myosin-Actin Interaction: The inactivation of MLCK prevents the phosphorylation of the myosin light chain, thereby inhibiting the interaction between myosin and actin filaments.

  • Smooth Muscle Relaxation: The net result is the relaxation of the airway smooth muscle, leading to bronchodilation and an increase in airway diameter.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxyphedrine Methoxyphedrine Beta2AR β2-Adrenergic Receptor Methoxyphedrine->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Relaxation Bronchial Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Vasoconstriction: The α1-Adrenergic Response

In contrast to its effects in the airways, methoxyphedrine induces the contraction of vascular smooth muscle, resulting in vasoconstriction. This action is mediated by its agonistic activity at α1-adrenergic receptors.[1] These Gq protein-coupled receptors are prevalent in the smooth muscle of peripheral blood vessels.

In-depth Mechanism of Action:

  • Agonist Binding and Gq Protein Activation: Methoxyphedrine binds to the α1-adrenergic receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Calmodulin Activation and MLCK Activation: The increased intracellular Ca2+ binds to calmodulin, forming a Ca2+-calmodulin complex. This complex then activates Myosin Light Chain Kinase (MLCK).

  • Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chain, enabling the interaction between myosin and actin.

  • Smooth Muscle Contraction: The resulting cross-bridge cycling leads to the contraction of the vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxyphedrine Methoxyphedrine Alpha1AR α1-Adrenergic Receptor Methoxyphedrine->Alpha1AR Binds Gq Gq Protein Alpha1AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Stimulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca2+ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK MLCK Calmodulin->MLCK Activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chain

Figure 2: α1-Adrenergic Receptor Signaling Pathway for Vasoconstriction.

Section 2: Preclinical Evaluation of Bronchodilator Effects

To quantify the bronchodilator activity of methoxyphedrine, a combination of in vitro and in vivo models is essential.

In Vitro Assessment: Isolated Tracheal Ring Preparation

This classic pharmacological preparation allows for the direct measurement of smooth muscle relaxation in response to a test compound.

Experimental Protocol:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer. The trachea is then cut into 2-3 mm wide rings.

  • Mounting: Each tracheal ring is suspended between two L-shaped stainless steel hooks in an isolated organ bath containing Krebs-Henseleit buffer at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed to the bottom of the bath, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram. The buffer is changed every 15 minutes.

  • Contraction Induction: A contractile agent, such as histamine (10 µM) or carbachol (1 µM), is added to the bath to induce a stable, submaximal contraction.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of methoxyphedrine are added to the bath. The relaxation response is recorded as a percentage of the pre-contracted tone.

  • Data Analysis: The concentration-response data is plotted to determine the EC50 (the concentration of methoxyphedrine that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).

In Vivo Assessment: Whole-Body Plethysmography

This non-invasive technique measures changes in airway resistance in conscious, unrestrained animals.

Experimental Protocol:

  • Animal Acclimatization: Guinea pigs are acclimatized to the whole-body plethysmograph chamber for a period of 30-60 minutes.

  • Baseline Measurement: Baseline enhanced pause (Penh), a dimensionless value that correlates with airway resistance, is recorded for 10-15 minutes.

  • Bronchoconstriction Challenge: The animals are exposed to an aerosolized bronchoconstrictor, such as histamine or methacholine, to induce a stable increase in Penh.

  • Drug Administration: Methoxyphedrine is administered via a suitable route (e.g., intraperitoneal injection or aerosol).

  • Post-Treatment Monitoring: Penh is continuously monitored for a defined period (e.g., 60-120 minutes) to assess the degree and duration of bronchodilation.

  • Data Analysis: The percentage reduction in Penh following methoxyphedrine administration is calculated to determine its bronchodilator efficacy.

Section 3: Preclinical Evaluation of Vasoconstrictor Effects

The vasoconstrictor properties of methoxyphedrine can be assessed using both in vitro and in vivo methodologies.

In Vitro Assessment: Isolated Aortic Ring Preparation

Similar to the tracheal ring preparation, this assay directly measures the contractile response of vascular smooth muscle.

Experimental Protocol:

  • Tissue Preparation: A rat is euthanized, and the thoracic aorta is excised and placed in cold, oxygenated Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue and cut into 2-3 mm wide rings.

  • Mounting: Each aortic ring is mounted in an isolated organ bath as described for the tracheal rings.

  • Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 2 grams.

  • Cumulative Concentration-Response Curve: Cumulative concentrations of methoxyphedrine are added to the bath, and the contractile response is recorded.

  • Data Analysis: A concentration-response curve is generated to determine the EC50 and Emax for vasoconstriction. The potency of methoxyphedrine can be compared to a standard α1-agonist like phenylephrine.[3]

In Vivo Assessment: Blood Pressure Measurement in Anesthetized Rats

This model allows for the direct measurement of the systemic pressor effects of methoxyphedrine.

Experimental Protocol:

  • Animal Preparation: A rat is anesthetized with an appropriate agent (e.g., urethane or a combination of ketamine and xylazine). The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for drug administration.

  • Baseline Measurement: Baseline mean arterial pressure (MAP) is recorded for a stable period.

  • Drug Administration: Increasing doses of methoxyphedrine are administered intravenously.

  • Blood Pressure Monitoring: MAP is continuously recorded to measure the pressor response to each dose.

  • Data Analysis: The change in MAP from baseline is calculated for each dose to construct a dose-response curve. The dose required to produce a specific increase in MAP (e.g., ED50) can be determined.

Section 4: Data Presentation and Interpretation

The quantitative data obtained from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Potency and Efficacy of Methoxyphedrine

Tissue PreparationParameterMethoxyphedrineReference Compound (e.g., Isoproterenol/Phenylephrine)
Guinea Pig Trachea EC50 (nM)ValueValue
Emax (% Relaxation)ValueValue
Rat Aorta EC50 (nM)ValueValue
Emax (% Contraction)ValueValue

Table 2: Hypothetical In Vivo Efficacy of Methoxyphedrine

Animal ModelParameterMethoxyphedrine
Guinea Pig Plethysmography % Reversal of Histamine-induced BronchoconstrictionValue
Anesthetized Rat Blood Pressure ED50 for a 30 mmHg increase in MAP (mg/kg)Value

Section 5: Concluding Remarks and Future Directions

Methoxyphedrine exhibits a classic sympathomimetic profile, characterized by its dual actions of bronchodilation and vasoconstriction, mediated through β2 and α1-adrenergic receptors, respectively. The experimental protocols detailed in this guide provide a robust framework for the comprehensive preclinical evaluation of these effects.

While the pharmacology of related compounds such as ephedrine and mephedrone provides a strong basis for understanding methoxyphedrine, further research is warranted to delineate its specific receptor binding affinities, potency, and efficacy.[4] Future studies should focus on radioligand binding assays to determine the Ki values of methoxyphedrine at α1 and β2-adrenergic receptors. Additionally, investigating the potential for indirect sympathomimetic activity, such as the release of endogenous catecholamines, would provide a more complete picture of its mechanism of action. A study on N-methylephedrine, a related compound, showed it has a lower affinity for alpha-adrenergic receptors compared to ephedrine and norephedrine.[5] The metabolism of methylephedrine has been shown to produce ephedrine and norephedrine, which could contribute to its overall pharmacological effect.[6][7]

The dual activity of methoxyphedrine highlights the importance of receptor selectivity in drug design. For therapeutic applications, molecules with high selectivity for either β2 (for bronchodilation) or α1 (for vasoconstriction) receptors are generally preferred to minimize off-target effects. Understanding the structure-activity relationships of methoxyphedrine and its analogs could guide the development of more selective and safer therapeutic agents.

References

  • Inoue T, Suzuki S. The metabolism of (+-)-methylephedrine in rat and man. Xenobiotica. 1990 Jan;20(1):99-106.
  • Methylephedrine. In: Wikipedia [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Zhang Y, He J, Zhang L, Zhao X. Binding kinetics of five drugs to beta2-adrenoceptor using peak profiling method and nonlinear chromatography.
  • Methylephedrine. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. [cited 2024 Jan 12]. Available from: [Link]

  • Methoxyphedrine. In: Human Metabolome Database [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Methoxyphedrine. In: chemeurope.com [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Mori M, Tsuchihashi H, Miki A, Ikegaya H, Takahashi K. Chronotropic effects of optical isomers of ephedrine and methylephedrine in the isolated rat right atria and in vitro assessment of direct and indirect actions on beta 1-adrenoceptors. Life Sci. 1999;64(13):1149-57.
  • Calamuta C, Matera MG, Cazzola M, Rogliani P. Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. Br J Pharmacol. 2024 Mar;181(5):610-639.
  • Jozwiak K, Wainer IW. Thermodynamics and Docking of Agonists to the β2-Adrenoceptor Determined Using -4-Methoxyfenoterol as the Marker Ligand. Mol Pharmacol. 2009 Sep;76(3):614-24.

  • Ma G, Bavadekar SA, Davis YM, Lalchandani SG, Nagmani R, Schaneberg BT, Khan IA, Feller DR. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. J Pharmacol Exp Ther. 2007 Jul;322(1):214-21.
  • Al-Saffar A, Shehab A, Al-Bayaty F, Jamil N, Murali N, El-Kholy K. A comparative review of epinephrine and phenylephrine as vasoconstrictors in dental anesthesia. Cureus. 2023 Jul;15(7):e42502.
  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. In: ResearchGate [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Farzam K, Kidron A, Lakhkar AD. Adrenergic Drugs. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [cited 2024 Jan 12]. Available from: [Link]

  • Baker JG. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol. 2010 Jun;160(5):1048-61.
  • Effects of methiothepin on the vasoconstrictor responses induced by phenylephrine and lerimazoline. In: ResearchGate [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Li Y, Li J, Duan M, Wang Z, Liu A, Liu C, Wang W. Methamphetamine mediates apoptosis of vascular smooth muscle cells via the chop-related endoplasmic reticulum stress pathway. Toxicol Lett. 2021 Oct 10;350:98-110.
  • Ngan Kee WD, Khaw KS, Ng FF. Equivalent dose of ephedrine and phenylephrine in the prevention of post-spinal hypotension in Caesarean section. Br J Anaesth. 2004 Jul;93(1):128-9.
  • Meng H, Wang G, D'Andrea G, Dillon MP, Wang Y. Mephedrone, a new designer drug of abuse, produces acute hemodynamic effects in the rat. Toxicol Lett. 2012 Jan 5;208(1):62-8.
  • Graham RM. Adrenergic receptors: structure and function. Cleve Clin J Med. 1990 Sep;57(5):481-90.
  • Liu J, Li J, Ouyang J, Li Z, Huang H, Xiao W. Nupr1-mediated vascular smooth muscle cell phenotype transformation involved in methamphetamine induces pulmonary hypertension. Cardiovasc Drugs Ther. 2024 Feb 13.
  • Ngan Kee WD, Khaw KS, Lau TK, Ng FF, Chui K, Tam WH. A randomized double-blinded comparison of phenylephrine and ephedrine infusion combinations to maintain blood pressure during spinal anesthesia for cesarean delivery. Anesth Analg. 2008 Oct;107(4):1295-302.
  • The Impact of Corticosteroids on Human Airway Smooth Muscle Contractility and Airway Hyperresponsiveness: A Systematic Review. In: MDPI [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Discovery of high affinity ligands for β2-adrenergic receptor through Pharmacophore-Based High-Throughput Virtual Screening and Docking. In: ResearchGate [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Roth M, Wehling M. A comparison of the bronchodilator action of pseudoephedrine and ephedrine in patients with reversible airway obstruction. Eur J Clin Pharmacol. 1982;23(2):107-9.
  • Adrenergic Vasoactives - Part One. In: LITFL [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • RESEARCH AND REVIEWS: JOURNAL OF PHARMACOLOGY AND TOXICOLOGICAL STUDIES - Exploration of Mechanism of Action of Ephedrine on Rat Blood Pressure. [place unknown: publisher unknown]; 2014.
  • A comparative study of infusions of phenylephrine, ephedrine and phenylephrine plus ephedrine on maternal haemodynamics in elective caesarean section. Indian J Anaesth. 2014 Sep-Oct;58(5):551-7.
  • Xiao RP, Avdonin P, Zhou YY, Cheng H, Akhter SA, Eschenhagen T, Lefkowitz RJ, Koch WJ, Lakatta EG. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. J Clin Invest. 1999 Aug;104(3):347-56.
  • James TD, Lyons HA. A comparative study of bronchodilator effects of carbuterol and ephedrine. JAMA. 1979 Feb 16;241(7):704-5.
  • Lipworth BJ, Clark DJ. Discriminating measures of bronchodilator drug efficacy and potency. Br J Clin Pharmacol. 1997 Dec;44(6):525-30.
  • The airway smooth muscle and the pipe dream of better bronchodilators. In: ResearchGate [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Watterson LR, Hood LE, Sewalia K, Tomek SE, Yahn SL, Johnson-Wilson L, Jones-Hall Y, Coop A, Koob GF, Taffe MA. Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in rats. Psychopharmacology (Berl). 2014 Apr;231(8):1625-36.
  • Hudson BD, Hébert TE, Kelly ME. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Br J Pharmacol. 2021 Aug 6.
  • Naline E, Zhang Y, Qian Y, Marthan R, Advenier C. Effect of frusemide on airway smooth muscle contractility in vitro. Thorax. 1993 May;48(5):548-52.
  • Du Y, Wang S, Zhao R, Dong M, He J, Zhang S, Xu Y, Zhang Y, Wang Y. Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules. 2021 Jun;11(6):893.
  • Adrenergic Drugs. In: Chemistry LibreTexts [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • Gibson GJ, Morgan G, Paterson JW. The acute and chronic bronchodilator effects of ephedrine in asthmatic patients. Br J Clin Pharmacol. 1975 Dec;2(6):533-7.
  • Rapoport RM, Williams JK, Murad F. Modulation of vascular smooth muscle sensitivity by preload and eicosanoid synthesis inhibition. J Pharmacol Exp Ther. 1985 Dec;235(3):597-603.
  • Piasentin E, Catarzi D, Colotta V, Varano F. Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. Curr Med Chem. 2016;23(26):2912-2940.
  • Mephedrone and Nicotine: Oxidative Stress and Behavioral Interactions in Animal Models. [place unknown: publisher unknown]; 2015.
  • Cheong A, Li J, Sukumar P, Thakore P, Nattel S, Porter KE, Beech DJ. Potent suppression of vascular smooth muscle cell migration and human neointimal hyperplasia by KV1.3 channel blockers. Cardiovasc Res. 2011 Feb 1;89(2):282-9.
  • Martínez-Clemente J, López-Arnau R, Abad S, Pubill D, Escubedo E, Camarasa J. Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology (Berl). 2014 Apr;231(8):1637-47.
  • Paroli M, Di Benedetto G. [Comparative study of the effect of some bronchodilator substances]. Minerva Med. 1976 Mar 31;67(16):1005-18.
  • Animal Models of Hypertension: A Scientific Statement From the American Heart Associ
  • Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Front Pharmacol. 2023; 14: 1243179.
  • Promoters to study vascular smooth muscle: mistaken identity?. Arterioscler Thromb Vasc Biol. 2011;31:1216–1224.
  • Mephedrone (4-Methylmethcathinone): Acute Behavioral Effects, Hyperthermic, and Pharmacokinetic Profile in Rats. In: ResearchGate [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

  • (PDF) Mephedrone pharmacokinetics after intravenous and oral administration in rats: Relation to pharmacodynamics. In: ResearchGate [Internet]. [place unknown: publisher unknown]; [date unknown] [cited 2024 Jan 12]. Available from: [Link]

Sources

A Preliminary Investigation into the Central Nervous System Effects of Methoxyphedrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxyphedrine (MXP), also known as 4-methoxymethcathinone (4-MeOMC) or methedrone, is a synthetic cathinone derivative whose central nervous system (CNS) profile is not extensively characterized in peer-reviewed literature.[1][2] Structurally related to potent psychostimulants like mephedrone and para-methoxymethamphetamine (PMMA), MXP poses a potential public health risk.[1][2][3] This guide outlines a structured, multi-tiered preliminary investigation designed to elucidate the primary neuropharmacological and behavioral effects of MXP. We present a series of validated in vitro and in vivo protocols, from initial neurochemical profiling at monoamine transporters to behavioral assays assessing stimulant properties and abuse liability, culminating in a preliminary neurotoxicity screen. The methodologies are detailed to provide a robust framework for researchers and drug development professionals, ensuring scientific integrity and reproducibility in the evaluation of novel psychoactive substances (NPS).

Introduction: Rationale for Investigation

The proliferation of NPS, designed to mimic the effects of controlled substances, presents a significant challenge for public health and regulatory agencies.[4] Methoxyphedrine, a member of the synthetic cathinone class, requires urgent pharmacological investigation due to its structural similarities to compounds known to exert powerful effects on the CNS.[2][5] Like other psychostimulants, synthetic cathinones typically function by disrupting the normal activity of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased synaptic concentrations of these key neurotransmitters.[5][6]

The primary objective of this investigative framework is to systematically characterize the foundational CNS effects of MXP. This involves:

  • Quantifying its interaction with monoamine transporters.

  • Determining its broader receptor binding affinity profile.

  • Assessing its in vivo behavioral impact on locomotor activity and its subjective stimulus effects.

  • Conducting a preliminary in vitro assessment of its potential for neurotoxicity.

This multi-pronged approach ensures that data from molecular and cellular assays inform and provide a mechanistic basis for the observed behavioral outcomes in whole-animal models.

In Vitro Neurochemical Profile: Monoamine Transporter Interaction

Causality and Experimental Choice

Given that MXP is a substituted cathinone, its primary mechanism of action is hypothesized to involve the monoamine transporters, similar to related compounds like mephedrone and methamphetamine.[7][8] The interaction with DAT is particularly critical, as it is strongly linked to the reinforcing and abuse-related effects of psychostimulants.[9][10] Therefore, the initial and most critical step is to quantify MXP's potency for inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This is achieved using a competitive uptake inhibition assay.[11][12]

Diagram: Monoamine Transporter Inhibition Workflow

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Plate cells in 96-well plates and grow to confluence prep1->prep2 assay1 Wash cells with Krebs-HEPES buffer (KHB) prep2->assay1 assay2 Pre-incubate cells with varying concentrations of Methoxyphedrine or control compounds assay1->assay2 assay3 Initiate uptake by adding radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) assay2->assay3 assay4 Incubate for a short period (e.g., 1-5 minutes) at 37°C assay3->assay4 assay5 Terminate uptake by rapid washing with ice-cold KHB assay4->assay5 analysis1 Lyse cells and transfer lysate to scintillation vials assay5->analysis1 analysis2 Quantify radioactivity using a scintillation counter analysis1->analysis2 analysis3 Calculate percent inhibition relative to vehicle control analysis2->analysis3 analysis4 Determine IC50 values using non-linear regression analysis analysis3->analysis4

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Experimental Protocol: [³H]Monoamine Uptake Inhibition Assay

This protocol is adapted from standard methodologies for assessing drug interaction with monoamine transporters.[11][12][13]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured to ~90% confluence in 96-well plates.

  • Preparation: On the day of the experiment, growth media is aspirated, and cells are washed once with 100 µL of Krebs-HEPES buffer (KHB).

  • Pre-incubation: Cells are pre-incubated for 10-15 minutes at 37°C in KHB containing various concentrations of methoxyphedrine, a known inhibitor (e.g., cocaine for DAT), or vehicle control.

  • Uptake Initiation: Uptake is initiated by adding a solution containing a fixed concentration of the respective radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.

  • Incubation: The plates are incubated for a defined period (e.g., 3 minutes for hDAT) at 37°C to allow for transporter-mediated uptake.

  • Termination: The reaction is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KHB.

  • Lysis & Quantification: Cells are lysed with 1% sodium dodecyl sulfate (SDS). The lysate is then transferred to scintillation vials with scintillation cocktail, and the amount of radiolabel taken up by the cells is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., 10 µM vanoxerine for DAT). Specific uptake is calculated by subtracting non-specific from total uptake. The concentration of methoxyphedrine that inhibits 50% of specific uptake (IC₅₀) is determined by non-linear regression analysis.

Data Presentation: Transporter Inhibition Potency
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity Ratio (SERT/DAT)
Methoxyphedrine150 ± 1885 ± 92500 ± 15016.7
Cocaine (Control)250 ± 25120 ± 15350 ± 301.4
Amphetamine (Control)40 ± 510 ± 21800 ± 20045.0

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

In Vitro Pharmacological Profile: Receptor Binding Affinity

Causality and Experimental Choice

While interaction with monoamine transporters is the likely primary mechanism, many psychostimulants also bind to various G-protein coupled receptors (GPCRs), which can modulate their primary effects or contribute to side effects.[14] A broad receptor binding screen is a cost-effective and efficient method to identify potential off-target interactions and build a comprehensive pharmacological fingerprint.[15] This is crucial for predicting a compound's full spectrum of physiological and psychological effects. We utilize a competitive radioligand binding assay format.[16][17]

Diagram: Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Separation & Analysis prep1 Prepare cell membranes from cells expressing the target receptor (e.g., D2, 5-HT2A) assay1 Incubate membranes with a fixed concentration of a specific radioligand (e.g., [3H]Spiperone) prep1->assay1 prep2 Prepare assay buffer and solutions of radioligand, MXP, and control ligands assay2 Add varying concentrations of unlabeled competitor (Methoxyphedrine) prep2->assay2 assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 analysis1 Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters assay3->analysis1 analysis2 Wash filters to remove non-specifically bound radioligand analysis1->analysis2 analysis3 Quantify radioactivity retained on the filters analysis2->analysis3 analysis4 Calculate Ki values from IC50 using the Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for a competitive radioligand receptor binding assay.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., human D₂ dopamine receptor) or from homogenized brain tissue.

  • Assay Setup: In a 96-well plate, the following are combined in an appropriate assay buffer: the cell membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the test compound (methoxyphedrine).

  • Incubation: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: The filters are washed several times with ice-cold buffer to minimize non-specific binding.

  • Quantification: The filters are placed in scintillation vials, and the radioactivity is quantified.

  • Data Analysis: Non-specific binding is determined using a high concentration of a known competing ligand. IC₅₀ values are calculated from the competition curves. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Presentation: CNS Receptor Binding Profile of Methoxyphedrine
Receptor TargetRadioligandKᵢ (nM)
Dopamine D₁[³H]SCH23390>10,000
Dopamine D₂[³H]Spiperone8,500
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT>10,000
Serotonin 5-HT₂ₐ[³H]Ketanserin4,500
α₁-Adrenergic[³H]Prazosin2,800
α₂-Adrenergic[³H]Rauwolscine6,000

Data are hypothetical examples for illustrative purposes. A Kᵢ > 1,000 nM is generally considered to indicate low affinity.

In Vivo Behavioral Pharmacology: Stimulant and Subjective Effects

Causality and Experimental Choice

In vitro data provide a molecular mechanism but cannot fully predict the integrated physiological and behavioral effects in a living organism. Animal models are essential to bridge this gap.[18] Locomotor activity is a primary, robust measure of the stimulant effects of a drug.[19][20][21] An increase in spontaneous movement is a hallmark of drugs that enhance dopamine and norepinephrine signaling.[19] Subsequently, a drug discrimination assay is employed to assess the interoceptive (subjective) effects of MXP. This procedure determines if animals perceive the internal state produced by MXP as similar to that of a known drug of abuse, providing a strong indicator of its abuse potential.[22][23][24][25]

Diagram: Investigative Logic from In Vitro to In Vivo

G cluster_invitro In Vitro Findings cluster_hypothesis Behavioral Hypothesis cluster_invivo In Vivo Validation invitro_dat Potent DAT/NET Inhibition (IC50 < 200 nM) hypothesis MXP will produce psychostimulant-like behavioral effects mediated primarily by catecholamines. invitro_dat->hypothesis invitro_sert Weak SERT Inhibition (IC50 > 2000 nM) invitro_sert->hypothesis invitro_receptor Low affinity at other CNS receptors invitro_receptor->hypothesis invivo_loco Test 1: Locomotor Activity (Open Field Test) Prediction: Dose-dependent hyperactivity. hypothesis->invivo_loco invivo_dd Test 2: Drug Discrimination (vs. Cocaine/Amphetamine) Prediction: Generalization to the stimulant training drug. hypothesis->invivo_dd

Caption: Logical progression from in vitro findings to in vivo behavioral testing.

Protocol 1: Locomotor Activity Assessment
  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with a grid of infrared (IR) photobeams to automatically track animal movement.[26]

  • Animals: Male C57BL/6 mice are habituated to the testing room for at least 60 minutes before the experiment.

  • Procedure: Animals are randomly assigned to receive an intraperitoneal (i.p.) injection of either vehicle (saline), a known stimulant (e.g., cocaine 10 mg/kg), or one of several doses of methoxyphedrine (e.g., 1, 3, 10, 30 mg/kg).

  • Data Collection: Immediately after injection, each mouse is placed in the center of the open-field arena, and its locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for 60 minutes.[27]

  • Analysis: Data are analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Data Presentation 1: Locomotor Activity (60 min)
Treatment (mg/kg, i.p.)Total Distance Traveled (m)Rearing Count
Vehicle (Saline)35.2 ± 4.145 ± 6
Methoxyphedrine (3)68.5 ± 7.298 ± 11
Methoxyphedrine (10)112.4 ± 10.5 155 ± 18
Cocaine (10)105.7 ± 9.8 142 ± 15

*Data are mean ± SEM; *p<0.05, *p<0.01 vs. Vehicle. Hypothetical data shown.

Protocol 2: Drug Discrimination
  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

  • Training: Rats are trained to discriminate between an injection of a known stimulant (e.g., cocaine, 10 mg/kg, i.p.) and vehicle (saline).[22] On days when cocaine is administered, responses on one lever (the "drug-appropriate" lever) are reinforced with food pellets. On saline days, responses on the other lever are reinforced.[23] Training continues until animals reliably respond on the correct lever (>80% accuracy).

  • Test Sessions: Once trained, test sessions are conducted. Animals are administered various doses of methoxyphedrine, and no reinforcement is provided. The percentage of responses made on the drug-appropriate lever is recorded.

  • Analysis: Full substitution (generalization) is defined as >80% of responses on the drug-appropriate lever, indicating that the animal perceives the subjective effects of the test drug as being similar to the training drug.[25]

Data Presentation 2: Generalization to Cocaine Cue
Test Compound (mg/kg)% Drug-Appropriate RespondingInterpretation
Saline12.5 ± 3.3No Substitution
Methoxyphedrine (1.0)25.8 ± 6.1No Substitution
Methoxyphedrine (3.0)65.1 ± 8.9Partial Substitution
Methoxyphedrine (10.0)91.4 ± 4.5Full Substitution
Cocaine (10.0)94.2 ± 3.7Full Substitution

Data are mean ± SEM. Hypothetical data shown.

Preliminary Neurotoxicity Assessment

Causality and Experimental Choice

Amphetamine-like stimulants and some synthetic cathinones are known to be neurotoxic, often through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis, particularly in dopaminergic neurons.[28][29] Mephedrone's neurotoxicity is debated but appears to be exacerbated under certain conditions.[7][30] A preliminary, rapid assessment of MXP's potential for cytotoxicity is a critical component of its initial safety profile. An in vitro cytotoxicity assay using a human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y) provides a valuable and ethical first screen for potential neurotoxic effects before extensive in vivo studies.[4][31]

Diagram: Proposed Mechanism of Cathinone-Induced Neurotoxicity

G cluster_cell Dopaminergic Neuron mxp Methoxyphedrine Exposure dat Dopamine Transporter (DAT) Inhibition/Reversal mxp->dat da_inc ↑ Cytosolic Dopamine dat->da_inc ros ↑ Reactive Oxygen Species (ROS) (via DA auto-oxidation) da_inc->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis / Neuronal Cell Death caspase->apoptosis

Caption: Proposed pathway for cathinone-mediated neurotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Differentiated SH-SY5Y cells are cultured in 96-well plates until they form a stable, neuron-like monolayer.

  • Drug Exposure: The culture medium is replaced with a medium containing various concentrations of methoxyphedrine (e.g., 1 µM to 1000 µM) or vehicle. Cells are incubated for 24 hours.

  • MTT Addition: After the exposure period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Presentation: In Vitro Cytotoxicity
MXP Concentration (µM)% Cell Viability (Relative to Control)
0 (Vehicle)100 ± 5.2
1098.1 ± 4.8
10085.3 ± 6.1*
50052.7 ± 5.5
100021.4 ± 3.9

*Data are mean ± SEM; *p<0.05, *p<0.01 vs. Vehicle. Hypothetical data shown.

Synthesis and Future Directions

This guide outlines a logical and efficient workflow for the preliminary CNS investigation of methoxyphedrine. The proposed experiments would establish that MXP is a potent catecholamine transporter inhibitor with psychostimulant effects and a subjective profile similar to cocaine, alongside a dose-dependent potential for neurotoxicity.

These foundational findings would strongly justify further, more detailed investigations, including:

  • In vivo microdialysis to confirm increases in synaptic dopamine and norepinephrine in key brain regions like the nucleus accumbens.

  • Self-administration studies to more directly assess the reinforcing properties and addiction liability of the compound.

  • In vivo neurotoxicity studies to determine if the cytotoxicity observed in vitro translates to neuronal damage in animal models, and whether factors like ambient temperature play a role.[30]

  • Metabolite profiling to identify active metabolites that may contribute to the overall pharmacological effect.

By following this structured approach, researchers can systematically and rigorously characterize the CNS effects of novel psychoactive substances, providing crucial data to inform both public health policy and future therapeutic development.

References

  • Designing a comprehensive drug discrimination study | Labcorp. (2021). [Link]

  • What is the mechanism of Methylephedrine? - Patsnap Synapse. (2024). [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed. (2021). [Link]

  • Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf - NIH. (n.d.). [Link]

  • Experimental Models on Effects of Psychostimulants - PubMed. (2015). [Link]

  • Methylephedrine - Wikipedia. (n.d.). [Link]

  • Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC - NIH. (2022). [Link]

  • Locomotor Sensitization Study - Melior Discovery. (n.d.). [Link]

  • Methylephedrine | C11H17NO - PubChem - NIH. (n.d.). [Link]

  • Human Drug Discrimination: A Primer and Methodological Review - PMC - PubMed Central. (n.d.). [Link]

  • Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer - YouTube. (2022). [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC - PubMed Central. (2021). [Link]

  • Synthetic cathinones: an updated harms assessment (accessible) - GOV.UK. (2025). [Link]

  • Methedrone - Wikipedia. (n.d.). [Link]

  • What is the Locomotor Activity Test? - San Diego Instruments. (2021). [Link]

  • In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. (2006). [Link]

  • Drug discrimination - Wikipedia. (n.d.). [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). [Link]

  • What is the locomotor activity test used for in behavioral studies? - News-Medical.Net. (2025). [Link]

  • Drug discrimination test box - Maze Engineers - ConductScience. (n.d.). [Link]

  • Methoxyphedrine - chemeurope.com. (n.d.). [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020). [Link]

  • Psychostimulants and social behaviors - PMC - PubMed Central - NIH. (2024). [Link]

  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. (n.d.). [Link]

  • Neurotoxicity mechanisms and clinical implications of six common recreational drugs. (2025). [Link]

  • Details of the Receptor-Binding Assay Methods Used in the Present Studies - ResearchGate. (n.d.). [Link]

  • iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery. (n.d.). [Link]

  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC - NIH. (n.d.). [Link]

  • (PDF) Behavioral Electrophysiology of Psychostimulants - ResearchGate. (2025). [Link]

  • Neuropharmacology and toxicity of synthetic cannabinoid legal highs (novel psychoactive substances) tested in rat brain slices a - pA2 Online. (n.d.). [Link]

  • Receptor Binding Assays and Drug Discovery - PubMed. (2017). [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.). [Link]

  • Receptor Binding Assay - Creative Bioarray. (n.d.). [Link]

  • Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC - PubMed Central. (n.d.). [Link]

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - MDPI. (n.d.). [Link]

  • Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC. (n.d.). [Link]

  • KNX-100 - Wikipedia. (n.d.). [Link]

  • Neurotoxicity Induced by Mephedrone: An up-to-date Review - PubMed. (n.d.). [Link]

  • Mephedrone: Public health risk, mechanisms of action, and behavioral effects. (2025). [Link]

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - MDPI. (n.d.). [Link]

  • Mephedrone - Wikipedia. (n.d.). [Link]

  • Methcathinone - Wikipedia. (n.d.). [Link]

  • Clinical Pharmacology of the Synthetic Cathinone Mephedrone - PubMed. (n.d.). [Link]

  • Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity. (n.d.). [Link]

Sources

Methodological & Application

Application Note: A Multi-Platform Analytical Approach for the Definitive Identification of Methoxyphedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Psychoactive Substances

Methoxyphedrine, also known as Methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic stimulant belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[1][2] As a recreational drug, its emergence presents a significant challenge for forensic, clinical, and quality control laboratories, necessitating robust and validated analytical methods for its unambiguous identification and quantification. The hydrochloride salt is a common formulation intended for use as an analytical reference standard in forensic analysis.[2]

This application note provides a detailed guide to a multi-tiered analytical strategy for Methoxyphedrine Hydrochloride, leveraging the strengths of chromatographic and spectroscopic techniques. The protocols herein are designed to provide a framework for researchers, analytical scientists, and drug development professionals to achieve definitive structural confirmation and accurate quantification.

Compound Information:

  • Chemical Name: 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one hydrochloride[1]

  • Molecular Formula: C₁₁H₁₆ClNO₂[3]

  • Molecular Weight: 229.70 g/mol [1][3]

  • CAS Number: 879665-92-6[1][3]

Foundational Strategy: A Workflow for Certainty

The identification of a controlled substance like this compound demands a logical progression from presumptive screening to definitive confirmation. A typical workflow involves initial screening with a less specific but rapid technique, followed by confirmatory analysis using highly selective and structurally informative methods.

Analytical_Workflow cluster_0 Phase 1: Screening & Presumptive ID cluster_1 Phase 2: Confirmatory Analysis cluster_2 Phase 3: Final Report Sample Sample Presumptive_Test Presumptive Color Test (e.g., Zimmermann) Sample->Presumptive_Test Initial Indication FTIR_Screen FTIR-ATR Analysis Sample->FTIR_Screen Rapid Functional Group Analysis NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR For structural isomers/purity Chromatography Chromatographic Separation (GC or LC) Presumptive_Test->Chromatography Proceed if positive FTIR_Screen->Chromatography Proceed if consistent Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Hyphenation for ID Confirmation Definitive Identification & Quantification Mass_Spectrometry->Confirmation NMR->Confirmation

Caption: General Analytical Workflow for Methoxyphedrine Identification.

Chromatographic Methods: Separation and Identification

Chromatography is the cornerstone of drug analysis, providing the necessary separation from matrix components and other substances before identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a gold-standard technique in forensic toxicology, prized for its high sensitivity and the structural detail provided by mass spectrometry.[4] For polar, amine-containing compounds like Methoxyphedrine, chemical derivatization is often employed. This step is not merely procedural; it is a critical modification to increase the analyte's volatility and thermal stability. This prevents peak tailing and decomposition in the hot GC inlet, leading to sharper, more symmetrical peaks and reproducible fragmentation patterns for confident library matching.[4]

Experimental Protocol: Sample Preparation (LLE for Biological Matrices)

  • Aliquoting: Pipette 1 mL of the sample (e.g., urine, plasma) into a glass test tube.

  • Internal Standard: Add an appropriate internal standard (e.g., Methoxyphedrine-d3) to correct for extraction variability.

  • pH Adjustment: Add 1 mL of a basic buffer (e.g., pH 9.5 borate buffer) to deprotonate the amine group, rendering the molecule more soluble in organic solvents.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., Ethyl Acetate), vortex for 2 minutes, and centrifuge to separate the layers.

  • Isolation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): Add a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 70°C for 20-30 minutes.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., Ethyl Acetate) for injection.

Data Presentation: GC-MS Instrumental Parameters

ParameterCondition
GC System Agilent 7890 GC or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[5]
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Injection Mode Splitless[5]
Oven Program Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min
MS System Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-550)

Trustworthiness: Identification is achieved by a dual-point confirmation: the analyte's retention time and its mass spectrum must match those of a certified reference standard analyzed under identical conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: LC-MS/MS offers exceptional sensitivity and specificity, often surpassing GC-MS for complex biological samples like urine.[6] Its primary advantage is the ability to analyze many compounds, including polar ones, without derivatization. For high-throughput screening, a "dilute and shoot" method is highly effective; by simply diluting the sample, matrix effects are minimized while preserving the analyte for detection by the highly selective MS/MS detector.[6] This approach is predicated on the specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, creating a highly filtered and low-noise signal.

LCMS_Workflow Sample Urine Sample (100 µL) Dilution Add Internal Standard & Dilution Solvent (e.g., MeOH:ACN) Sample->Dilution Vortex Vortex to Mix Dilution->Vortex Centrifuge Centrifuge to Pellet Particulates Vortex->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject Analysis Data Acquisition (MRM) Inject->Analysis

Caption: LC-MS/MS 'Dilute and Shoot' Protocol Workflow.

Experimental Protocol: 'Dilute and Shoot' (Urine)

  • Sample Aliquot: Pipette 100 µL of urine into a microcentrifuge tube.

  • Dilution: Add 200 µL of a solution containing the internal standard dissolved in a protein-precipitating solvent (e.g., 3:1 Methanol:Acetonitrile).[6]

  • Mixing: Vortex the mixture thoroughly for 30 seconds.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Injection: Carefully transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.

Data Presentation: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System UPLC/UHPLC system
Column C18 or C8 column (e.g., 2.1 x 50 mm, <2 µm)[7][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient from 5% to 95% B over several minutes
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Trustworthiness: Confirmation requires monitoring at least two specific MRM transitions for the analyte, with the ratio of their peak areas falling within a specified tolerance (e.g., ±20%) of the ratio observed for a certified reference standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Causality: For purity analysis of bulk materials or quantification in pharmaceutical formulations, HPLC-UV is a robust, reliable, and cost-effective method.[9] The key to analyzing a basic compound like Methoxyphedrine is controlling its ionization state to ensure good peak shape. This is achieved by using a buffered mobile phase at an acidic pH (e.g., pH 2-3), which keeps the secondary amine consistently protonated. A standard C18 column provides excellent retention and separation based on hydrophobicity.[5][9] Detection at a low UV wavelength (e.g., 210-230 nm) is chosen to maximize sensitivity, targeting the electronic transitions of the phenyl ring.[2][10]

Experimental Protocol: Sample and Standard Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of Methoxyphedrine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration that falls within the established calibration range.[9] Filter all solutions through a 0.45 µm syringe filter before injection.[9]

Data Presentation: HPLC-UV Instrumental Parameters

ParameterCondition
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Detection UV at 223 nm and 286 nm[2]
Injection Volume 10 µL[5]

Trustworthiness: Analyte identification is based on matching the retention time of the peak in the sample chromatogram to that of the reference standard. Quantification is performed by interpolating the peak area of the sample against the linear calibration curve generated from the working standards.

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatography provides separation and preliminary identification, spectroscopy offers definitive structural proof.

Fourier-Transform Infrared Spectroscopy (FTIR)

Expertise & Causality: FTIR is an exceptionally rapid and non-destructive technique that provides a unique "molecular fingerprint."[11] The use of an Attenuated Total Reflectance (ATR) accessory is highly advantageous as it requires minimal to no sample preparation.[11] The resulting spectrum is highly specific. For Methoxyphedrine HCl, key absorbance bands are expected from the carbonyl (ketone), the aromatic ring, the ether linkage, and the secondary amine salt, making it an excellent tool for screening and distinguishing it from other cathinone derivatives.[12]

Experimental Protocol (FTIR-ATR)

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid Methoxyphedrine HCl powder directly onto the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal.

  • Spectrum Collection: Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Trustworthiness: Identification is confirmed by matching the entire fingerprint region (below 1500 cm⁻¹) of the sample's spectrum to the spectrum of a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful analytical technique for absolute structural elucidation. It provides unambiguous information on the connectivity of atoms in a molecule.[13] Crucially, ¹H NMR can readily distinguish between positional isomers (e.g., 2-, 3-, or 4-methoxy substitutions on the phenyl ring), a task that can be challenging for mass spectrometry alone. Furthermore, Quantitative NMR (qNMR), which uses a certified internal standard, can determine the purity of a substance with high precision without the need for a specific reference standard of the analyte itself.[5]

Experimental Protocol (¹H NMR)

  • Sample Preparation: Accurately weigh ~5-10 mg of the Methoxyphedrine HCl sample into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).[5]

  • Dissolution: Vortex the tube to ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher), ensuring sufficient relaxation delay for quantitative analysis if required.[5]

Trustworthiness: The structure is confirmed by analyzing the chemical shifts, integration values (proton counts), and spin-spin coupling patterns, which must be consistent with the known structure of 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one.

Conclusion

The analytical methods described provide a comprehensive and self-validating framework for the identification and quantification of this compound. The synergistic use of high-resolution chromatography (GC/LC), definitive mass spectrometry (MS/MS), and unambiguous spectroscopy (FTIR, NMR) ensures the highest level of scientific certainty. This multi-platform approach is essential for addressing the challenges posed by novel psychoactive substances in forensic, clinical, and research settings.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52988262, this compound. PubChem. Retrieved from [Link]

  • Hassan, M. M. (2007). NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine. PubMed. Retrieved from [Link]

  • Stout, P. R., Klette, K. L., & Horn, C. K. (1998). Methylephedrine concentrations in blood and urine specimens. Journal of Analytical Toxicology, 22(4), 310–314. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1995). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Retrieved from [Link]

  • American Laboratory. (2009). FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. Retrieved from [Link]

  • Makino, Y., Urano, Y., & Nagano, T. (2011). Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. ResearchGate. Retrieved from [Link]

  • Deventer, K., Pozo, O. J., Van Eenoo, P., & Delbeke, F. T. (2009). Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine. PubMed. Retrieved from [Link]

  • Makino, Y., Urano, Y., & Nagano, T. (2011). Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. PubMed. Retrieved from [Link]

  • Smith Henry, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. Retrieved from [Link]

  • ANTISEL. (n.d.). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. Retrieved from [Link]

  • Deventer, K., et al. (2009). Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine. ResearchGate. Retrieved from [Link]

  • Al-Saffar, Z. H. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Blanford, C. F. (n.d.). Published version - Alternative formats. University of Bath. Retrieved from [Link]

  • de Castro, A., et al. (2019). A LC-MS/MS method for the determination of common synthetic cathinones in meconium. ResearchGate. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Purity Assay of Methoxyphedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of Methoxyphedrine Hydrochloride, an active pharmaceutical ingredient (API). The method is designed for use in quality control and research environments, providing a precise and reliable tool for quantifying the principal component and separating it from potential impurities and degradation products. The protocol herein is developed with a deep understanding of the analyte's physicochemical properties and is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.

Introduction: The Imperative for Purity Analysis

This compound, also known as Methedrone, is a derivative of cathinone, belonging to the broader phenethylamine and amphetamine classes.[1][2] As with any API, ensuring its purity is a critical step in the drug development and manufacturing process. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[3] Regulatory bodies worldwide, guided by standards such as the ICH guidelines, mandate the use of validated analytical procedures to control and monitor these impurities.[4][5]

This document provides a comprehensive guide to a stability-indicating HPLC method. A stability-indicating method is one that can unequivocally separate the drug substance from its degradation products, thus providing a clear and accurate measure of the drug's stability under various environmental conditions.[6][7] The method described has been developed to be specific, accurate, precise, and robust for the purity assay of this compound.

Scientific Principles and Method Rationale

The selection of an appropriate analytical method is predicated on the physicochemical characteristics of the analyte. This compound (C₁₁H₁₆ClNO₂, MW: 229.70 g/mol ) is an amine salt, making it ionizable and soluble in aqueous solutions.[1][2]

  • Chromatographic Mode: Reversed-phase HPLC is the chosen mode of separation due to its versatility and suitability for moderately polar compounds like Methoxyphedrine. The non-polar stationary phase (C18) interacts with the analyte, and elution is achieved by a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is ideal for retaining the Methoxyphedrine molecule. A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure.[8]

  • Mobile Phase Strategy: The retention of an ionizable compound like Methoxyphedrine is highly dependent on the pH of the mobile phase.

    • pH Control: To ensure consistent protonation of the secondary amine group and prevent peak tailing, the mobile phase is buffered to a slightly acidic pH (e.g., pH 3.0). This ensures the analyte carries a positive charge, leading to sharp, symmetrical peaks. A phosphate buffer is an excellent choice for its buffering capacity in this pH range.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low UV cutoff, low viscosity, and high elution strength, which facilitates efficient elution of the analyte from the C18 column.

  • Detector Selection: The presence of a substituted phenyl ring in the Methoxyphedrine structure makes it a strong chromophore, suitable for UV detection. A Photodiode Array (PDA) detector is highly recommended as it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and for identifying unknown impurities by comparing their UV spectra. A primary wavelength of 230 nm is chosen for high sensitivity, while a secondary wavelength, such as 275 nm, can provide additional specificity.[7]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A suitable data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chemicals & Reagents:

    • This compound Reference Standard (purity ≥ 99.5%)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm or HPLC grade)

    • Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄)B: Acetonitrile
Gradient/Isocratic Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA)
Detection Wavelength 230 nm (for quantification), Spectral Scan: 200-400 nm (for peak purity)
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Working Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Working Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

HPLC Analysis Workflow

The general workflow for performing the purity assay is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase system_setup Equilibrate HPLC System prep_mobile->system_setup prep_std Prepare Standard Solution (0.1 mg/mL) sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Blank, Standards, and Samples prep_sample->analysis system_setup->sst sst->analysis If SST Passes integration Integrate Chromatograms analysis->integration calculation Calculate Purity and Impurity Profile integration->calculation report Generate Report calculation->report

Caption: General workflow for the HPLC purity assay of Methoxyphedrine HCl.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. Inject the Standard Working Solution (0.1 mg/mL) five times. The system is deemed suitable for use if it meets the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Purity Calculation

The purity of the this compound sample is calculated based on the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For assay against a reference standard, the following formula is used:

  • % Assay = (Area_sample / Area_std) x (Conc_std / Conc_sample) x Purity_std

Method Validation: Establishing Trustworthiness

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its reliability for the intended purpose.[9][10]

Specificity and Stability-Indicating Properties

Specificity is established through forced degradation studies. The API is subjected to stress conditions to produce potential degradation products. The method is considered stability-indicating if the main peak is well-resolved from all degradation product peaks.

Forced_Degradation cluster_stress Stress Conditions (ICH) API Methoxyphedrine HCl Sample Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->base oxidation Oxidation (e.g., 3% H₂O₂, RT) API->oxidation thermal Thermal (e.g., 80°C, dry heat) API->thermal photo Photolytic (ICH specified light) API->photo Analysis Analyze by HPLC Check for Peak Purity and Resolution acid->Analysis base->Analysis oxidation->Analysis thermal->Analysis photo->Analysis

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize and dilute.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute.

  • Thermal Degradation: Expose the solid powder to 80 °C in a hot air oven for 48 hours. Prepare a sample solution.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a sample solution.

Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[5][11]

ParameterMethodologyAcceptance Criteria
Linearity Analyze a minimum of 5 concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration for assay.
Accuracy (Recovery) Analyze samples spiked with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision
RepeatabilityAnalyze 6 replicate samples at 100% concentration on the same day, by the same analyst.% RSD ≤ 2.0%
IntermediateAnalyze samples on different days, with different analysts, or on different equipment.% RSD ≤ 2.0%
LOD & LOQ Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from linearity curve slope.To be determined and reported, especially for the quantification of impurities.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, pH ±0.2, column temp ±5°C, mobile phase %B ±2%).System suitability parameters must still be met. Peak areas and retention times should not significantly change.

Conclusion

The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable procedure for the purity determination of this compound. The rationale for each parameter has been justified, and the protocol is grounded in established chromatographic principles. Adherence to the described method and its validation according to ICH guidelines will ensure the generation of high-quality, defensible data suitable for regulatory submission and routine quality control in the pharmaceutical industry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). dl-Methylephedrine Hydrochloride. Retrieved from an appropriate source providing JP monographs. (Note: A direct link for this specific monograph is not available from the search, but it is a standard pharmacopeial reference).
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). Methylephedrine hydrochloride, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • BEPLS. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. PMC. Retrieved from [Link]

  • ResearchGate. (2011). Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. Retrieved from [Link]

  • ResearchGate. (2017). Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. Retrieved from [Link]

  • PubMed. (2011). Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC. Retrieved from [Link]

  • ResearchGate. (2012). Evaluating Impurities in Drugs (Part III of III). Retrieved from [Link]

Sources

Application Note: Impurity Profiling of Methoxyphedrine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide and a robust protocol for the identification and quantification of process-related impurities in Methoxyphedrine drug substance by Gas Chromatography-Mass Spectrometry (GC-MS). As a substituted cathinone, the impurity profile of Methoxyphedrine is critical for ensuring its quality, safety, and for understanding its synthetic origin. This document provides a detailed methodology, including sample preparation, GC-MS parameters, and data analysis strategies. The protocols are designed for researchers, analytical scientists, and professionals in drug development and forensic chemistry, providing a framework that is both scientifically sound and practically implementable.

Introduction: The Criticality of Impurity Profiling

Methoxyphedrine, a substituted phenethylamine and derivative of ephedrine, has emerged in various contexts, necessitating reliable analytical methods for its characterization. In the pharmaceutical industry, controlling impurities is a mandate for ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][2] For law enforcement and forensic laboratories, impurity profiling serves as a chemical fingerprint to trace the synthetic route of illicitly produced substances, providing valuable intelligence.[3][4]

The potential impurities in a given batch of Methoxyphedrine are intrinsically linked to its manufacturing process. While numerous synthetic pathways exist for phenethylamines, common routes for compounds structurally related to Methoxyphedrine, such as para-methoxymethamphetamine (PMMA), often involve the Leuckart reaction or reductive amination of a ketone precursor.[5][6][7] Another plausible route is the N-methylation of a precursor amine, analogous to the synthesis of methylephedrine from ephedrine.[8] These synthetic routes can introduce a variety of impurities, including:

  • Unreacted Starting Materials: Precursors like a methoxy-substituted phenyl-2-propanone or a corresponding ephedrine analog.

  • Intermediates: Such as N-formyl derivatives in the Leuckart reaction.[5][9]

  • By-products: Resulting from side reactions, over-methylation, or condensation reactions.

  • Reagents and Catalysts: Residual chemicals used during the synthesis.

This application note details a GC-MS method capable of separating and identifying these potential impurities, ensuring a comprehensive characterization of the Methoxyphedrine sample.

Experimental Workflow: A Systematic Approach

The successful profiling of impurities requires a systematic approach, from sample preparation to data interpretation. The workflow is designed to be robust and reproducible, ensuring the integrity of the analytical results.

GC-MS Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Reporting Sample Methoxyphedrine Sample Dissolution Dissolution in Methanol Sample->Dissolution Derivatization Derivatization (PFPA) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Inject Derivatized Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection TIC Total Ion Chromatogram Analysis Detection->TIC Acquire Data LibrarySearch Spectral Library Search (NIST/Cayman) TIC->LibrarySearch Quantification Quantification of Impurities LibrarySearch->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Methoxyphedrine Impurity Profiling.

Materials and Reagents

  • Methoxyphedrine HCl Reference Standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC Grade)

  • Pentafluoropropionic Anhydride (PFPA) (Sigma-Aldrich, ≥99%)

  • Ethyl Acetate (GC Grade)

  • Sodium Bicarbonate (ACS Grade)

  • Anhydrous Sodium Sulfate (ACS Grade)

  • GC Vials, Inserts, and Caps

Protocol 1: Sample Preparation and Derivatization

Rationale: Methoxyphedrine, being a secondary amine with a hydroxyl group, can exhibit peak tailing in GC analysis. Derivatization with an acylating agent like PFPA improves chromatographic behavior by increasing volatility and reducing polarity. This also yields characteristic mass fragments that aid in structural elucidation.

Step-by-Step Protocol:

  • Standard/Sample Preparation: Accurately weigh 10 mg of the Methoxyphedrine sample or reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to achieve a concentration of 1 mg/mL.

  • Aliquoting: Transfer 100 µL of the 1 mg/mL solution to a GC vial.

  • Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 100 µL of ethyl acetate and 50 µL of PFPA to the dry residue in the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Final Preparation: The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis

Rationale: The choice of a mid-polarity column like a 5% phenyl-methylpolysiloxane provides a good balance for separating a range of aromatic compounds with varying polarities. The temperature program is optimized to ensure good resolution between the main component and potential closely eluting impurities.

Instrumentation and Parameters
Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Industry-standard column for robust separation of semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.
Inlet Split/Splitless
ModeSplit (50:1)Prevents column overloading from the high concentration main peak.
Temperature250°CEnsures rapid volatilization of derivatized analytes.
Oven Program
Initial Temp80°C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
Ramp15°C/min to 280°CProvides a good separation speed while maintaining resolution.
Final HoldHold at 280°C for 5 minEnsures elution of any less volatile compounds.
MS Parameters
Ion Source Temp230°CStandard temperature for EI.
Quadrupole Temp150°CStandard temperature for the mass filter.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra and enabling library matching.[3]
Acquisition ModeFull Scan (m/z 40-550)Allows for the detection and identification of unknown impurities.
Solvent Delay3 minPrevents the solvent front from damaging the filament.

Data Analysis and Interpretation

Identification of Impurities

The primary method for identifying impurity peaks is through their mass spectra.

  • Chromatogram Review: Examine the total ion chromatogram (TIC) for peaks other than the main Methoxyphedrine derivative peak.

  • Mass Spectral Matching: Obtain the mass spectrum for each impurity peak and compare it against spectral libraries such as the NIST Mass Spectral Library and the Cayman Spectral Library.[1][10]

  • Fragmentation Analysis: For unknown impurities without a library match, analyze the fragmentation pattern. The mass spectrum of derivatized Methoxyphedrine is expected to show a prominent fragment ion resulting from the alpha-cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The molecular ion may or may not be present.[1]

Fragmentation_Logic cluster_0 Impurity Identification Logic Start Unknown Peak in TIC LibraryMatch Perform Library Search (NIST, Cayman, etc.) Start->LibraryMatch CheckMatch Good Match Found? LibraryMatch->CheckMatch Identify Tentatively Identify Impurity CheckMatch->Identify Yes ManualAnalysis Manual Fragmentation Pattern Analysis CheckMatch->ManualAnalysis No End Report as Identified or Unknown Identify->End Hypothesize Hypothesize Structure (Precursor, By-product, etc.) ManualAnalysis->Hypothesize Confirm Confirm with Reference Standard (If available) Hypothesize->Confirm Confirm->Identify

Caption: Decision process for impurity identification.

Potential Impurities and Their Origin

Based on common synthetic routes for analogous compounds, the following impurities should be considered:

Potential Impurity Likely Origin Significance
Methoxy-ephedrine/pseudoephedrineUnreacted starting materialIndicates incomplete N-methylation.
Methoxy-phenyl-2-propanoneUnreacted starting materialIndicates incomplete reductive amination.
N-Formyl-MethoxyphedrineIntermediateRoute-specific marker for the Leuckart synthesis.[5]
Di-(methoxyphedrine) amineCondensation by-productIndicates non-optimized reaction conditions.
Methcathinone analogOxidation of the hydroxyl groupCan be a degradation product or synthesis by-product.[11][12]
Quantification

For known impurities with available reference standards, a calibration curve should be prepared to accurately determine their concentration. For unknown impurities, their concentration can be estimated using the principle of relative response factor (RRF), assuming an RRF of 1.0 relative to the main component if a standard is not available. The percentage of an impurity can be calculated as follows:

% Impurity = (Area_impurity / (Area_main_peak + ΣArea_all_impurities)) * 100

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the good resolution of the Methoxyphedrine peak from all identified impurity peaks.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the impurity profiling of Methoxyphedrine. The combination of a high-resolution capillary GC column and a sensitive mass spectrometer, coupled with a derivatization step, allows for the effective separation, identification, and quantification of potential process-related impurities. This methodology serves as a critical tool for quality control in pharmaceutical development and for synthetic route elucidation in forensic investigations, ultimately contributing to the safety and understanding of this compound.

References

  • Blachut, D., Wojtasiewicz, K., & Czarnocki, Z. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 127(1-2), 90-101. [Link]

  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. Forensic Science International, 133(1-2), 159-170. [Link]

  • SWGDRUG. (2005). p-METHOXYMETHAMPHETAMINE. SWGDRUG.org. [Link]

  • Kirkbride, K. P., Ward, A. D., Jenkins, N. F., Klass, G., & Coumbaros, J. C. (2001). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Forensic Science International, 115(1-2), 1-13. [Link]

  • Kochana, J., Wilamowski, J., & Parczewski, A. (2003). Profiling of impurities in p-methoxymethamphetamine (PMMA) by means of SPE/TLC method. Examination of the influence of experimental conditions according to 2(4) factorial. Forensic Science International, 134(2-3), 194-201. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]

  • National Institute of Standards and Technology. (n.d.). Methylephedrine. NIST WebBook. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). ICH. [Link]

  • Awang, N. A., et al. (2015). Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Methods. Sains Malaysiana, 44(8), 1135-1141. [Link]

  • United Nations Office on Drugs and Crime. (2006). Methods for the impurity profiling of amphetamine and methamphetamine. UNODC. [Link]

  • Agilent Technologies, Inc. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. [Link]

  • Steiner, R. R., & Larson, R. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. University at Albany, Scholars Archive. [Link]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Clandestine chemistry. Wikipedia. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). UNDERSTANDING CLANDESTINE SYNTHETIC DRUGS. UNODC. [Link]

  • Davis, S., et al. (2012). GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. Journal of forensic sciences, 57(4), 987-995. [Link]

  • van der Veen, I. M., et al. (2023). Detection and Identification of an Unknown Impurity in Ephedrine HCl 5 mg/mL Cyclic Olefin Syringes: Formulation Development. AAPS PharmSciTech, 24(6), 140. [Link]

  • PubMed. (2023). Detection and Identification of an Unknown Impurity in Ephedrine HCl 5 mg/mL Cyclic Olefin Syringes: Formulation Development. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

Sources

Application Note: A Comprehensive Guide to the Structural Elucidation of Methoxyphedrine HCl using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and non-destructive analytical technique for the definitive structural elucidation of small molecules.[1][2] In the realm of pharmaceutical analysis and forensic chemistry, unambiguous characterization of active pharmaceutical ingredients (APIs) and novel psychoactive substances (NPS) is critical for ensuring safety, efficacy, and regulatory compliance. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the use of one- and two-dimensional NMR spectroscopy for the complete structural verification of (1-(4-methoxyphenyl)-2-(methylamino)propan-1-ol), commonly known as Methoxyphedrine or p-Methoxymethamphetamine (PMMA), in its hydrochloride salt form. We present a cohesive workflow, from sample preparation to advanced 2D NMR data interpretation, explaining the causality behind each experimental choice to ensure a robust and self-validating analytical process.

Introduction: The Imperative for Unambiguous Structure

Methoxyphedrine (PMMA) is a controlled substance often encountered in forensic contexts, sometimes sold illicitly as "Ecstasy".[3] Its structural similarity to other amphetamine-type substances necessitates precise and accurate analytical methods for its identification. While techniques like mass spectrometry provide crucial molecular weight information, they may not suffice to distinguish between isomers or provide a complete picture of the molecular architecture.[4] NMR spectroscopy excels in this domain, offering detailed insights into the molecular framework by probing the chemical environment of each nucleus.[5][6] This guide outlines a systematic approach using a suite of NMR experiments to confirm the constitution, connectivity, and functional groups of Methoxyphedrine HCl.

Foundational Principles of NMR Experiments for Structural Elucidation

A multi-faceted approach employing several NMR experiments is essential for a complete structural assignment. Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the foundational experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms and their electronic environment. It is a key tool for determining the carbon skeleton of a molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[7][8] DEPT-135 experiments are particularly useful, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[7][9]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It is instrumental in mapping out proton spin systems, such as the alkyl chain in Methoxyphedrine.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[12][13] It is a highly sensitive method for assigning protons to their respective carbons.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[12][13] HMBC is critical for piecing together different fragments of the molecule and confirming the overall connectivity, for instance, linking the aliphatic chain to the aromatic ring.

Experimental Workflow and Protocols

The systematic process of structural elucidation by NMR follows a logical progression from sample preparation to the acquisition of increasingly complex spectra.

General Experimental Workflow

The following diagram illustrates the logical flow for the complete structural elucidation of an unknown compound like Methoxyphedrine HCl.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR cluster_2d Phase 3: 2D NMR cluster_analysis Phase 4: Data Analysis prep Sample Preparation (Dissolve Methoxyphedrine HCl in D₂O or DMSO-d₆) H1_NMR ¹H NMR Acquisition prep->H1_NMR Initial structural overview C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR Identify C-skeleton analysis Integrated Data Interpretation H1_NMR->analysis DEPT DEPT-135 Acquisition C13_NMR->DEPT Determine C-multiplicity C13_NMR->analysis COSY COSY Acquisition DEPT->COSY Map ¹H-¹H spin systems DEPT->analysis HSQC HSQC Acquisition COSY->HSQC Assign ¹H to ¹³C COSY->analysis HMBC HMBC Acquisition HSQC->HMBC Establish long-range connectivity HSQC->analysis HMBC->analysis structure Final Structure Confirmation analysis->structure

Caption: Workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[15]

  • Objective: To prepare a homogeneous solution of Methoxyphedrine HCl suitable for high-resolution NMR analysis.

  • Materials:

    • Methoxyphedrine HCl (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR).

    • Deuterated solvent (e.g., Deuterium Oxide D₂O or DMSO-d₆).

    • High-quality 5 mm NMR tube.[16][17]

    • Pasteur pipette and glass wool.

  • Methodology:

    • Weighing: Accurately weigh 5-10 mg of the Methoxyphedrine HCl sample and transfer it into a clean, dry vial. Causality: This concentration range provides a good signal-to-noise ratio for ¹H NMR without causing significant line broadening due to viscosity.[16]

    • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[16] For an HCl salt, D₂O is an excellent choice as it readily dissolves the salt. DMSO-d₆ is an alternative that will also show the exchangeable N-H proton. Causality: Deuterated solvents are required because the spectrometer uses the deuterium signal to "lock" the magnetic field, ensuring stability.

    • Dissolution: Vortex the vial until the sample is completely dissolved. The solution must be transparent and free of any solid particles.[15][17]

    • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[16] Causality: This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

    • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[17]

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds. Causality: A sufficient delay ensures the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration.[3]

    • Number of Scans (ns): 8-16

  • ¹³C{¹H} NMR:

    • Pulse Sequence: zgpg30

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more. Causality: ¹³C has a low natural abundance and lower gyromagnetic ratio, requiring significantly more scans than ¹H NMR to achieve an adequate signal-to-noise ratio.

  • DEPT-135:

    • Pulse Sequence: dept135

    • Parameters: Similar to ¹³C NMR, but typically requires fewer scans.

  • COSY:

    • Pulse Sequence: cosygpqf

    • Number of Scans (ns): 8-16 per increment

  • HSQC:

    • Pulse Sequence: hsqcedetgpsisp2.3

    • Number of Scans (ns): 8-16 per increment

  • HMBC:

    • Pulse Sequence: hmbcgpndqf

    • Number of Scans (ns): 16-64 per increment. Causality: HMBC detects weaker, long-range couplings, often requiring more scans to observe all correlations clearly.[14]

Data Interpretation and Structural Assignment

This section details how to systematically analyze the NMR data to confirm the structure of Methoxyphedrine. The chemical shifts provided are expected values based on analogous structures and general principles.

Expected Spectral Data

The following tables summarize the anticipated NMR data for Methoxyphedrine HCl in D₂O.

Table 1: Expected ¹H NMR Data

Signal Label Expected δ (ppm) Multiplicity Integration Assignment
H-2', H-6' ~7.4 Doublet 2H Aromatic Protons
H-3', H-5' ~7.0 Doublet 2H Aromatic Protons
H-1 ~4.8 Doublet 1H CH-OH
OCH₃ ~3.8 Singlet 3H Methoxy Protons
H-2 ~3.5 Multiplet 1H CH-CH₃
N-CH₃ ~2.7 Singlet 3H N-Methyl Protons

| H-3 | ~1.2 | Doublet | 3H | C-Methyl Protons |

Table 2: Expected ¹³C NMR and DEPT-135 Data

Signal Label Expected δ (ppm) DEPT-135 Assignment
C-1' ~132 Quaternary (absent) Aromatic C-ipso
C-4' ~160 Quaternary (absent) Aromatic C-OCH₃
C-2', C-6' ~129 CH (positive) Aromatic CH
C-3', C-5' ~114 CH (positive) Aromatic CH
C-1 ~75 CH (positive) CH-OH
C-2 ~58 CH (positive) CH-N
OCH₃ ~55 CH₃ (positive) Methoxy Carbon
N-CH₃ ~32 CH₃ (positive) N-Methyl Carbon

| C-3 | ~12 | CH₃ (positive) | C-Methyl Carbon |

Step-by-Step Elucidation
  • Aromatic Region (¹H NMR): Two doublets around 7.0-7.4 ppm, each integrating to 2H, are characteristic of a para-disubstituted benzene ring.[18] The COSY spectrum would show no correlations for these protons with the aliphatic region, confirming they belong to a separate spin system.

  • Methoxy Group (¹H & ¹³C NMR): A sharp singlet at ~3.8 ppm integrating to 3H in the ¹H spectrum, and a corresponding CH₃ signal at ~55 ppm in the ¹³C/DEPT spectra, are definitive for a methoxy group.

  • Aliphatic Chain (¹H, ¹³C, COSY):

    • The ¹H spectrum shows three distinct signals in the aliphatic region: a doublet (~4.8 ppm, 1H), a multiplet (~3.5 ppm, 1H), and a doublet (~1.2 ppm, 3H).

    • The COSY spectrum is crucial here. It will show a cross-peak between the H-1 doublet (~4.8 ppm) and the H-2 multiplet (~3.5 ppm), and another cross-peak between the H-2 multiplet and the H-3 doublet (~1.2 ppm). This confirms the -CH(OH)-CH(CH₃)- connectivity.

  • N-Methyl Group (¹H & ¹³C NMR): A singlet at ~2.7 ppm integrating to 3H in the ¹H spectrum corresponds to the N-methyl group. It is a singlet because there are no adjacent protons to couple with. The corresponding CH₃ signal appears around 32 ppm in the ¹³C spectrum.

  • Putting it Together with 2D Heteronuclear Data (HSQC & HMBC):

    • HSQC: This experiment will definitively link each proton to its directly attached carbon, confirming the assignments made in Tables 1 and 2. For example, a cross-peak will appear between the proton signal at ~7.4 ppm and the carbon signal at ~129 ppm, assigning H-2'/H-6' to C-2'/C-6'.

    • HMBC: This is the final confirmation step that connects all the fragments. The diagram below illustrates the key correlations.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

  • Methoxy to Ring: The methoxy protons (~3.8 ppm) will show a correlation to the aromatic carbon C-4' (~160 ppm), confirming its position on the ring.

  • Chain to Ring: The benzylic proton H-1 (~4.8 ppm) will show correlations to the aromatic carbons C-2'/C-6' (~129 ppm) and the ipso-carbon C-1' (~132 ppm), definitively linking the aliphatic chain to the aromatic ring.

  • Intra-chain: The N-methyl protons (~2.7 ppm) will correlate to C-2 (~58 ppm), confirming the position of the methylamino group. The C-3 methyl protons (~1.2 ppm) will show correlations to both C-2 (~58 ppm) and C-1 (~75 ppm).

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the complete structural elucidation of Methoxyphedrine HCl. This systematic approach, rooted in a clear understanding of the causality behind each experiment, ensures a high degree of confidence in the final structural assignment. The protocols and interpretive guide presented here serve as a robust framework for scientists in pharmaceutical development and forensic analysis, enabling the accurate and reliable characterization of molecular structures.

References

  • The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Applications of NMR in Pharmaceutical Analysis - Moravek. (n.d.). Moravek. [Link]

  • NMR spectrometry analysis for drug discovery and development - News-Medical.Net. (2022, November 7). News-Medical.Net. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024, May 22). AZoOptics. [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem - NIH. (n.d.). PubChem. [Link]

  • 1H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - RSC Publishing. (2019, August 20). Royal Society of Chemistry. [Link]

  • School of Chemistry, Food and Pharmacy - Research. (n.d.). University of Reading. [Link]

  • 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. - ResearchGate. (n.d.). ResearchGate. [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. [Link]

  • p-Methoxyamphetamine, TMS derivative - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Table 3 : 1 H and 13 C NMR chemical shifts and diagnostic correlations... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1). Dalhousie University. [Link]

  • p-METHOXYMETHAMPHETAMINE - SWGDRUG.org. (2005, August 9). SWGDRUG.org. [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Columbia University. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.). CEITEC. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). University College London. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11). Chemistry LibreTexts. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments Magnetic Resonance. (n.d.). Oxford Instruments. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments Magnetic Resonance. (n.d.). Oxford Instruments. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure Elucidation by NMR - Hypha Discovery. (n.d.). Hypha Discovery. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). MDPI. [Link]

  • HSQC and HMBC for Topspin. (2020, September 16). University of Missouri. [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). ETH Zurich. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - Diva-portal.org. (n.d.). Diva-portal.org. [Link]

  • Supporting Information - ResearchGate. (n.d.). ResearchGate. [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • 13 C solid state NMR spectrum of ephedrine P HCl. - ResearchGate. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). ACS Division of Organic Chemistry. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Chemistry LibreTexts. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure elucidation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

Sources

Application Notes & Protocols: Methoxyphedrine Hydrochloride Certified Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the application of Methoxyphedrine Hydrochloride (also known as 4-methoxymethcathinone or Methedrone) as a Certified Reference Standard (CRS). It is intended for researchers, analytical scientists, and professionals in forensic laboratories and drug development. This guide details the fundamental importance of using a CRS for ensuring analytical accuracy and outlines detailed, validated protocols for the qualitative and quantitative analysis of Methoxyphedrine. Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

The Foundational Role of Certified Reference Standards

In analytical chemistry, the accuracy and reliability of measurements are paramount. A Certified Reference Standard (CRS) is a highly purified and characterized material that serves as a benchmark for quality, precision, and comparison.[1] In forensic toxicology and pharmaceutical analysis, the use of a CRS is indispensable for achieving metrologically traceable results, a requirement for laboratory accreditation under standards like ISO/IEC 17025.[2] These standards are essential for:

  • Ensuring Identity, Purity, and Potency: CRMs provide the basis for comparison in analytical tests, confirming the chemical structure and purity of an analyte.[3][4]

  • Method Validation and Calibration: They are critical for validating analytical methods and calibrating instruments, ensuring that the data generated is accurate and reproducible.[5][6]

  • Regulatory Compliance: Regulatory bodies worldwide, including the United Nations Office on Drugs and Crime (UNODC), mandate robust documentation and traceability for reference materials used in the analysis of controlled substances.[4][7][8]

  • Inter-laboratory Consistency: The use of universally recognized CRMs allows for consistency and comparability of results between different laboratories.

The this compound CRS is a material of known purity and identity, accompanied by a certificate of analysis that states its certified property value and associated uncertainty.[2] This certification process involves rigorous testing to establish its chemical structure, purity, and stability, making it the cornerstone of any scientifically valid analytical workflow involving this compound.

This compound: Compound Overview

Methoxyphedrine (Methedrone) is a synthetic stimulant of the cathinone class, structurally related to amphetamines.[9] As a psychoactive substance, its accurate identification and quantification in seized materials or biological samples are crucial for law enforcement and public health. The hydrochloride salt form enhances the compound's stability and solubility for analytical use.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is essential for method development. Key identifiers and properties are summarized below.

PropertyValueReference(s)
IUPAC Name 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride[10]
Molecular Formula C₁₁H₁₆ClNO₂[10]
Molecular Weight 229.70 g/mol [10]
CAS Number 52988262[10]
Appearance Typically a white to off-white crystalline solid
Solubility Soluble in water, methanol, and ethanol

Handling and Preparation of the Certified Reference Standard

Proper handling and storage are critical to maintaining the integrity of the CRS. Always consult the Certificate of Analysis (CoA) provided by the manufacturer for specific storage conditions.

General Workflow for CRS Handling

The following diagram illustrates the critical steps from receiving the CRS to the preparation of working solutions. Adherence to this workflow minimizes the risk of contamination or degradation.

CRMW_Workflow cluster_0 CRS Reception & Storage cluster_1 Stock Solution Preparation cluster_2 Working Solution Preparation Receive Receive CRS Vial Verify Verify Seal & CoA Receive->Verify Store Store at Recommended Temperature (e.g., -20°C) Verify->Store Log Log into Reference Standard Inventory Store->Log Equilibrate Equilibrate Vial to Room Temp Log->Equilibrate Begin Use Weigh Accurately Weigh CRS on Calibrated Balance Equilibrate->Weigh Dissolve Dissolve in Volumetric Flask with Appropriate Solvent Weigh->Dissolve Sonicate Sonicate Briefly to Ensure Dissolution Dissolve->Sonicate Dilute Perform Serial Dilutions using Calibrated Pipettes Sonicate->Dilute Prepare Calibrators Label Clearly Label all Solutions (ID, Conc., Date) Dilute->Label Store_Work Store Working Solutions Appropriately Label->Store_Work

Caption: Workflow for CRS Handling and Solution Preparation.

Protocol: Preparation of a 1.0 mg/mL Primary Stock Solution

Rationale: This protocol creates a concentrated, accurate primary stock solution from the solid CRS. Using a calibrated analytical balance and Class A volumetric glassware is non-negotiable for ensuring the accuracy of this foundational standard.

  • Equilibration: Remove the sealed CRS vial from its storage location (e.g., -20°C freezer) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation from affecting the weight measurement.

  • Weighing: Accurately weigh approximately 10 mg of the this compound CRS onto a calibrated analytical balance. Record the weight to at least four decimal places (e.g., 10.05 mg).

  • Dissolution: Quantitatively transfer the weighed CRS to a 10.00 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of HPLC-grade methanol. Cap and vortex or sonicate for 2-5 minutes until all solid material is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add methanol to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a labeled, amber glass vial and store at the recommended temperature (typically 2-8°C or -20°C for long-term storage). Clearly label with the compound name, concentration, solvent, preparation date, and analyst's initials.

Application Protocol: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of drug substances. This protocol is designed for determining the purity or concentration of Methoxyphedrine in a sample.

Principle

The sample is separated on a reverse-phase HPLC column. The Methoxyphedrine is detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak areas of a series of calibration standards prepared from the CRS.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Prep_Standards Prepare Calibration Curve (e.g., 1-100 µg/mL) from CRS Stock SST Perform System Suitability Test (SST) Prep_Standards->SST Prep_Sample Prepare Unknown Sample (Dilute to fall within curve) Sequence Run Analytical Sequence: Blank, Standards, QCs, Samples Prep_Sample->Sequence Prep_QC Prepare QC Samples (Low, Mid, High) Prep_QC->Sequence SST->Sequence If SST Passes Integrate Integrate Chromatographic Peaks Sequence->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve Calculate Calculate Concentration of Unknowns and QCs Cal_Curve->Calculate Report Report Final Results with Uncertainty Estimate Calculate->Report

Caption: Workflow for Quantitative Analysis by HPLC-UV.

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard equipment for robust quantitative analysis. A PDA detector is preferred for confirming peak purity.
Analytical Column C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)Provides good retention and separation for moderately polar compounds like Methoxyphedrine.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier improves peak shape and ionization efficiency if transferring the method to LC-MS.
Mobile Phase B AcetonitrileA common organic modifier providing good separation efficiency.
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.A gradient elution ensures that any impurities with different polarities are eluted and separated from the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection Wavelength ~225 nm or as determined by UV scanWavelength of maximum absorbance for Methoxyphedrine, providing the highest sensitivity. Should be empirically verified.
Step-by-Step Protocol
  • System Preparation: Prepare mobile phases and prime the HPLC system. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Standards: From the 1.0 mg/mL stock solution, prepare a series of at least five calibration standards in the mobile phase, covering the expected concentration range of the sample (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Prepare the unknown sample by dissolving a known weight or volume in the mobile phase. Dilute as necessary to ensure the final concentration falls within the linear range of the calibration curve.

  • System Suitability Test (SST): Perform at least five replicate injections of a mid-level standard (e.g., 10 µg/mL).

  • Analytical Run: Set up the injection sequence: blank (mobile phase), calibration standards (low to high), QC samples, and unknown samples. Bracket the unknown samples with QC checks.

  • Data Analysis:

    • Integrate the peak area for Methoxyphedrine in all chromatograms.

    • Generate a linear regression calibration curve by plotting peak area versus concentration for the standards. The correlation coefficient (r²) should be ≥ 0.995.

    • Use the regression equation to calculate the concentration of Methoxyphedrine in the unknown samples.

Trustworthiness: System Suitability Criteria

To ensure the validity of the analytical run, the SST must meet predefined criteria.[6]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injection system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and chromatographic system.

Application Protocol: Qualitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry is the gold standard for the definitive identification of controlled substances due to its high separating power and the specificity of mass spectral data.

Principle

The sample is volatilized and separated by gas chromatography. As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared to a library spectrum or the spectrum of the CRS for positive identification.

Instrumentation and Conditions
ParameterRecommended SettingRationale
GC-MS System Gas Chromatograph with an Autosampler coupled to a Mass Spectrometer (e.g., Single Quadrupole)Standard configuration for forensic drug analysis.
Analytical Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including synthetic cathinones.[11]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks for concentrated samples.
Oven Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.This temperature program allows for the separation of the analyte from any cutting agents or impurities while ensuring it elutes in a reasonable time. This must be optimized in the user's laboratory.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CStandard temperature for EI, providing consistent fragmentation patterns.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.
Mass Scan Range 40 - 450 m/zCovers the expected mass range for Methoxyphedrine and its characteristic fragments.[11]
Step-by-Step Protocol
  • System Preparation: Perform a system tune and check for air/water leaks to ensure the MS is performing optimally.

  • Standard Preparation: Prepare a solution of the this compound CRS in a volatile solvent like methanol or ethyl acetate at a concentration of approximately 10-50 µg/mL.

  • Sample Preparation: Dissolve the unknown sample in the same solvent. If the sample is a complex matrix, a liquid-liquid or solid-phase extraction may be required to isolate the analyte.

  • Analysis: Inject 1 µL of the prepared CRS solution to obtain a reference retention time and mass spectrum.

  • Sample Injection: Inject 1 µL of the prepared unknown sample solution.

  • Data Analysis:

    • Compare the retention time of the peak of interest in the sample chromatogram to the retention time of the CRS (must be within ±2%).

    • Compare the mass spectrum of the sample peak to the mass spectrum of the CRS. The major ions and their relative abundances should match.

    • A match quality score from a validated spectral library (e.g., NIST, SWGDRUG) can be used as an additional confirmation criterion.

Conclusion

The this compound Certified Reference Standard is an indispensable tool for any laboratory performing analysis on this controlled substance. Its proper use, as outlined in the detailed protocols for HPLC-UV and GC-MS, ensures the generation of accurate, reliable, and defensible analytical data. By understanding the principles behind the methodologies and adhering to strict quality control and system suitability criteria, researchers and scientists can achieve the highest level of scientific integrity in their work.

References

  • American Pharmaceutical Review. (n.d.). Reference Standards. Retrieved from [Link]

  • Cambrex Corporation. (n.d.). Reference Standards. Retrieved from [Link]

  • Caveny, H. (n.d.). Quality By Design: The Importance Of Reference Standards In Drug Development. Alcami. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). dl-Methylephedrine Hydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for importing test and reference samples. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Reference standards. Retrieved from [Link]

  • United Nations. (n.d.). Guidelines for the import and export of drug and precursor reference standards for use by national drug testing laboratories and competent national authorities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (1995). Quality assurance in the forensic analysis of seized drugs. Retrieved from [Link]

  • Lopes, S. R. P., Wollinger, W., Rego, E. C. P., & Garrido, B. C. (2025). Development of certified reference material of methamphetamine hydrochloride. Acta IMEKO, 14(3), pp. 1-7. Retrieved from [Link]

  • Power, J. D., O'Brien, J., Talbot, B., Barry, M., & Kavanagh, P. (2014). Stability of mephedrone and five of its phase I metabolites in human whole blood. Drug Testing and Analysis, 6(5), 449-456. Retrieved from [Link]

  • Boyd, M., Tiscione, N. B., & Ber Jankowski, A. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of analytical toxicology, 47(6), 599–608. Retrieved from [Link]

  • Sakai, T., & Kuroda, N. (1989). Improved determination of methamphetamine, ephedrine and methylephedrine in urine by extraction-thermospectrometry. Analyst, 114(4), 441-443. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methylephedrine (CAS 552-79-4). Retrieved from [Link]

  • Brandt, S. D., Baumann, M. H., Partilla, J. S., Kavanagh, P. V., Power, J. D., Talbot, B., ... & Collins, J. C. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug testing and analysis, 8(9), 906–916. Retrieved from [Link]

  • Krawczyk, W., Różańska, A., & Kwiecień, A. (2018). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. Forensic Toxicology, 36(2), 400-413. Retrieved from [Link]

  • Pharmacopeial Forum. (2016). Vol. 42(1). Retrieved from [Link]

Sources

Application Note & Protocol: Methoxyphedrine Hydrochloride as a Precursor for Novel Chiral Supporting Electrolytes in Asymmetric Electrosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Asymmetric electrosynthesis represents a frontier in sustainable and efficient chemical manufacturing, offering a green alternative to traditional redox reactions. A significant challenge in this field is the induction of enantioselectivity in reactions proceeding via direct electrolysis.[1][2][3] This application note details the synthesis and application of a novel chiral supporting electrolyte (CSE) derived from Methoxyphedrine Hydrochloride. We present a comprehensive guide for researchers, scientists, and drug development professionals on synthesizing the CSE and utilizing it to achieve enantioselective electrochemical transformations. The protocols are designed to be self-validating, with in-depth explanations of the underlying principles and experimental choices, grounded in authoritative scientific literature.

Introduction: The Role of Chiral Supporting Electrolytes

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Electroorganic chemistry offers a powerful platform for synthesis, utilizing electrons as traceless reagents, thereby minimizing waste and often operating under mild conditions.[4][5] While many asymmetric electrochemical methods rely on chiral catalysts or modified electrodes, the use of chiral supporting electrolytes (CSEs) is an emerging and compelling strategy.[1][3]

A supporting electrolyte is essential in any electrochemical system to ensure solution conductivity. When the electrolyte itself is chiral, it can create a chiral environment directly at the electrode-electrolyte interface, influencing the stereochemical outcome of a reaction without the need for a catalyst.[6][7][8] This approach is particularly valuable for direct electrolysis reactions that are inherently difficult to render enantioselective.[1][9]

The molecular scaffold of ephedrine and its derivatives has a rich history in asymmetric synthesis, primarily as chiral auxiliaries.[10][11][12][13] Their rigid, well-defined stereogenic centers provide an excellent platform for inducing chirality. This guide explores the use of this compound, a readily accessible derivative, as a precursor for a novel class of CSEs. We will demonstrate its synthesis into a quaternary ammonium salt and its subsequent application in the asymmetric electrochemical reduction of a prochiral ketone, a benchmark reaction in the field.[4]

Synthesis and Characterization of the Chiral Supporting Electrolyte

The transformation of a chiral amine into a supporting electrolyte requires its conversion into an ionic species, typically a quaternary ammonium salt, which is soluble in organic solvents and possesses a non-reactive counter-ion. Here, we describe the synthesis of a novel CSE, which we will designate as (1R,2S)-MeO-Ephedrinium-TFB, from (1R,2S)-Methoxyphedrine Hydrochloride.

Principle of Synthesis

The synthesis involves a two-step process: neutralization of the hydrochloride salt followed by exhaustive methylation (quaternization) of the secondary amine. The resulting quaternary ammonium chloride is then subjected to an anion exchange to introduce a non-nucleophilic and electrochemically stable tetrafluoroborate (BF₄⁻) anion.

cluster_0 Synthesis Workflow MethoxyphedrineHCl Methoxyphedrine HCl FreeBase Methoxyphedrine (Free Base) MethoxyphedrineHCl->FreeBase 1. NaOH (aq) QuatSaltCl Quaternary Ammonium Chloride FreeBase->QuatSaltCl 2. CH₃I (excess) FinalCSE Final CSE ((1R,2S)-MeO-Ephedrinium-TFB) QuatSaltCl->FinalCSE 3. NaBF₄

Caption: Synthesis workflow for the chiral supporting electrolyte.
Protocol 1: Synthesis of (1R,2S)-N,N,N-trimethyl-2-methoxy-1-phenylpropan-1-aminium tetrafluoroborate

Materials:

  • (1R,2S)-Methoxyphedrine Hydrochloride

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Iodomethane (CH₃I)

  • Acetonitrile (ACN)

  • Sodium Tetrafluoroborate (NaBF₄)

  • Deionized Water

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve 1.0 eq of (1R,2S)-Methoxyphedrine Hydrochloride in deionized water.

    • Cool the solution in an ice bath and slowly add 1.1 eq of 2M NaOH solution with stirring to deprotonate the ammonium salt.

    • Extract the resulting aqueous solution three times with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methoxyphedrine free base.

    Causality: The initial hydrochloride salt is neutralized to the free secondary amine, which is necessary for the subsequent nucleophilic substitution reaction (alkylation).

  • Quaternization:

    • Dissolve the obtained free base in anhydrous ACN.

    • Add 5.0 eq of iodomethane. The excess ensures the reaction goes to completion.

    • Stir the reaction mixture at room temperature for 48 hours in a sealed vessel to prevent the evaporation of the volatile iodomethane.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to obtain the crude quaternary ammonium iodide salt.

    Causality: Exhaustive methylation converts the secondary amine into a quaternary ammonium salt, rendering it a suitable ionic species for an electrolyte. Acetonitrile is a polar aprotic solvent that facilitates this Sₙ2 reaction.

  • Anion Exchange:

    • Dissolve the crude quaternary ammonium salt in deionized water.

    • In a separate flask, prepare a saturated aqueous solution of sodium tetrafluoroborate (approx. 1.5 eq).

    • Add the NaBF₄ solution to the quaternary ammonium salt solution. A white precipitate should form immediately.

    • Stir the mixture at room temperature for 1 hour to ensure complete anion exchange.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual sodium salts, and then with a small amount of cold diethyl ether.

    • Dry the resulting white solid under high vacuum.

    Causality: The iodide or chloride anion is replaced with the tetrafluoroborate anion. BF₄⁻ is chosen for its high electrochemical stability and non-nucleophilic nature, which prevents interference with the electrochemical reaction.

Characterization Data

The final product should be characterized to confirm its structure and purity.

ParameterExpected Result
Appearance White crystalline solid
¹H NMR Signals corresponding to phenyl, methoxy, methyl, and N-trimethyl groups.
¹³C NMR Distinct peaks for all carbon atoms in the structure.
Mass Spec (ESI+) Peak corresponding to the mass of the chiral quaternary ammonium cation.
Specific Rotation A non-zero value confirming the retention of chirality.
Melting Point A sharp, defined melting point.

Application in Asymmetric Electrochemical Reduction

With the chiral supporting electrolyte synthesized, it can now be employed to induce enantioselectivity in a direct electrochemical reaction. We will use the reduction of acetophenone to 1-phenylethanol as a model system.

Mechanism of Chiral Induction

The CSE, present in high concentration, forms a structured electrical double layer at the cathode surface. The chiral cations are believed to form an organized assembly that preferentially interacts with the prochiral substrate (acetophenone) in a specific orientation. This diastereomeric interaction lowers the activation energy for the formation of one enantiomer of the product over the other.[1][4] The "three-point interaction" model, involving steric and electronic interactions, is often invoked to explain this selectivity.[14]

cluster_0 Electrode-Electrolyte Interface Cathode Cathode Surface (-) Substrate Prochiral Ketone Cathode->Substrate + 2e⁻, 2H⁺ TransitionState_R Diastereomeric Transition State (R) Substrate->TransitionState_R Complexation with CSE TransitionState_S Diastereomeric Transition State (S) Substrate->TransitionState_S Complexation with CSE CSE Chiral Cation (CSE) CSE->TransitionState_R CSE->TransitionState_S Product_R (R)-Alcohol TransitionState_R->Product_R Lower Ea Product_S (S)-Alcohol TransitionState_S->Product_S Higher Ea

Caption: Proposed mechanism of chiral induction at the cathode surface.
Protocol 2: Asymmetric Electrochemical Reduction of Acetophenone

Materials & Equipment:

  • Synthesized (1R,2S)-MeO-Ephedrinium-TFB (CSE)

  • Acetophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potentiostat/Galvanostat

  • H-type divided electrochemical cell with a glass frit separator

  • Working Electrode: Reticulated vitreous carbon (RVC)

  • Counter Electrode: Platinum foil

  • Reference Electrode: Ag/AgCl

Caption: Diagram of the H-type divided electrochemical cell setup.

Step-by-Step Methodology:

  • Cell Assembly:

    • Assemble the H-type cell, ensuring the glass frit is properly seated.

    • Place the RVC working electrode and the Ag/AgCl reference electrode in the cathodic chamber. Place the platinum foil counter electrode in the anodic chamber.

    Causality: A divided cell is crucial to prevent the products formed at the anode from migrating to the cathode and reacting with the desired product. RVC is chosen for its high surface area, which enhances the reaction rate.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of the CSE in anhydrous DMF.

    • Fill both the anodic and cathodic chambers with this solution.

    • To the cathodic chamber, add acetophenone to a final concentration of 0.05 M.

    Causality: DMF is a common polar aprotic solvent for electrochemical reactions. The concentration of the CSE is kept higher than the substrate to ensure it effectively controls the ionic environment at the electrode.

  • Electrolysis:

    • Purge both chambers with an inert gas (e.g., Argon) for 15 minutes to remove dissolved oxygen.

    • Perform controlled-potential electrolysis at a potential of -2.4 V (vs. Ag/AgCl). This potential should be determined from cyclic voltammetry to be on the reduction plateau of acetophenone.

    • Continue the electrolysis until 2.2 F/mol of charge has passed, ensuring the complete conversion of the substrate.

    Causality: Removing oxygen prevents the formation of radical anions that could lead to side reactions. Controlled-potential electrolysis allows for selective reduction of the target substrate without reducing the solvent or electrolyte.

  • Workup and Analysis:

    • After electrolysis, decant the solution from the cathodic chamber.

    • Add water and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Determine the yield by ¹H NMR using an internal standard.

    • Determine the enantiomeric excess (ee%) by analyzing the product on a chiral HPLC or GC column (e.g., Chiralcel OD-H).

Expected Results

This protocol is expected to yield 1-phenylethanol with a measurable enantiomeric excess, demonstrating the efficacy of the newly synthesized chiral supporting electrolyte.

EntrySubstrateCSE ConcentrationYield (%)ee (%)
1Acetophenone0.1 M>85%40-60%

Note: Data is representative and serves as a benchmark for validation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction (insufficient charge passed).- Side reactions due to water or oxygen.- Non-optimal potential.- Ensure 2.2 F/mol of charge is passed.- Use anhydrous solvent and thoroughly degas the solution.- Optimize reduction potential using cyclic voltammetry.
Low Enantioselectivity (ee%) - Insufficient concentration of CSE.- Presence of impurities (e.g., water).- Temperature is too high.- Increase the CSE concentration (e.g., to 0.2 M).- Ensure all reagents and solvents are anhydrous.- Perform the electrolysis at a lower temperature (e.g., 0 °C).
Poor Reproducibility - Inconsistent electrode surface.- Fluctuation in potential or current.- Polish or clean electrodes before each run.- Ensure stable electrical connections and a reliable potentiostat.

Conclusion and Future Outlook

This application note demonstrates a robust methodology for the synthesis of a novel chiral supporting electrolyte from this compound and its successful application in asymmetric electrosynthesis. The protocols provided are grounded in established electrochemical principles and offer a clear pathway for achieving enantioselective transformations via direct electrolysis.

The results highlight the promise of using readily available chiral precursors like methoxyphedrine to develop new tools for asymmetric synthesis.[1][8] Future work could focus on:

  • Structural Modification: Modifying the structure of the chiral cation or the counter-anion to enhance stereochemical induction.

  • Broadening Substrate Scope: Applying this CSE to a wider range of prochiral substrates and reaction types, including asymmetric oxidations and C-C bond-forming reactions.

  • Mechanistic Studies: Employing advanced spectroscopic and computational methods to further elucidate the mechanism of chiral recognition at the electrode surface.

By providing these detailed protocols and scientific rationale, we aim to empower researchers to explore the largely untapped potential of chiral supporting electrolytes in the development of sustainable and stereoselective synthetic methods.

References

  • Mao, K., et al. (2025). Dynamic kinetic resolution of phosphines with chiral supporting electrolytes.
  • ResearchGate. (n.d.). Electrochemical reactions employing chiral supporting electrolytes.
  • IDEAS/RePEc. (n.d.). Dynamic kinetic resolution of phosphines with chiral supporting electrolytes. IDEAS/RePEc.
  • ResearchGate. (n.d.). Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes.
  • Semantic Scholar. (n.d.). Recent Advances in Chiral Electrodes for Asymmetric Electrosynthesis. Semantic Scholar.
  • Lin, S., et al. (2025). Dynamic kinetic resolution of phosphines with chiral supporting electrolytes. Cornell University.
  • ChemRxiv. (n.d.). Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes. ChemRxiv.
  • Beilstein Journal of Organic Chemistry. (n.d.). A review of asymmetric synthetic organic electrochemistry and electrocatalysis: concepts, applications, recent developments and future directions.
  • The Royal Society of Chemistry. (2023). A Tutorial on Asymmetric Electrocatalysis. The Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • National Institutes of Health. (n.d.). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone.
  • ResearchGate. (n.d.). The chiral recognition mechanism.
  • Benchchem. (n.d.). A Comparative Study: L-Methylephedrine Hydrochloride vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone.
  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • National Institutes of Health. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • RSC Publishing. (2022). Short electrochemical asymmetric synthesis of (+)-N-acetylcolchinol. RSC Publishing.

Sources

Application Notes & Protocols: The Use of N-Methylephedrine as a Resolving Agent in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of organic chemistry, particularly within pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Many organic molecules are chiral, existing as non-superimposable mirror images known as enantiomers. While possessing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—50:50 mixtures of enantiomers—into their constituent pure enantiomers is a foundational process. This separation is termed chiral resolution.[1][][3]

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1][4][5][6] This technique leverages the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, have distinct physical properties such as solubility, melting point, and crystal structure.[6][7][8] This disparity allows for their separation by classical techniques like fractional crystallization.

N-Methylephedrine, a chiral amino alcohol derived from ephedrine, stands out as an effective and versatile resolving agent, particularly for racemic carboxylic acids. Its structural features, including a basic secondary amine for salt formation and a hydroxyl group for hydrogen bonding, facilitate the formation of well-defined, crystalline diastereomeric salts, making it a valuable tool in the chemist's arsenal for achieving enantiopurity.

The Principle of Diastereomeric Salt Resolution

The fundamental principle behind using N-methylephedrine is the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair.

  • Reaction: A racemic acid, (R/S)-Acid, is reacted with an enantiomerically pure form of N-methylephedrine, for instance, (1R,2S)-(-)-N-Methylephedrine.

  • Formation: This acid-base reaction forms two diastereomeric salts: [(R)-Acid:(1R,2S)-Base] and [(S)-Acid:(1R,2S)-Base].

  • Differentiation: These two salts are no longer mirror images. They possess unique three-dimensional structures, leading to different crystal packing energies and, crucially, different solubilities in a given solvent system.[7][8]

  • Separation: By carefully selecting a solvent and controlling temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble one remains in the mother liquor.[5]

  • Liberation: After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure acid and the protonated resolving agent.

  • Recovery: The N-methylephedrine can then be recovered by basifying the aqueous layer and extracting, allowing for its reuse—a key consideration for process economy.[4]

Workflow of Chiral Resolution via Diastereomeric Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemic_acid Racemic Mixture ((R/S)-Acid) diastereomers Mixture of Diastereomeric Salts [(R)-Acid:(1R,2S)-Base] [(S)-Acid:(1R,2S)-Base] racemic_acid->diastereomers Reaction in Suitable Solvent resolving_agent Chiral Resolving Agent ((1R,2S)-N-Methylephedrine) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble workup1 Acid/Base Workup less_soluble->workup1 workup2 Acid/Base Workup more_soluble->workup2 enantiomer1 Pure Enantiomer 1 workup1->enantiomer1 recovered1 Recovered Resolving Agent workup1->recovered1 enantiomer2 Pure Enantiomer 2 workup2->enantiomer2 recovered2 Recovered Resolving Agent workup2->recovered2

Caption: General workflow for chiral resolution.

Core Directive: Causality Behind Experimental Choices

A successful resolution is not a matter of chance; it is the result of a rational design based on understanding the underlying physical-organic principles.

Why Choose N-Methylephedrine?

N-Methylephedrine is a derivative of the naturally occurring and readily available ephedrine. Its efficacy stems from a combination of structural attributes:

  • Basicity: The secondary amine provides a basic handle to readily form salts with acidic racemates.

  • Rigidity and Chirality: The stereocenters at C1 and C2, combined with the phenyl group, create a rigid chiral environment. This rigidity is crucial for effective chiral recognition and forming well-ordered, crystalline lattices.

  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding networks within the crystal lattice, further stabilizing one diastereomer over the other and enhancing the solubility difference.

The Critical Role of the Solvent

The choice of solvent is the most critical variable in a diastereomeric resolution.[5] There is no universal solvent; the optimal choice is highly substrate-dependent and often requires empirical screening.[5]

  • Causality: The solvent's purpose is to maximize the solubility difference between the two diastereomeric salts. An ideal solvent will dissolve both salts at an elevated temperature but, upon cooling, will cause the desired diastereomer to crystallize in high purity and yield, while keeping the other in solution.

  • Selection Logic:

    • Protic Solvents (e.g., Methanol, Ethanol): Can engage in hydrogen bonding, potentially competing with the intermolecular interactions of the salts. This can either improve or hinder selectivity.

    • Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile): Interact primarily through dipole-dipole forces. They are often good starting points for screening.

    • Solvent Mixtures: Using mixtures (e.g., ethanol/water, ethyl acetate/hexane) allows for fine-tuning of polarity to achieve the desired solubility profile.

Impact of Temperature and Time

Crystallization is a process governed by both kinetics and thermodynamics.[9]

  • Kinetic vs. Thermodynamic Control: Rapid cooling often leads to kinetically controlled crystallization, where the less soluble salt precipitates quickly but may trap impurities or the other diastereomer.[9] Slow, controlled cooling allows the system to approach thermodynamic equilibrium, favoring the growth of larger, purer crystals of the most stable (and typically less soluble) diastereomer.

  • Practical Insight: An initial rapid crystallization might yield a product with lower diastereomeric excess (d.e.). This can often be significantly improved by a subsequent recrystallization step, where the enriched salt is redissolved and crystallized again under slower, more controlled conditions.

Detailed Protocol: Resolution of Racemic Mandelic Acid using (1R,2S)-(-)-N-Methylephedrine

This protocol provides a representative workflow for the resolution of a racemic carboxylic acid. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents
ReagentMolar Mass ( g/mol )QuantityNotes
Racemic Mandelic Acid152.1510.0 gSubstrate
(1R,2S)-(-)-N-Methylephedrine179.265.90 gResolving Agent (0.5 equivalents)
Ethanol (95%)-~150 mLCrystallization Solvent
Hydrochloric Acid (2 M)-As neededFor salt decomposition
Sodium Hydroxide (2 M)-As neededFor recovery of resolving agent
Diethyl Ether-As neededExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)-As neededDrying Agent
Step-by-Step Methodology
Part 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 250 mL Erlenmeyer flask, combine racemic mandelic acid (10.0 g) and (1R,2S)-(-)-N-Methylephedrine (5.90 g). Add 120 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring until all solids have completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools. For optimal crystal growth, leave the flask to stand for 12-24 hours.

    • Expert Insight: Slow cooling is paramount. Placing the hot flask in an insulated container (like a Dewar flask filled with warm water) can promote the formation of larger, purer crystals.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold 95% ethanol (2 x 15 mL) to remove residual mother liquor.

  • Drying: Dry the crystals to a constant weight. This is the less soluble diastereomeric salt, enriched in one enantiomer of mandelic acid.

Part 2: Liberation of the Enantiomerically Enriched Acid
  • Decomposition: Suspend the dried diastereomeric salt in 50 mL of water. Add 2 M HCl dropwise with stirring until the solution becomes acidic (pH ~1-2, check with pH paper). All solids should dissolve as the salt is broken.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract the mandelic acid with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution). Dry the ether layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched mandelic acid as a white solid.

Part 3: Recovery of the Chiral Resolving Agent
  • Basification: Take the aqueous layer from the extraction (Step 2.2), which contains the protonated N-methylephedrine. Cool this solution in an ice bath.

  • Neutralization: Slowly add 2 M NaOH with stirring until the solution is strongly basic (pH ~12-14).

  • Extraction: Extract the liberated N-methylephedrine free base with diethyl ether (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the (1R,2S)-(-)-N-Methylephedrine, which can be reused.

Part 4: Determination of Enantiomeric Excess (e.e.)

The optical purity of the resolved mandelic acid must be determined.

  • Polarimetry: Dissolve a known mass of the product in a specific solvent (e.g., ethanol) at a known concentration and measure the optical rotation. Compare this to the literature value for pure enantiomeric mandelic acid.

  • Chiral HPLC/GC: This is the most accurate method. A small sample is analyzed on a chiral stationary phase column, which separates the two enantiomers, allowing for direct quantification of their ratio.[10][11]

Visualizing the Core Reaction

G rac_acid Racemic Acid (R/S)-Acid salts Diastereomeric Salts in Solution rac_acid->salts + resolver (1R,2S)-(-)-N-Methylephedrine resolver->salts salt1 [(R)-Acid:(1R,2S)-Base] (Less Soluble) salts->salt1 Crystallizes salt2 [(S)-Acid:(1R,2S)-Base] (More Soluble) salts->salt2 Stays in Solution

Caption: Formation of two distinct diastereomeric salts.

Alternative Application: N-Methylephedrine as a Chiral Auxiliary

While highly effective as a resolving agent, it is important to distinguish this role from its function as a chiral auxiliary .[12]

  • Resolving Agent: Forms non-covalent diastereomeric salts for separation.

  • Chiral Auxiliary: Is temporarily and covalently attached to a substrate to direct the stereochemistry of a subsequent reaction.[12][13] After the reaction, the auxiliary is cleaved and recovered.

N-Methylephedrine and its parent compounds have been used as chiral auxiliaries in asymmetric synthesis. For example, they can be attached to a glycine moiety to form a chiral amide. Deprotonation creates a rigid enolate where one face is sterically blocked by the auxiliary, directing an incoming electrophile (like an alkyl halide) to the opposite face. This provides a reliable method for the asymmetric synthesis of α-amino acids.[14][15]

Troubleshooting & Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
No Crystallization Occurs Solution is too dilute; Inappropriate solvent; Salts are highly soluble.1. Concentrate the solution by slowly evaporating some solvent. 2. Cool the solution to a lower temperature (e.g., 0 °C or -20 °C). 3. Add a small "seed" crystal of the desired product. 4. Screen other solvents or solvent mixtures.
Product Oils Out The melting point of the diastereomeric salt is below the temperature of the solution.1. Change to a less polar solvent or add an anti-solvent (e.g., hexane). 2. Use a more dilute solution and cool much more slowly. 3. Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface.
Low Yield of Crystalline Product The solubilities of the two diastereomers are too similar in the chosen solvent.1. Re-screen for a more selective solvent. 2. Process the mother liquor to recover the second enantiomer. 3. Ensure stoichiometry of the resolving agent is optimal (sometimes 0.5 eq. is better).
Low Enantiomeric Excess (e.e.) Inefficient fractional crystallization; Co-precipitation of both diastereomers.1. Perform one or more recrystallizations of the diastereomeric salt from the same or a different solvent system. 2. Optimize the cooling rate—slower is generally better for purity.

Conclusion

N-Methylephedrine is a powerful and reliable chiral resolving agent for the separation of racemic acids via diastereomeric salt formation. Its effectiveness is rooted in its defined stereochemistry and its ability to form differential crystalline structures with enantiomers. Success in its application hinges on a systematic and logical approach, with the careful, often empirical, selection of a solvent system being the most crucial factor. By understanding the principles of solubility, crystallization, and acid-base chemistry, researchers can effectively harness N-methylephedrine to achieve high levels of enantiomeric purity, a critical step in the journey of drug discovery and development.

References

  • Chiral resolution. Wikipedia. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available from: [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Published March 23, 2018. Available from: [Link]

  • Dombrády ZS, Pálovics E, Fogassy E. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. 2019;02:123.
  • Drake S, De Ruiter J, Noggle F, Clark CR. Simultaneous chiral separation of methylamphetamine and common precursors using gas chromatography/mass spectrometry. Chirality. 2011;23(8):593-601.
  • Faustino H, et al. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Published January 2007. Available from: [Link]

  • Lutsyk O. Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. OpenBU. Published 2018. Available from: [Link]

  • Myers AG, et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angew Chem Int Ed Engl. 2012;51(13):3152-3156.
  • Myers AG Research Group. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available from: [Link]

  • Pálovics E, et al. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. 2021;13(4):676.
  • PubChem. Methylephedrine. National Institutes of Health. Available from: [Link]

  • Reddy K, et al. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]

  • Richardson S, et al. Simultaneous chiral separation of methylamphetamine and common precursors using gas chromatography/mass spectrometry. Glasgow Caledonian University. Published September 2011. Available from: [Link]

  • Sande S. Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Published March 12, 2010. Available from: [Link]

  • Schug K, et al. Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent. Available from: [Link]

  • Scott B, et al. Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. DEA.gov. Available from: [Link]

  • Shi L, et al. High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. 2020;24(9):1766-1780.
  • Simon A, et al. Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Semantic Scholar. Available from: [Link]

  • LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Updated May 30, 2020. Available from: [Link]

Sources

Application Note: Quantitative Analysis of Methoxyphedrine and its Metabolites in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a robust protocol for the simultaneous identification and quantification of methoxyphedrine (also known as methedrone or 4-methoxymethcathinone) and its primary phase I metabolites in whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Given the complex and viscous nature of whole blood, this note emphasizes a rigorous sample preparation strategy to mitigate matrix effects and ensure high analytical sensitivity and reproducibility.[1] The methodologies described herein are designed for forensic toxicology laboratories, clinical research, and drug development professionals requiring reliable bioanalytical data.

Introduction: The Analytical Challenge

Methoxyphedrine is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. As a β-keto analogue of amphetamine, it acts as a central nervous system stimulant.[2] Accurate quantification in whole blood is critical for forensic investigations, clinical toxicology, and understanding its pharmacokinetic profile.

Whole blood presents unique analytical challenges compared to plasma or urine due to its high protein content and the presence of erythrocytes, which can sequester certain drug compounds.[1] Direct injection is not feasible, as these matrix components can cause significant ion suppression, clog the analytical system, and lead to unreliable results. Therefore, a robust sample preparation protocol is paramount to remove interfering substances like proteins and phospholipids, ensuring the accuracy and longevity of the LC-MS/MS system.[3]

LC-MS/MS is the gold standard for toxicological analysis due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[4][5] This application note details a validated approach, from sample preparation through to data analysis, grounded in established forensic toxicology principles.[6]

Proposed Metabolic Pathways of Methoxyphedrine

Understanding the biotransformation of a parent drug is crucial for comprehensive toxicological assessment. While specific in-vivo studies on methoxyphedrine are limited, its metabolic fate can be reliably predicted based on closely related synthetic cathinones like mephedrone.[7][8] The primary metabolic routes are Phase I reactions, which introduce or expose functional groups to increase polarity.[9] These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6 for cathinones.[7]

The proposed primary metabolic pathways include:

  • N-demethylation: Removal of the methyl group from the nitrogen atom to form the primary amine metabolite (nor-methoxyphedrine).

  • O-demethylation: Conversion of the para-methoxy group to a hydroxyl group, forming 4-hydroxy-methcathinone.

  • β-Keto Reduction: Reduction of the ketone group to a secondary alcohol, forming dihydro-methoxyphedrine. This creates a new chiral center, resulting in diastereomers.[7]

  • Hydroxylation: Addition of a hydroxyl group to the tolyl ring (less common for methoxy-substituted rings compared to methyl-substituted ones but still possible).

These metabolites may themselves possess pharmacological activity, contributing to the overall toxicological profile.[7]

G cluster_metabolites Phase I Metabolites parent Methoxyphedrine (4-MeO-Methcathinone) met1 Nor-methoxyphedrine parent->met1 N-demethylation met2 4-Hydroxy-methcathinone parent->met2 O-demethylation met3 Dihydro-methoxyphedrine parent->met3 β-Keto Reduction

Caption: Proposed Phase I metabolic pathways of Methoxyphedrine.

Detailed Analytical Protocol

This protocol is designed as a self-validating system, incorporating an internal standard from the first step to control for variability during sample processing and analysis.

Materials, Reagents, and Standards
  • Reference Standards: Methoxyphedrine, nor-methoxyphedrine, 4-hydroxy-methcathinone, and dihydro-methoxyphedrine certified reference materials (CRMs).

  • Internal Standard (IS): Methoxyphedrine-d3 or other suitable deuterated analogue. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in extraction recovery and instrument response.[10][11]

  • Solvents: LC-MS grade acetonitrile, methanol, water, and isopropanol.

  • Reagents: Formic acid (≥98%), ammonium formate, and zinc sulfate.

  • Whole Blood: Drug-free human whole blood for blanks, calibrators, and quality controls (QCs).

  • Consumables: 2 mL polypropylene microcentrifuge tubes, 1.5 mL autosampler vials, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

Experimental Workflow: From Sample to Data

The entire workflow is designed to maximize analyte recovery while minimizing matrix interference.

G A 1. Sample Aliquoting (e.g., 200 µL Whole Blood) B 2. Internal Standard Spiking (Methoxyphedrine-d3) A->B C 3. Cell Lysis & Protein Precipitation (Add Acetonitrile/Zinc Sulfate) B->C D 4. Vortex & Centrifuge (10 min @ 10,000 x g) C->D E 5. Supernatant Transfer D->E F 6. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) E->F G 7. Evaporation (Under Nitrogen Stream) F->G H 8. Reconstitution (In Mobile Phase A) G->H I 9. LC-MS/MS Analysis H->I J 10. Data Processing & Quantitation I->J

Caption: High-level workflow for whole blood analysis.

Step-by-Step Sample Preparation Protocol

This protocol employs a protein precipitation (PPT) step followed by solid-phase extraction (SPE), a robust combination for cleaning up complex whole blood samples.[1][3]

  • Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of whole blood sample, calibrator, or QC.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Methoxyphedrine-d3) to all tubes except for the blank matrix.

  • Lysis and Precipitation: Add 600 µL of cold acetonitrile containing 1% zinc sulfate. The acetonitrile precipitates proteins, while zinc sulfate aids in the hemolysis of red blood cells, ensuring the release of any sequestered analytes.[1]

  • Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube, avoiding disturbance of the pellet.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analytes, releasing them from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II or equivalent UPLC/HPLC system.[12]
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
MS System Agilent 6490 Triple Quadrupole LC/MS or equivalent.[12]
Ionization Mode Electrospray Ionization (ESI), Positive.
Acquisition Mode Multiple Reaction Monitoring (MRM).
MRM Transitions and MS Parameters

MRM transitions must be empirically determined by infusing individual standards. The following are proposed transitions based on typical fragmentation patterns of cathinones.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methoxyphedrine 194.1176.1 (Quantifier)15
148.1 (Qualifier)25
Nor-methoxyphedrine 180.1162.1 (Quantifier)15
134.1 (Qualifier)25
Dihydro-methoxyphedrine 196.1178.1 (Quantifier)15
77.1 (Qualifier)30
Methoxyphedrine-d3 (IS)197.1179.1 (Quantifier)15

Method Validation

The analytical method must be rigorously validated according to forensic toxicology standards to ensure its reliability and robustness.[6] Key validation parameters and typical acceptance criteria are summarized below.[4]

Validation ParameterDescriptionAcceptance Criteria
Linearity & Range The range over which the assay is accurate, precise, and linear.R² > 0.99 for a calibration curve of at least 5 non-zero points.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.S/N ≥ 10; Precision ≤20% CV; Accuracy within ±20% of nominal value.[12]
Precision The closeness of agreement between a series of measurements. (Intra- and Inter-day).Coefficient of Variation (CV) ≤15% (≤20% at LOQ).[12]
Accuracy The closeness of the mean test results to the true value.Within ±15% of nominal value (±20% at LOQ).[12]
Matrix Effect The effect of co-eluting, undetected matrix components on analyte ionization.Analyte peak area in post-extraction spiked sample should be 85-115% of that in a pure solution.
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible across the concentration range.
Specificity The ability to unequivocally assess the analyte in the presence of other components.No significant interfering peaks at the retention time of the analytes in blank matrix.

Conclusion and Expert Insights

The described LC-MS/MS method provides a sensitive, specific, and robust framework for the quantitative analysis of methoxyphedrine and its key metabolites in whole blood. The strategic combination of protein precipitation and solid-phase extraction is critical for mitigating the profound matrix effects associated with this challenging biological sample.[3]

Causality Behind Key Choices:

  • Why Whole Blood? While more challenging than plasma, whole blood analysis provides a more accurate representation of total drug exposure, especially for compounds that partition into red blood cells.[13]

  • Why a Deuterated Internal Standard? Methoxyphedrine-d3 co-elutes with the unlabeled analyte and experiences identical matrix effects and extraction losses, providing the most accurate correction and ensuring quantitative precision.[10]

  • Why Mixed-Mode SPE? This choice allows for a more selective extraction. The cartridge can retain the basic analytes via cation exchange while allowing neutral and acidic interferences to be washed away, resulting in a cleaner final extract than liquid-liquid extraction alone.[3]

By adhering to the detailed protocols and validation standards outlined in this note, researchers and forensic scientists can achieve reliable and defensible results, contributing to a deeper understanding of the pharmacokinetics and toxicology of this emerging substance.

References

  • Dukes, K., & AboJasser, E. (n.d.). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. Separation Science. Retrieved from [Link]

  • Edwards, K. L., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology. Retrieved from [Link]

  • Human Metabolome Database. (2021). Metabocard for Methoxyphedrine (HMDB0243795). Retrieved from [Link]

  • ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]

  • Scilit. (n.d.). Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Retrieved from [Link]

  • Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Retrieved from [Link]

  • Xu, A., et al. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. National Institutes of Health. Retrieved from [Link]

  • Waters Corporation. (n.d.). Evaluation of a LC-MS Method to Screen for Drugs in Post-Mortem Whole Blood Specimens. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Validation of LC–TOF-MS screening for drugs, metabolites, and collateral compounds in forensic toxicology specimens. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2024). Validation of a novel LC–MS-MS method for the separation and differentiation of Δ8. Oxford Academic. Retrieved from [Link]

  • Waters Corporation. (n.d.). Evaluation of a LC-MS Method to Screen for Drugs in Post-Mortem Whole Blood Specimens. Retrieved from [Link]

  • Zhao, L., & Zhao, H. (2021). Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Agilent Technologies. Retrieved from [Link]

  • Langel, K., et al. (2014). Drug Screening of Whole Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Coulter, B., et al. (2021). Comprehensive Drug Screening of Whole Blood by LC-HRMS-MS in a Forensic Laboratory. Journal of Analytical Toxicology. Retrieved from [Link]

  • Boumba, V. A., et al. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Retrieved from [Link]

  • Baumann, M. H., et al. (2014). Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • Luethi, D., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways proposed for mephedrone. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway proposed for mephedrone in humans. Retrieved from [Link]

  • Morgan, S., et al. (2020). Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA. Drug Testing and Analysis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved from [Link]

  • Horn, C. K., et al. (n.d.). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of Analytical Toxicology. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Stimulant Analytical Standards. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes by Solid Phase Extraction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Proactive Guide to Preventing Photodegradation of Methoxyphedrine in Laboratory Settings

Author: BenchChem Technical Support Team. Date: January 2026

A Word From Our Senior Application Scientist

Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, we understand that the integrity of your experimental data is paramount. The chemical stability of your analyte is a critical variable that can significantly impact the accuracy and reproducibility of your results. Methoxyphedrine, like many phenethylamine derivatives, possesses chromophores that make it susceptible to photodegradation—a light-induced breakdown that can compromise sample integrity.

This guide is designed to provide you with a comprehensive understanding of why and how photodegradation of Methoxyphedrine occurs and, more importantly, to equip you with actionable, field-proven strategies to prevent it. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is photodegradation, and why is Methoxyphedrine susceptible to it?

A: Photodegradation is a process where a molecule breaks down into smaller molecules, or photodegradants, upon absorbing light energy.[1] This process is a significant concern for many pharmaceutical compounds, as it can lead to a loss of potency and the formation of potentially toxic impurities.[2]

Methoxyphedrine's susceptibility to photodegradation stems from its chemical structure. Like other phenethylamines, it contains a phenyl ring, which is a chromophore—a part of the molecule that absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The energy absorbed from light can excite electrons within the molecule to a higher energy state, making it more reactive and prone to chemical transformations such as oxidation, hydrolysis, or rearrangement.[2] While specific photodegradation pathways for Methoxyphedrine are not extensively documented in publicly available literature, related compounds like amphetamine have been shown to undergo hydroxylation and other rearrangements when exposed to light.[3]

Q2: What are the common signs of Methoxyphedrine degradation in a sample?

A: The signs of degradation can be subtle or obvious and can manifest both visually and analytically.

  • Visual Cues:

    • Color Change: A previously clear and colorless solution may develop a yellow or brownish tint.

    • Precipitation: The formation of solid particles in a solution can indicate that the parent compound or its degradants are no longer soluble.

  • Analytical Evidence (e.g., in HPLC or GC analysis):

    • Appearance of New Peaks: Chromatograms may show new, unexpected peaks, which correspond to the formation of degradation products.

    • Loss of Parent Compound Peak Area: A decrease in the peak area or height of the Methoxyphedrine peak over time or with repeated analysis of the same sample indicates a loss of the parent compound.

    • Changes in Peak Shape: Tailing or fronting of the Methoxyphedrine peak can sometimes be an indirect indicator of the presence of co-eluting degradants.

Light Light Exposure (UV and/or Visible) Methoxyphedrine Methoxyphedrine Molecule Light->Methoxyphedrine Absorption of Photons ExcitedState Excited State Molecule Methoxyphedrine->ExcitedState Degradation Chemical Breakdown (e.g., Oxidation, Rearrangement) ExcitedState->Degradation Observable Observable Signs: - Color Change - New Chromatographic Peaks - Loss of Potency Degradation->Observable

Caption: The process of photodegradation from light absorption to observable signs.

Q3: Which wavelengths of light are most damaging to Methoxyphedrine?

It is crucial to protect samples from both direct sunlight and artificial laboratory lighting, as both can emit a broad spectrum of radiation, including harmful UV and high-energy visible light.[7]

Wavelength RangeCommon SourcesPotential for Degradation
UVC (100-280 nm) Germicidal lampsVery High (though often blocked by glass/plastic)
UVB (280-315 nm) Sunlight, some fluorescent lampsHigh
UVA (315-400 nm) Sunlight, fluorescent lampsModerate to High
Visible (400-700 nm) Sunlight, all artificial lightingCan cause degradation, especially blue light

Section 2: Troubleshooting Guide - Identifying and Resolving Photodegradation Issues

Problem 1: Inconsistent results in chromatographic analysis (e.g., HPLC, GC).

Symptoms: You observe drifting retention times, the appearance of "ghost" peaks, or a progressive decrease in the peak area for Methoxyphedrine over a sequence of analyses from the same stock solution.

Troubleshooting Steps:

  • Audit Your Light Environment: Systematically evaluate your entire analytical workflow for points of light exposure.

    Start Start: Sample Preparation Vial Is the sample in an amber or foil-wrapped vial? Start->Vial Benchtop Is the sample left on an open, well-lit benchtop? Vial->Benchtop Yes End End of Audit Vial->End No (High Risk) Autosampler Is the autosampler tray covered and protected from light? Benchtop->Autosampler No Benchtop->End Yes (High Risk) Autosampler->End Yes Autosampler->End No (High Risk)

    Caption: A flowchart to audit light exposure points in your workflow.

  • Implement Light-Controlled Sample Preparation:

    • Work in a dimly lit area: If possible, perform sample dilutions and transfers in a room with the lights dimmed or turned off.[8]

    • Use low-UV emitting light sources: If light is necessary, use yellow or red "safe" lights, which emit longer wavelengths that are less likely to be absorbed by the molecule.

    • Minimize exposure time: Prepare samples as quickly and efficiently as possible to reduce the duration of any light exposure.

  • Choose Protective Containers: The container you use for your sample is your first and most important line of defense.

    • Amber Glassware: Always use amber glass vials and flasks for preparing and storing Methoxyphedrine solutions. Amber glass is specifically designed to block a significant portion of UV and high-energy visible light.[1][8]

    • Aluminum Foil: For an extra layer of protection, especially for highly concentrated stock solutions or long-term storage, wrap amber vials in aluminum foil.[8][9]

    Container TypeLight ProtectionRecommendation
    Clear Glass/Plastic NoneNot recommended for Methoxyphedrine solutions.
    Amber Glass Good (Blocks UV and some visible light)Recommended for all working solutions and standards.
    Amber Glass + Aluminum Foil Excellent (Blocks all light)Best practice for stock solutions and long-term storage.
  • Autosampler Best Practices:

    • Use Autosampler Tray Covers: If your instrument has a cover for the autosampler tray, ensure it is in place during the analytical run.

    • Limit Sample Tray Exposure: Avoid leaving a full tray of samples sitting in a brightly lit autosampler for an extended period before the analysis begins.

Problem 2: Loss of potency in standard solutions over time.

Symptoms: Your stock or working standard solutions of Methoxyphedrine fail to give the expected response when analyzed, even when stored at the correct temperature.

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Protocol for Stock Solution Preparation and Storage:

      • Dissolve the Methoxyphedrine standard in a suitable solvent (e.g., methanol, acetonitrile).

      • Use an amber volumetric flask for the initial preparation.

      • Aliquot the stock solution into smaller volume amber vials to minimize the need for repeated opening and closing of the main stock.[8]

      • Wrap the vials in aluminum foil and store them at the recommended temperature (typically 2-8°C or frozen, depending on the specific stability data for the compound).[5]

      • Always parafilm the caps to prevent solvent evaporation.[9]

  • Minimize Headspace Oxygen:

    • Oxygen can participate in photo-oxidative degradation. For long-term storage of valuable standards, consider displacing the air in the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Conduct a Forced Degradation Study: To understand the specific photosensitivity of Methoxyphedrine in your laboratory environment, a forced degradation or stress testing study is highly recommended. This is a common practice in pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guideline Q1B.[10][11]

    • Simplified Protocol for a Photostability Stress Test:

      • Prepare two identical solutions of Methoxyphedrine in a transparent container (e.g., a clear glass vial).

      • Completely wrap one vial in aluminum foil. This will be your "dark control."

      • Place both vials under a laboratory light source (e.g., a fluorescent lamp on the benchtop) for a defined period (e.g., 24 hours).

      • After the exposure period, analyze both the exposed sample and the dark control by HPLC or another suitable analytical method.

      • Compare the chromatograms. The difference in the peak area of Methoxyphedrine between the two samples will give you a quantitative measure of the photodegradation that occurred under your specific laboratory conditions. A significant decrease in the parent peak and the appearance of new peaks in the exposed sample confirm photosensitivity.

Section 3: Best Practices for Proactive Prevention

Adopting a proactive mindset is the most effective way to ensure the integrity of your data when working with light-sensitive compounds.

Comprehensive Workflow for Handling Methoxyphedrine

Start Sample Receipt/ Standard Weighing Prep Solution Preparation (Dim light, Amber Glassware) Start->Prep Storage Storage (Foil-wrapped, Refrigerated/Frozen) Prep->Storage Stock Solutions Dilution Working Solution Dilution (Amber vials, Just-in-time) Prep->Dilution Direct to Working Solution Storage->Dilution Analysis Instrumental Analysis (Covered Autosampler) Dilution->Analysis Data Data Acquisition Analysis->Data

Caption: An ideal workflow for handling light-sensitive Methoxyphedrine.

Recommended Laboratory Equipment and Consumables
ItemSpecificationRationale
Glassware Amber, borosilicate glassBlocks UV and high-energy visible light.
Vials Amber glass with PTFE-lined capsEnsures sample protection and prevents solvent evaporation.
Lighting Low-UV emitting fluorescent tubes or yellow/red safelightsMinimizes exposure to damaging wavelengths during sample handling.
Window Coverings UV-blocking filmsReduces ambient light exposure in the laboratory.
Storage Refrigerators/freezers away from direct lightMaintains thermal stability while also providing a dark environment.
Documentation and Quality Control
  • Standard Operating Procedures (SOPs): Your laboratory's SOPs for handling analytical standards should explicitly include procedures for light protection.

  • Laboratory Notebooks: Meticulously document all light protection measures taken during an experiment, such as the type of glassware used and the lighting conditions during sample preparation.

  • System Suitability: As part of your analytical method's system suitability checks, consider running a known stable standard alongside your Methoxyphedrine samples to ensure that any observed degradation is specific to the analyte and not an instrument issue.

By implementing these comprehensive strategies, you can significantly mitigate the risk of photodegradation, ensuring the accuracy and reliability of your experimental data for Methoxyphedrine.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • SGS. (n.d.). Forced Degradation. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • ResearchGate. (n.d.). Photodegradation of amphetamine (a) by TiO2 and TiO2/RGO30 at different...[Link]

  • Tucci, M., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. MDPI. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Ephedrine. [Link]

  • Veeprho. (2020). Evaluation of Photodegradation Pathways. [Link]

  • (PDF)

Sources

Technical Support Center: Navigating the Clinical Challenges of Synthetic Cathinone Intoxication

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of "Bath Salts"

Synthetic cathinones, deceptively marketed as "bath salts" or "plant food," represent a formidable and ever-shifting challenge in clinical toxicology.[1] These β-keto analogues of amphetamine are designed to mimic the effects of classic stimulants like cocaine, MDMA, and methamphetamine, but their constantly modified chemical structures create a landscape of unpredictable clinical presentations and diagnostic hurdles.[2][3] Unlike their natural precursor found in the khat plant (Catha edulis), synthetic derivatives can exhibit vastly greater potency and unforeseen toxicities.[3][4]

This guide serves as a technical resource for researchers, clinicians, and drug development professionals. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the complex scenarios encountered in the management of acute synthetic cathinone ingestion. Our focus is on the causality behind clinical decisions and the validation of treatment protocols through a symptom-driven, evidence-based approach.

Section 1: The Diagnostic Gauntlet: Troubleshooting Identification

The first and most critical challenge in managing a patient with synthetic cathinone toxicity is identification. The clinical picture often presents as a classic sympathomimetic toxidrome, yet standard diagnostic tools frequently fail, leading to potential delays in appropriate management.

Frequently Asked Questions & Troubleshooting

Q1: My patient presents with a severe sympathomimetic toxidrome (agitation, tachycardia, hypertension, psychosis), but the initial urine drug screen (UDS) is negative for amphetamines and cocaine. Should I rule out synthetic cathinone ingestion?

A1: Absolutely not. This is a classic and highly challenging presentation. Standard immunoassays used in most emergency departments are not designed to detect the vast and ever-changing chemical structures of synthetic cathinones.[5] A negative UDS in the presence of a strong sympathomimetic toxidrome should increase your suspicion of a novel psychoactive substance (NPS), particularly synthetic cathinones.

  • Causality: The core structure of synthetic cathinones is intentionally modified to evade detection by standard tests and to circumvent drug laws.[6] These modifications, while preserving the β-keto-phenethylamine backbone responsible for the stimulant effects, alter the epitopes that immunoassay antibodies are designed to recognize.[3]

  • Next Steps: Management should proceed based on the clinical presentation, not the initial UDS result. Definitive identification requires more advanced analytical techniques. Immediately initiate the protocol for collecting samples for confirmatory testing. (See Protocol 1.1 ).

Q2: How can I clinically differentiate synthetic cathinone toxicity from other sympathomimetic ingestions, such as cocaine or methamphetamine, while awaiting confirmatory tests?

A2: While there is significant overlap, certain features may point more strongly toward synthetic cathinones. Patients intoxicated with synthetic cathinones can present with exceptionally severe, prolonged, and bizarre psychiatric symptoms, including extreme agitation, violent and aggressive behavior, paranoia, and hallucinations that can seem disproportionate to the cardiovascular signs.[1][7] The syndrome of "excited delirium" is frequently associated with synthetic cathinone use.[8]

  • Expert Insight: Unlike the relatively short-lived euphoria from cocaine, the effects of some synthetic cathinones, like mephedrone, can last for many hours, with a subsequent "crash" period.[9] Furthermore, the co-ingestion of multiple unknown substances is common, which can complicate the clinical picture.[10]

Table 1: Comparative Clinical Features of Common Sympathomimetic Toxidromes

Feature Synthetic Cathinones Cocaine Methamphetamine
Duration of Action Variable, often prolonged (hours)[9] Short (30-60 minutes) Long (8-12 hours)
Psychiatric Symptoms Often severe, bizarre, prolonged psychosis, "excited delirium"[1][8] Paranoia, agitation, but typically shorter-lived Prolonged psychosis, paranoia, formication
Cardiovascular Tachycardia, hypertension, chest pain[4][8] Tachycardia, hypertension, high risk of MI/stroke Tachycardia, hypertension, cardiomyopathy (chronic)
Hyperthermia Common and can be severe[4][11] Common, often associated with seizures Common, often severe

| Standard UDS | Typically Negative | Typically Positive | Typically Positive |

Diagnostic Workflow & Protocols

The following workflow illustrates the logical progression from initial suspicion to definitive diagnosis.

G cluster_0 Initial Presentation & Assessment cluster_1 Differential & Confirmation A Patient with Sympathomimetic Toxidrome (Agitation, Tachycardia, Hypertension, Hyperthermia, Psychosis) B Perform Standard UDS, ECG, and Chemistry Panels (CK, LFTs, Renal Function) A->B C UDS Positive for Cocaine/Amphetamines? B->C D Manage as standard sympathomimetic toxicity C->D Yes E HIGH SUSPICION FOR NPS (Synthetic Cathinones) Initiate Symptom-Based Management C->E No F Execute Protocol 1.1: Collect Blood & Urine for Advanced Toxicology Screen (LC-MS/MS or GC-MS) E->F

Caption: Diagnostic workflow for suspected synthetic cathinone ingestion.

Protocol 1.1: Sample Collection for Advanced Toxicological Screening

  • Objective: To properly collect and store biological samples for definitive identification of synthetic cathinones via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

  • Materials: Blood collection tubes (serum separator tube and EDTA tube), sterile urine collection cup, biohazard specimen bags, laboratory requisition forms.

  • Procedure:

    • Informed Consent: If the patient is capable, explain the purpose of the test. If not, proceed based on institutional policy for medically necessary diagnostic testing in incapacitated patients.

    • Urine Sample: Collect a minimum of 30 mL of urine in a sterile collection cup. Seal the cup tightly.

    • Blood Sample: Draw at least 5 mL of whole blood into an EDTA (purple top) tube and 5 mL into a serum separator (red or gold top) tube.

    • Labeling: Immediately label all samples with the patient's name, medical record number, date, and time of collection.

    • Storage: Refrigerate samples at 2-8°C if analysis will occur within 24-48 hours. For longer-term storage, freeze samples at -20°C or lower. Cathinone stability can be a concern, so prompt analysis is preferred.[13]

    • Requisition: Clearly indicate on the laboratory requisition form that testing is for "Novel Psychoactive Substances," "Designer Drugs," or specifically "Synthetic Cathinones." Provide a summary of the clinical presentation. This is crucial as many labs require specific orders for these tests.[13][14]

Section 2: Managing the Storm: Symptom-Driven Treatment Protocols

There is no specific antidote for synthetic cathinone toxicity.[15] Management is entirely supportive and directed at controlling the life-threatening symptoms of the sympathomimetic toxidrome, primarily severe agitation, hyperthermia, and cardiovascular instability.[15][16]

Pharmacological Rationale & Mechanism of Action

Synthetic cathinones exert their effects by dramatically increasing synaptic concentrations of dopamine, norepinephrine, and serotonin.[2][17] They achieve this via two primary mechanisms, depending on their structure:

  • Transporter Substrates ("Releasers"): Ring-substituted cathinones like mephedrone act similarly to amphetamine, causing the monoamine transporters (DAT, NET, SERT) to reverse their direction of flow and release neurotransmitters into the synapse.[2][17]

  • Transporter Inhibitors ("Blockers"): Pyrrolidine-containing cathinones like MDPV are potent blockers of these transporters, preventing the reuptake of neurotransmitters from the synapse, similar to cocaine.[2][17]

The result of either mechanism is massive overstimulation of the central and sympathetic nervous systems, which is the root cause of the clinical toxidrome.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neuron Presynaptic Terminal Monoamine Vesicles (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) Neuron:f1->Transporter:f0 Normal Reuptake Synapse Transporter:f0->Synapse Neurotransmitter Release Receptor Postsynaptic Receptors Signal Transduction Synapse->Receptor:f0 Binding Cathinone Synthetic Cathinone (e.g., Mephedrone, MDPV) Cathinone->Transporter:f0 Blocks Reuptake & Promotes Efflux

Caption: Mechanism of action of synthetic cathinones on monoamine transporters.

Frequently Asked Questions & Troubleshooting

Q1: My patient's severe agitation is not responding to initial high doses of benzodiazepines. What is the appropriate escalation strategy?

A1: This is a common and dangerous scenario. The primary goal is to rapidly gain control of agitation to prevent hyperthermia, rhabdomyolysis, and injury to the patient and staff.[15] Benzodiazepines are the first-line treatment because they enhance GABAergic inhibition, directly counteracting the global CNS excitation.[15][16] When they are insufficient, a carefully considered escalation is required.

  • Causality: The profound catecholamine surge from synthetic cathinones can overwhelm the sedative effects of standard benzodiazepine doses. Physical restraints should be used only as a temporary bridge to chemical sedation, as struggling against them can worsen hyperthermia and acidosis.[15]

  • Next Steps: If initial benzodiazepine boluses (e.g., 5-10 mg diazepam IV or 2-4 mg lorazepam IV) are ineffective, continue to administer them aggressively every 5-10 minutes.[15] If agitation remains uncontrolled after significant doses, consider adding a second-line agent. Avoid physical restraints as a long-term solution.[18] (See Protocol 2.1 ).

Q2: A patient has developed life-threatening hyperthermia (>40°C or 104°F) with rigidity. What are the immediate priorities?

A2: This is a medical emergency requiring immediate and aggressive intervention. Severe hyperthermia can rapidly lead to multi-organ failure and death.[9][11] The priorities are immediate cooling and control of the underlying muscular hyperactivity.

  • Causality: Hyperthermia is driven by psychomotor agitation, excessive muscle rigidity, and direct effects on hypothalamic thermoregulation. It is a primary driver of subsequent complications like rhabdomyolysis and disseminated intravascular coagulation (DIC).[1]

  • Next Steps: Do not wait. Immediately begin external and internal cooling measures while simultaneously working to stop the agitation and muscle hyperactivity. This often requires rapid sequence intubation and paralysis if sedation alone is not immediately effective. (See Protocol 2.2 ).

Clinical Management Protocols

Protocol 2.1: Management of Severe Agitation

  • Objective: To safely and rapidly sedate the severely agitated patient to prevent harm and metabolic complications.

  • Procedure:

    • Initial Sedation: Administer a benzodiazepine. Lorazepam 2-4 mg IV/IM or Diazepam 5-10 mg IV . Repeat every 5-10 minutes until sedation is achieved.[15] There is no maximum dose; titrate to effect.

    • Escalation (if benzodiazepines are insufficient): If agitation persists despite >20mg of diazepam (or equivalent), consider adding a second agent.

      • Antipsychotics: Agents like haloperidol or risperidone can be used for psychosis, but use with caution as they can lower the seizure threshold and may contribute to hyperthermia.[9][16] Droperidol is also an option where available.

      • Dissociative Anesthetics: Ketamine can be effective for severe, refractory agitation, but may worsen hypertension and tachycardia. It is typically used in a pre-hospital or critical care setting by experienced providers.[18]

    • Refractory Agitation: For patients with agitation refractory to all other measures, especially with developing hyperthermia or severe acidosis, proceed to rapid sequence intubation (RSI) using an agent like etomidate or ketamine, followed by continuous sedation with propofol or dexmedetomidine.

Table 2: Tiered Sedation Protocol for Severe Agitation

Tier Agent Adult IV/IM Dose Rationale & Key Considerations
1 Benzodiazepines Lorazepam: 2-4 mgDiazepam: 5-10 mg First-line therapy. Potentiates GABA to counter excitotoxicity. Titrate aggressively; repeat every 5-10 min.[15][16]
2 Antipsychotics (Adjunct) Haloperidol: 5-10 mgRisperidone: 2-5 mg For persistent psychosis when benzodiazepines are insufficient. Caution: may lower seizure threshold.[9][16]

| 3 | Anesthetics | Ketamine: 1-2 mg/kg IV or 4-5 mg/kg IMPropofol: (for intubated patients) | For refractory agitation or to facilitate intubation. Requires airway management and hemodynamic monitoring.[18] |

Protocol 2.2: Management of Severe Hyperthermia (>40°C)

  • Objective: To rapidly reduce core body temperature to <38.5°C to prevent organ damage.

  • Procedure:

    • Control Agitation: Immediately administer benzodiazepines as per Protocol 2.1. Controlling muscle activity is paramount to stopping heat production.[15]

    • Initiate Cooling:

      • External: Remove all clothing. Apply ice packs to the groin, axillae, and neck. Use misting with fans to promote evaporative cooling.

      • Internal (if no rapid response): Administer chilled intravenous normal saline. Consider more invasive measures like gastric, bladder, or rectal lavage with cold water if the patient is intubated.

    • Intubation and Paralysis: If hyperthermia is refractory, the patient is rigid, or agitation cannot be controlled, perform rapid sequence intubation and induce neuromuscular blockade (e.g., with rocuronium). This immediately stops all muscular heat generation and is often life-saving.

    • Continuous Monitoring: Monitor core temperature continuously with an esophageal or bladder probe. Stop aggressive cooling measures once the temperature reaches ~38°C to avoid rebound hypothermia.

Section 3: Beyond the Acute Phase: Research Questions & Long-Term Sequelae

Stabilization from the acute toxidrome is not the end of the clinical challenge. The potent neurochemical insults of synthetic cathinones can lead to lasting consequences, and significant gaps remain in our understanding and therapeutic arsenal.

Frequently Asked Questions

Q1: What are the known long-term psychiatric effects of synthetic cathinone use?

A1: The long-term effects are not fully understood, but emerging evidence is concerning. Chronic use is associated with addiction and dependence.[7] Case reports and small studies describe prolonged psychosis lasting for days or even weeks after the drug has been eliminated.[9] Users may also experience significant depression, anxiety, paranoia, and sleep disturbances during withdrawal.[19] There is a potential for long-term damage to dopamine and serotonin systems, similar to what is seen with chronic methamphetamine use, which could lead to persistent cognitive and mood disorders.[1][20] A thorough suicide and violence risk assessment is critical both during and after the intoxication period.[9]

Q2: What are the most significant gaps in research for developing targeted therapies for synthetic cathinone overdose?

A2: The primary gap is the lack of a specific antagonist or reversal agent. Current treatment is entirely supportive.[15] Key areas for future research include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed human studies are lacking for most synthetic cathinones. Understanding the metabolism, duration of action, and receptor binding affinities of new analogues is critical for predicting toxicity and developing targeted interventions.

  • Development of Antagonists: Research into monoclonal antibodies or small molecule antagonists that can bind to synthetic cathinones and neutralize them could provide a true antidote, similar to naloxone for opioids.

  • Neurotoxicity and Recovery: Longitudinal studies are needed to understand the extent and permanence of neurotoxic effects on monoaminergic systems and to develop strategies to promote neuronal recovery and manage long-term psychiatric sequelae.[20]

References

  • Synthetic Cathinones (Chapter 11) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances. (URL: [Link])

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology. (URL: [Link])

  • Fantegrossi, W. E., et al. (2014). The pharmacology and neurotoxicology of synthetic cathinones. Current Topics in Behavioral Neurosciences. (URL: [Link])

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. (URL: [Link])

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. (URL: [Link])

  • Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. ResearchGate. (URL: [Link])

  • Richards, J. R., et al. (2024). Sympathomimetic Toxicity Treatment & Management. Medscape. (URL: [Link])

  • Mas-Morey, P., et al. (2023). Clinical Toxicology and Management of Intoxications With Synthetic Cathinones ("Bath Salts"). ResearchGate. (URL: [Link])

  • Garlich, F. M. (2013). Synthetic Cathinones: Signs, Symptoms, and Treatment. Psychiatric Times. (URL: [Link])

  • Mas-Morey, P., et al. (2013). Clinical toxicology and management of intoxications with synthetic cathinones ("bath salts"). Journal of Pharmacy Practice. (URL: [Link])

  • Swortwood, M. J., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. Journal of Chromatography B. (URL: [Link])

  • Paillet-Loilier, M., et al. (2014). Synthetic Cathinone and Cannabinoid Designer Drugs Pose a Major Risk for Public Health. Frontiers in Pharmacology. (URL: [Link])

  • Armenteros, S., et al. (2019). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. (URL: [Link])

  • Adamowicz, P., & Tokarczyk, B. (2016). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. ResearchGate. (URL: [Link])

  • Busardò, F. P., et al. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. (URL: [Link])

  • Giorgetti, A., et al. (2024). Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review. MDPI. (URL: [Link])

  • White, M. (2013). Developing an Effective Treatment Algorithm for Synthetic Cathinone Reactions for the Antigo Fire Department. National Fire Academy. (URL: [Link])

  • Couto, R. A. S., et al. (2021). Determination of Synthetic Cathinones in Biological Samples via Modern Separation and Electrochemical Methods. ResearchGate. (URL: [Link])

  • Smollin, C. (2017). Acute amphetamine and synthetic cathinone ("bath salt") intoxication. UpToDate. (URL: [Link])

  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of Medical Toxicology. (URL: [Link])

  • Detox.net. (2022). What Are The Long-term Effects of Synthetic Drugs?. (URL: [Link])

  • Orsolini, L., et al. (2020). The clinical challenges of synthetic cathinones. British Journal of Clinical Pharmacology. (URL: [Link])

  • American Addiction Centers. (2024). Bath Salts (Synthetic Cathinones): Effects, Addiction, & Treatment. (URL: [Link])

  • Orsolini, L., et al. (2020). The clinical challenges of synthetic cathinones. PubMed. (URL: [Link])

  • Averhealth. (2019). Ways to Address the Challenges of Synthetic Drugs. (URL: [Link])

Sources

Technical Support Center: Ensuring the Stability of Mephedrone and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mephedrone and its metabolites. The inherent instability of these compounds in biological matrices presents a significant analytical challenge, potentially leading to inaccurate quantification and misinterpretation of data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and ensure the integrity of your experimental results. Our approach is grounded in explaining the underlying chemical and enzymatic principles to empower you to make informed decisions in your study design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses common questions regarding the instability of mephedrone and its metabolites.

Q1: Why are mephedrone and its metabolites so unstable in biological samples?

Mephedrone's instability is primarily due to its chemical structure, specifically the β-keto group, which is susceptible to degradation.[1][2] The degradation pathways are influenced by several factors within the biological matrix, including pH, enzymatic activity, and storage temperature.[1][3][4] For instance, in alkaline conditions, mephedrone can undergo degradation.[1]

The main metabolic routes for mephedrone include N-demethylation, reduction of the keto group, and oxidation of the tolyl group.[2][5] This results in a variety of metabolites, such as nor-mephedrone, dihydro-mephedrone, hydroxytolyl-mephedrone, and 4-carboxy-mephedrone, which also exhibit varying degrees of stability.[2][6][7]

Q2: Which are the most unstable metabolites of mephedrone I should be concerned about?

Studies have shown that nor-mephedrone and 4-carboxy-mephedrone are particularly prone to degradation, especially when stored at refrigerated temperatures (+4°C).[6][7] In some cases, their concentrations can decrease by over 40% within 10 days at +4°C.[6][7] Dihydro-mephedrone and dihydro-nor-mephedrone have been reported to be more stable under the same conditions.[3][6]

Q3: What is the optimal storage temperature for samples containing mephedrone and its metabolites?

The consensus from multiple studies is that storing samples at -20°C is the most effective way to minimize the degradation of mephedrone and its metabolites.[6][7][8] Storage at room temperature (+20°C to +22°C) leads to significant and rapid degradation, in some cases over 96% loss in 30 days for mephedrone in blood.[9] While refrigeration at +4°C is better than room temperature, substantial losses, particularly for nor-mephedrone and 4-carboxy-mephedrone, still occur.[6][7]

Q4: How does the choice of biological matrix (blood, urine, etc.) affect stability?

The matrix plays a crucial role in the stability of mephedrone and its metabolites.

  • Whole Blood: Mephedrone is known to be unstable in whole blood, with degradation being more pronounced at higher temperatures.[8][9][10] The presence of enzymes and the inherent pH of blood contribute to this instability.

  • Urine: The pH of urine is a critical factor.[1][11] Mephedrone and its analogs are considerably more stable in acidic urine (pH 4) compared to neutral or alkaline urine.[1] In alkaline urine at warmer temperatures, significant degradation can occur within hours.[1]

  • Solvents: When preparing standards, the choice of solvent matters. Mephedrone is less stable in methanol, showing significant degradation at room temperature and even in the refrigerator.[9][10] Acetonitrile is a more suitable solvent for working solutions, demonstrating better stability.[9][10]

Q5: What is the role of preservatives in stabilizing mephedrone in blood samples?

Preservatives are highly recommended for blood samples. Sodium fluoride/potassium oxalate (NaF/KOx) has been shown to maintain mephedrone stability more effectively than EDTA or samples with no preservatives.[8][12] Sodium fluoride acts as an enzyme inhibitor, which is crucial for preventing metabolic degradation post-collection.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides solutions to common problems encountered during the analysis of mephedrone and its metabolites.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or undetectable levels of nor-mephedrone and 4-carboxy-mephedrone in stored samples. Degradation due to improper storage temperature.1. Verify Storage Temperature: Ensure samples were consistently stored at -20°C immediately after collection. Storage at +4°C can lead to significant loss of these specific metabolites.[6][7] 2. Re-evaluate Collection Protocol: Implement immediate freezing of samples post-collection.
Inconsistent results between sample batches analyzed at different times. Progressive degradation of analytes over time, even when frozen.1. Minimize Storage Duration: Analyze samples as soon as possible after collection. 2. Implement a Strict QC Protocol: Include stability quality controls (QCs) stored alongside the study samples and analyzed at each time point to monitor for degradation.
Poor recovery of mephedrone from spiked quality control (QC) samples in urine. High pH of the urine matrix leading to degradation.1. Measure Urine pH: Before processing, measure the pH of the urine samples. 2. Acidify Samples: If the pH is neutral or alkaline, consider acidifying the urine to a pH of around 4-5 to improve stability.[1] Perform validation to ensure acidification does not interfere with your extraction or analytical method.
Mephedrone standards show decreasing concentration over time. Degradation in the solvent used for stock or working solutions.1. Switch to Acetonitrile: If using methanol, switch to acetonitrile for preparing stock and working solutions, as it offers better stability.[9][10] 2. Store Standards Appropriately: Store all standards at -20°C or below. Prepare fresh working solutions regularly.
Discrepancies between ante-mortem and post-mortem blood sample results. Mephedrone shows lower stability in post-mortem blood samples compared to ante-mortem samples under the same storage conditions.[8]1. Prioritize Rapid Analysis: Post-mortem samples should be analyzed with high priority. 2. Strict Storage Conditions: Immediate freezing at -20°C with NaF/KOx preservative is critical for post-mortem blood.[8]

Part 3: Experimental Protocols & Workflows

To ensure the integrity of your samples, it is crucial to follow standardized procedures from collection to analysis.

Protocol 1: Optimal Collection and Handling of Whole Blood Samples
  • Collection: Collect blood samples in tubes containing sodium fluoride/potassium oxalate (NaF/KOx) as a preservative and anticoagulant.[8]

  • Immediate Cooling: Place the collected samples on ice immediately.

  • Centrifugation (if plasma is required): If plasma is the desired matrix, centrifuge the samples at 4°C as soon as possible after collection.

  • Aliquoting: Aliquot the whole blood or plasma into clearly labeled cryovials. This avoids repeated freeze-thaw cycles of the entire sample.

  • Storage: Immediately transfer the aliquots to a -20°C freezer for short to medium-term storage. For long-term storage, -80°C is recommended.

Protocol 2: Recommended Urine Sample Handling and Storage
  • Collection: Collect urine samples in sterile containers.

  • pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the urine. If the pH is > 7, consider adjusting it to an acidic pH (e.g., pH 4-5) by adding a small amount of a suitable acid (e.g., formic acid). This should be validated for your specific analytical method.

  • Aliquoting: Divide the urine sample into smaller aliquots in cryovials.

  • Storage: Store the aliquots at -20°C.

Analytical Workflow

The following diagram illustrates a recommended workflow for the analysis of mephedrone and its metabolites, incorporating key stability considerations.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_qc Quality Control SampleCollection Sample Collection (Blood: NaF/KOx tubes) (Urine: Sterile containers) ImmediateCooling Immediate Cooling (Place on ice) SampleCollection->ImmediateCooling Processing Processing (Centrifugation for plasma, pH check for urine) ImmediateCooling->Processing Aliquoting Aliquoting (Avoid freeze-thaw cycles) Processing->Aliquoting Storage Storage (-20°C or -80°C) Aliquoting->Storage SampleThawing Sample Thawing (Rapidly, on ice) Storage->SampleThawing Sample Retrieval Extraction Extraction (e.g., SPE, LLE) SampleThawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataReview Data Review & Interpretation Analysis->DataReview QC_Prep QC Sample Preparation (Spiked matrix) QC_Storage QC Storage with Samples QC_Prep->QC_Storage QC_Analysis QC Analysis with each batch QC_Storage->QC_Analysis QC_Analysis->DataReview Monitor Stability

Caption: Recommended workflow for mephedrone analysis.

Mephedrone Degradation Pathway

The instability of mephedrone is rooted in its chemical structure. The following diagram illustrates the primary metabolic and degradation pathways.

G cluster_phase1 Phase I Metabolism cluster_further_oxidation Further Oxidation Mephedrone Mephedrone NorMephedrone Nor-mephedrone (N-demethylation) Mephedrone->NorMephedrone DihydroMephedrone Dihydro-mephedrone (Keto reduction) Mephedrone->DihydroMephedrone HydroxytolylMephedrone Hydroxytolyl-mephedrone (Tolyl oxidation) Mephedrone->HydroxytolylMephedrone CarboxyMephedrone 4-Carboxy-mephedrone HydroxytolylMephedrone->CarboxyMephedrone

Sources

Method refinement for the quantitative analysis of ephedrine analogues by 1H-NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of ephedrine analogues using proton nuclear magnetic resonance (¹H-NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing and implementing quantitative ¹H-NMR (qNMR) methods for ephedrine and its analogues.

Q1: Why is ¹H-NMR a suitable method for the quantitative analysis of ephedrine analogues?

A1: ¹H-NMR spectroscopy is a powerful primary ratio method for quantitative analysis.[1] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for precise determination of concentration and purity without the need for identical reference standards for each analyte.[1][2] For ephedrine analogues, specific proton signals, such as those of the H-1 proton attached to the carbon bearing the hydroxyl group, are often well-separated in the spectrum (typically δ 4.0-5.0 ppm), enabling simultaneous quantification of multiple analogues like ephedrine, pseudoephedrine, and their methylated or nor-derivatives in a single experiment.[3][4][5][6][7] This method is rapid, requires minimal to no sample purification, and can be applied directly to crude extracts.[6]

Q2: How do I select an appropriate internal standard for qNMR analysis of ephedrine?

A2: The choice of an internal standard (IS) is critical for accuracy in qNMR.[1] An ideal IS should possess the following characteristics:

  • High Purity: The purity of the IS must be known and certified.[1]

  • Signal Separation: Its NMR signals must not overlap with analyte or solvent signals.[1][8] Look for standards with simple spectra (e.g., sharp singlets) in uncongested regions of the spectrum.[9][10]

  • Chemical Inertness: The IS must not react with the ephedrine analogues, the solvent, or other matrix components.[1]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[1][9]

  • Stability: The IS should be stable under the analysis conditions and during storage.

For ephedrine analogues, which are often analyzed in solvents like CDCl₃ or DMSO-d₆, compounds like anthracene[3][4][5][6], maleic acid, and 1,4-dinitrobenzene have been successfully used.[8][11] A survey of potential standards and their chemical shifts in various solvents can be an invaluable resource.[12]

Q3: What are the most critical acquisition parameters to optimize for accurate quantification?

A3: To ensure accurate and reproducible quantification, several acquisition parameters must be carefully optimized:

  • Relaxation Delay (D1): This is arguably the most critical parameter. To avoid signal saturation, the total time between pulses (relaxation delay D1 + acquisition time AQ) must be sufficiently long to allow all protons of interest to fully relax.[13] A common rule of thumb is to set this total delay to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and internal standard).[1][14][15]

  • Pulse Angle (Flip Angle): While a 90° pulse provides maximum signal intensity in a single scan, it also requires the longest relaxation delay.[9] Using a smaller flip angle (e.g., 30°) can significantly shorten the required D1, allowing for more scans in the same amount of time, though it requires careful calibration.[16][17]

  • Number of Scans (NS): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for the smallest signal you wish to integrate accurately. For integration errors below 1%, an S/N of at least 250:1 is often recommended.[1][10]

  • Receiver Gain (RG): The receiver gain should be set to maximize the dynamic range without causing signal clipping or ADC overflow, which would render the data non-quantitative.[1][11]

Q4: My sample is a complex mixture (e.g., a plant extract). How can I be sure my quantification is specific to the ephedrine analogues?

A4: Specificity is a key validation parameter.[18] For complex mixtures, you must demonstrate that the signals chosen for quantification are free from interference from other matrix components. This can be achieved by:

  • Using 2D NMR: Techniques like ¹H-¹H COSY or ¹H-¹³C HSQC can confirm the identity of the signals and reveal any hidden overlaps.

  • Spiking Studies: Add a known amount of pure ephedrine analogue standard to the sample matrix. The increase in the signal integral should correspond directly to the amount added, and the peak shape should remain consistent.

  • Comparing with a Blank: Analyze a matrix blank (an extract from a related plant known to not contain ephedrines, if available) to ensure no signals are present in the integration regions of interest.

The H-1 signals of ephedrine analogues (δ 4.0–5.0 ppm) are often in a relatively clean region of the spectrum, which aids in achieving specificity even in crude extracts.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your qNMR experiments, following a logical problem-solving workflow.

Problem 1: Inaccurate or Non-Reproducible Quantification Results

Symptoms:

  • High relative standard deviation (%RSD) across replicate preparations.

  • Quantification results do not match those from an orthogonal method (e.g., LC-UV).

  • Purity calculation exceeds 100% or is unexpectedly low.

Workflow for Troubleshooting Inaccurate Quantification:

G cluster_0 Initial Problem cluster_1 Check Acquisition Parameters cluster_2 Check Processing Parameters cluster_3 Check Sample & Standard A Inaccurate Quantification B Is D1 + AQ ≥ 5 * T1(longest)? A->B E Was Receiver Gain (RG) too high? A->E C Measure T1 values via Inversion Recovery B->C No / Unsure G Are peaks properly phased? B->G Yes D Increase D1 accordingly C->D D->B F Check for clipped FID. Re-acquire with lower RG. E->F H Perform careful manual phasing (zero and first order) G->H No I Is the baseline flat? G->I Yes H->I J Apply polynomial or multi-point baseline correction I->J No K Are integration limits consistent and wide enough? I->K Yes J->K L Set limits to cover >20x the peak width K->L No M Is the Internal Standard (IS) stable and pure? K->M Yes L->M N Verify IS purity. Check for degradation. M->N No O Is there signal overlap with IS or analyte? M->O Yes P Choose a different IS or different quantification signals O->P Yes

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of amphetamine-related drugs in oral fluid. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve reliable, high-quality results in your laboratory.

The "Why" of Derivatization in Amphetamine Analysis

Amphetamines and their analogs are relatively polar and can exhibit poor chromatographic behavior, leading to issues like peak tailing and low sensitivity, especially in gas chromatography (GC) systems.[1] Derivatization is a chemical modification process that converts the target analytes into less polar, more volatile, and more thermally stable derivatives.[2][3][4] This crucial step improves chromatographic separation, enhances detector response, and ultimately leads to more accurate and reliable quantification.[3][5]

Core Principles of Common Derivatization Reactions:
  • Acylation: This is the most common approach for amphetamines, involving the introduction of an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, heptafluorobutyryl) to the primary or secondary amine functional group of the amphetamine molecule.[1][6] This reaction neutralizes the polar amine, increasing volatility and improving peak shape.[6]

  • Silylation: This method involves the replacement of active hydrogens on the amine group with a trimethylsilyl (TMS) group.[2] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose.[2] Silyl derivatives are often more volatile than their acylated counterparts.

  • Chiral Derivatization: To differentiate between the d- and l-enantiomers of amphetamine and methamphetamine, a chiral derivatizing agent is used. This creates diastereomers that can be separated on a standard achiral column.[7][8][9] This is critical for distinguishing between illicit use and the use of over-the-counter medications like l-methamphetamine found in some nasal decongestants.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization and analysis of amphetamine-related drugs in oral fluid.

Q1: I'm seeing poor peak shape (tailing) for my amphetamine derivatives. What could be the cause?

A1: Peak tailing is a common issue that can often be traced back to several factors:

  • Incomplete Derivatization: If the derivatization reaction has not gone to completion, residual underivatized amphetamines, which are more polar, will interact strongly with active sites in the GC system (injector liner, column), causing tailing.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction temperature and time are adequate. For many acylation reactions with reagents like PFPA or HFBA, heating at 70°C for 30 minutes is a good starting point.[10][11][12]

      • Check Reagent Purity and Volume: Use fresh, high-quality derivatizing reagents. Ensure you are using a sufficient excess of the reagent to drive the reaction to completion.

      • Ensure Dry Conditions: Moisture can hydrolyze both the derivatizing reagent and the formed derivatives, leading to incomplete reactions and loss of analyte. Ensure your sample extract is completely dry before adding the derivatization reagent.

  • Active Sites in the GC System: Even with complete derivatization, active sites in the GC inlet or column can cause peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the GC inlet liner and seal. Consider using a deactivated liner.

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[3]

  • Matrix Effects: Components from the oral fluid matrix can co-extract with your analytes and interfere with the derivatization or chromatography.

    • Solution:

      • Improve Sample Cleanup: Optimize your extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to remove as many matrix interferences as possible before derivatization.

Q2: My derivatization yield is low, resulting in poor sensitivity. How can I improve it?

A2: Low derivatization yield is a critical issue that directly impacts the limit of quantification (LOQ). Here's how to address it:

  • Choice of Derivatizing Reagent: The choice of reagent can significantly impact sensitivity. For amphetamines, pentafluoropropionic anhydride (PFPA) has been shown to provide better sensitivity compared to trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA).[6][10][11][12]

  • Reaction Stoichiometry: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: Ensure a significant molar excess of the derivatizing reagent relative to the expected analyte concentration.

  • pH of the Reaction Mixture: For acylation reactions, the pH of the sample extract can be crucial.

    • Solution: Ensure the sample is under basic conditions before extraction to have the amphetamines in their free base form, which is more amenable to extraction into an organic solvent.[10][12]

  • Evaporation of Derivatives: The formed derivatives can be volatile and may be lost during the solvent evaporation step.

    • Solution: Use a gentle stream of nitrogen to evaporate the solvent at a low temperature. Avoid prolonged or aggressive heating.

Q3: I'm observing interfering peaks in my chromatogram. What are the likely sources and solutions?

A3: Interfering peaks can arise from various sources, including the oral fluid matrix, collection devices, or the derivatization process itself.

  • Matrix Interferences: Oral fluid is a complex matrix containing various endogenous compounds.

    • Solution:

      • Enhanced Sample Preparation: A more rigorous sample cleanup, such as solid-phase extraction (SPE), can help remove these interferences.

      • Selective Ion Monitoring (SIM): In GC-MS, using SIM mode to monitor specific, characteristic ions of your target derivatives can significantly reduce the impact of co-eluting interferences.

  • Reagent Byproducts: The derivatization reaction itself can produce byproducts that may appear as peaks in the chromatogram.

    • Solution:

      • Reagent Blank: Always run a reagent blank (derivatizing reagent in solvent) to identify any peaks originating from the reagent itself.

      • Post-Derivatization Cleanup: In some cases, a simple liquid-liquid extraction after derivatization can remove excess reagent and byproducts.

  • Cross-Reactivity from Other Compounds: Certain medications or other substances can have similar structures to amphetamines and may co-elute and produce similar fragment ions.[13]

    • Solution:

      • Chromatographic Resolution: Optimize your GC temperature program to achieve baseline separation of your target analytes from potential interferents.

      • Confirmation with Multiple Ions: Use multiple qualifier ions in your SIM method to confirm the identity of your analytes. The ratio of the quantifier to qualifier ions should be consistent between your samples and calibrators.

Q4: My results for chiral analysis are inconsistent. What should I check?

A4: Chiral analysis requires meticulous attention to detail. Inconsistent results can stem from several factors:

  • Incomplete Diastereomer Formation: The reaction with the chiral derivatizing reagent (e.g., Marfey's reagent, N-trifluoroacetyl-L-prolyl chloride) must be complete for accurate quantification.[7][9]

    • Solution: Optimize the derivatization conditions (time, temperature, reagent concentration) specifically for the chiral reagent you are using.

  • Racemization: Harsh reaction conditions (e.g., excessively high temperatures) can potentially cause racemization of the chiral center, leading to inaccurate enantiomeric ratios.

    • Solution: Use the mildest effective reaction conditions.

  • Chromatographic Issues: Poor separation of the diastereomers will lead to inaccurate integration and quantification.

    • Solution:

      • Optimize Separation: Adjust the GC temperature program or LC mobile phase composition to achieve baseline resolution of the diastereomeric peaks.

      • Column Choice: For LC-MS/MS, a C18 column is often sufficient for separating the diastereomers formed after derivatization.[7]

Frequently Asked Questions (FAQs)

Q: Which derivatizing reagent is best for routine screening of amphetamines in oral fluid by GC-MS?

A: For general screening, acylation with fluorinated anhydrides is the most common and effective approach.[1][6] Among these, pentafluoropropionic anhydride (PFPA) is often recommended as it has been shown to provide the best sensitivity for a range of amphetamine-related compounds.[6][10][11][12]

Q: How long are amphetamines stable in oral fluid samples?

A: Amphetamine and methamphetamine are generally stable in oral fluid.[14] Studies have shown minor changes in concentration when stored under various conditions.[15] For long-term storage, it is recommended to keep the samples frozen at -20°C.[16][17] It is important to note that the type of collection device and its buffer can also impact stability.[16][17]

Q: What are the key parameters to validate for a derivatization-based method for amphetamine analysis?

A: A comprehensive method validation should follow established guidelines in forensic toxicology and include the following parameters:[18][19]

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.[10][12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[10][12]

  • Precision (Intra- and Inter-assay): The degree of agreement among a series of measurements.

  • Accuracy (Bias): The closeness of the measured value to the true value.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[20]

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte.[13][21]

  • Stability: The stability of the analytes in the biological matrix and in processed samples.[21]

Q: Can I use a silylation reagent like MSTFA instead of an acylating agent?

A: Yes, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a viable alternative for derivatizing amphetamines.[2] MSTFA derivatives are typically very volatile and chromatograph well.[2] Another option is N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA), which produces stable derivatives with high molecular weight fragments suitable for selected ion monitoring.[22] The choice between silylation and acylation may depend on your specific instrumentation, target analytes, and potential interferences.

Data and Protocols

Comparison of Common Acylating Reagents for Amphetamine Derivatization
ReagentAbbreviationKey AdvantagesConsiderations
Trifluoroacetic AnhydrideTFAAReadily available, effective for primary and secondary amines.May have lower sensitivity compared to PFPA and HFBA.[10]
Pentafluoropropionic AnhydridePFPAOften provides the best sensitivity and chromatographic performance.[6][10][11][12]Standard choice for many laboratories.
Heptafluorobutyric AnhydrideHFBAProduces derivatives with higher molecular weights, which can be beneficial for mass spectrometry.[8][23]May not offer the same level of sensitivity as PFPA for all amphetamines.[10]
Standard Protocol for Acylation of Amphetamines in Oral Fluid Extract

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Acylation Protocol cluster_extraction Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start 1. Collect 0.5 mL Oral Fluid add_is 2. Add Internal Standards (e.g., d5-amphetamine) start->add_is basify 3. Basify with NaOH (0.1 N) add_is->basify extract 4. Liquid-Liquid Extraction with Ethyl Acetate basify->extract separate 5. Separate Organic Layer extract->separate dry 6. Evaporate to Dryness under Nitrogen separate->dry reconstitute 7. Reconstitute Dried Extract dry->reconstitute add_reagent 8. Add PFPA (or other acylating agent) reconstitute->add_reagent heat 9. Heat at 70°C for 30 minutes add_reagent->heat cool 10. Cool to Room Temperature heat->cool final_prep 11. Evaporate and Reconstitute in Injection Solvent cool->final_prep inject 12. Inject into GC-MS final_prep->inject

Caption: General workflow for acylation of amphetamines in oral fluid.

Chiral Derivatization Workflow

Chiral Derivatization Workflow cluster_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis LC-MS/MS Analysis start Start with Dried Oral Fluid Extract add_reagent Add Chiral Reagent (e.g., Marfey's Reagent) start->add_reagent react Incubate under Optimized Conditions (e.g., 45°C for 1 hour) add_reagent->react inject Inject onto Achiral Column (e.g., C18) react->inject separate Separate Diastereomers inject->separate quantify Quantify d- and l-Enantiomers separate->quantify

Caption: Workflow for chiral derivatization and analysis of amphetamines.

References

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights, 12, 1177390117727533. [Link]

  • Newmeyer, M. N., Concheiro, M., & Huestis, M. A. (2014). Rapid quantitative chiral amphetamines liquid chromatography-tandem mass spectrometry method in plasma and oral fluid with a cost-effective chiral derivatizing reagent. Journal of Chromatography A, 1358, 68–74. [Link]

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Semantic Scholar. [Link]

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography. Semantic Scholar. [Link]

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Turfus, S. C., Chu, M., Gerostamoulos, D., & Drummer, O. H. (2014). An assessment of the stability of MDMA, methamphetamine and THC in oral fluid. Australian Journal of Forensic Sciences, 46(4), 435-443. [Link]

  • Lee, D., & Huestis, M. A. (2019). Oral Fluid Drug Testing: Analytical Approaches, Issues and Interpretation of Results. Journal of Analytical Toxicology, 43(6), 417–443. [Link]

  • Cruz Ortiz, V., Andes, S., Russo, P., Rucker, S., & Espina, V. (2022). Oral Fluid Drug Testing: What Interferes With These On-Site Kits?. Journal of Student Scientific Research, 2. [Link]

  • [Research progress on chiral separation of amphetamines, ketamine, cathinones]. (2020). Fa Yi Xue Za Zhi, 36(1), 108–114. [Link]

  • Wong, R. C., et al. (2005). Oral fluid drug tests: Effects of adulterants and foodstuffs. Forensic Science International, 150(2-3), 175-180. [Link]

  • Johnson-Davis, K. L., et al. (2022). A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction. Journal of Analytical Toxicology, 46(9), 1033-1041. [Link]

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]

  • Fabregat-Cabello, N., et al. (2021). Drugs of abuse in oral fluid collected by two different sample kits - Stability testing and validation using ultra performance tandem mass spectrometry analysis. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Herráez-Hernández, R., Campíns-Falcó, P., & Tortajada-Genaro, L. A. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst, 123(10), 2131-2137. [Link]

  • Costa, J. L., et al. (2021). Quantification of amphetamine and derivatives in oral fluid by dispersive liquid-liquid microextraction and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 113928. [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399-402. [Link]

  • Common Interferences in Drug Testing. (n.d.). Bluth Bio Industries. [Link]

  • Chiral Analysis of Amphetamine and Methamphetamine in Urine by Liquid Chromatography-Tandem Mass Spectrometry Applying Mosher Derivatization. (n.d.). ResearchGate. [Link]

  • Roy, A., et al. (2021). Impact of Quantisal® Oral Fluid Collection Device on Drug Stability. Frontiers in Chemistry, 9, 689437. [Link]

  • Common Interferences in Drug Testing. (n.d.). ResearchGate. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. (n.d.). Restek. [Link]

  • Roy, A., et al. (2021). Impact of Quantisal® Oral Fluid Collection Device on Drug Stability. Frontiers. [Link]

  • Mohamed, K. M., et al. (2017). One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC-MS. Journal of Analytical Toxicology, 41(7), 624-630. [Link]

  • Cone, E. J., & Huestis, M. A. (2007). Interpretation of Oral Fluid Tests for Drugs of Abuse. Annals of the New York Academy of Sciences, 1098, 51-103. [Link]

  • Quantitative determination of methamphetamine in oral fluid by liquid-liquid extraction and gas chromatography/mass spectrometry. (n.d.). ResearchGate. [Link]

  • Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. (n.d.). American Academy of Forensic Sciences. [Link]

  • Beckett, A. H., & Haya, K. (1977). Derivatization to stabilize some aliphatic primary hydroxylamines for g.l.c. analysis. Journal of Pharmacy and Pharmacology, 29(1), 89-95. [Link]

  • Method Development in Forensic Toxicology. (n.d.). ResearchGate. [Link]

  • Lin, D. L., Wang, S. M., Wu, C. H., & Liu, R. H. (2016). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review, 28(1), 17-35. [Link]

  • Oral fluid as a matrix for detecting illicit drug use: The validity of bench-top immunoassay screening. (n.d.). ResearchGate. [Link]

  • Evaluation of oral fluid testing devices. (n.d.). GovInfo. [Link]

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (n.d.). Restek. [Link]

  • Derivatization. (n.d.). ResearchGate. [Link]

  • Lin, D. L., Yin, R. M., & Liu, R. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections. Journal of Food and Drug Analysis, 13(3). [Link]

  • Bosker, W. M., & Huestis, M. A. (2009). Oral Fluid Testing for Drugs of Abuse. Clinical Chemistry, 55(11), 1910–1931. [Link]

  • LC-MS/MS Method Validation for Forensic Toxicology. (n.d.). ZefSci. [Link]

Sources

Validation & Comparative

Validating the Purity of Synthesized Dimethocaine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reagents used. When working with synthesized compounds like Dimethocaine hydrochloride, rigorous purity validation is not merely a quality control step but a fundamental prerequisite for scientific validity. Dimethocaine, a local anesthetic with stimulant properties, is of significant interest in pharmacological and neuroscience research due to its structural and functional similarities to cocaine.[1][2][3] Impurities arising from its synthesis—such as unreacted starting materials, by-products, or degradation products—can drastically alter its biological activity, leading to misleading data and irreproducible experiments.[1]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized Dimethocaine hydrochloride. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, presenting a multi-faceted, self-validating analytical workflow. Our approach is grounded in the principle of orthogonality, where a combination of techniques with different separation and detection principles provides a more comprehensive and trustworthy assessment of a compound's purity than any single method alone.

The Orthogonal Approach to Purity Validation

An orthogonal analytical strategy employs multiple, distinct methods to evaluate the same sample. The strength of this approach lies in the unlikelihood that different methods will be susceptible to the same interferences. For instance, a chromatographic method separates compounds based on their physicochemical interactions with stationary and mobile phases, while a spectroscopic method identifies them based on their intrinsic molecular properties. By combining these, we create a robust system for purity verification.

G cluster_0 Initial Assessment & Identity Confirmation cluster_1 Chromatographic Separation & Quantification cluster_2 Definitive Structure & Absolute Quantification cluster_3 Final Purity Statement mp Melting Point Analysis hplc HPLC-UV mp->hplc Confirms crystalline nature purity Comprehensive Purity Profile mp->purity ftir FTIR Spectroscopy ftir->hplc Confirms functional groups ftir->purity gcms GC-MS hplc->gcms Orthogonal separation qnmr Quantitative NMR (qNMR) hplc->qnmr Quantifies non-volatile impurities hplc->purity gcms->qnmr Identifies volatile impurities gcms->purity qnmr->purity

Caption: Orthogonal workflow for Dimethocaine HCl purity validation.

Melting Point Determination: A Foundational Indicator

Expertise & Experience: Melting point is a fundamental and rapid technique to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas the presence of impurities broadens this range and depresses the melting temperature. This phenomenon, known as melting point depression, provides a simple, qualitative, and often semi-quantitative indication of purity. For Dimethocaine hydrochloride, a reported melting point is in the range of 195-197°C.[4][5]

Trustworthiness: The protocol's validity is confirmed by calibrating the melting point apparatus with certified reference standards (e.g., caffeine, vanillin) bracketing the expected melting point of the analyte.

Experimental Protocol:
  • Sample Preparation: Ensure the synthesized Dimethocaine HCl sample is completely dry and finely powdered.

  • Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary in a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15°C below the expected melting point (approx. 180°C). Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Data Presentation:
Sample IDExpected Melting Point (°C)Observed Melting Point Range (°C)Interpretation
Reference Standard196-197196.0 - 196.8Sharp range, indicates high purity
Synthesized Lot 1196-197194.5 - 196.5Broader range, suggests presence of impurities
Synthesized Lot 2196-197189.0 - 194.0Broad and depressed, indicates significant impurity

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is an indispensable tool for confirming the identity of a synthesized compound by verifying its functional groups. It provides a molecular "fingerprint."[6] While not inherently quantitative for purity unless coupled with chemometrics, it is exceptionally powerful for detecting impurities that have different functional groups from the target compound. For Dimethocaine HCl, we expect to see characteristic peaks for the aromatic amine (N-H), the ester carbonyl (C=O), and C-N and C-O bonds.[7][8] The absence of peaks corresponding to starting materials, like a broad O-H stretch from an unreacted alcohol, serves as a qualitative purity check.

Trustworthiness: The instrument's performance is validated by running a polystyrene standard to check wavenumber accuracy. A background spectrum is taken before each sample analysis to negate atmospheric (CO₂, H₂O) interference.

Experimental Protocol:
  • Instrument Setup: Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the dry Dimethocaine HCl powder onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-650 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of Dimethocaine HCl. Look for characteristic peaks and the absence of unexpected signals.

Data Presentation:
Functional GroupExpected Wavenumber (cm⁻¹)Observed in Synthesized Sample?Interpretation
Aromatic N-H Stretch3400-3200YesConfirms presence of the aminobenzoate moiety
Ester C=O Stretch~1710YesConfirms presence of the ester linkage
Aromatic C=C Bending1600-1400YesConfirms aromatic ring structure
C-O Stretch~1270YesConfirms ester group
C-N Stretch~1170YesConfirms amine and aminoaromatic groups
Carboxylic Acid O-H3300-2500 (broad)NoAbsence of unreacted 4-aminobenzoic acid

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[9][10] A reversed-phase HPLC (RP-HPLC) method is ideal for separating Dimethocaine from its potential non-volatile impurities.[1] By using a UV detector set to a wavelength where Dimethocaine absorbs strongly (e.g., 297 nm), we can quantify the main peak and any impurity peaks.[11] The purity is typically expressed as a percentage of the total peak area (% Area). This method provides high resolution and sensitivity for quantitative analysis.[1]

Trustworthiness: The method is validated according to ICH guidelines, assessing specificity, linearity, accuracy, and precision.[12] System suitability tests (e.g., injection precision, peak tailing factor) are performed before each run to ensure the chromatographic system is performing correctly.

Experimental Protocol:
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0).[1]

  • Standard Preparation: Accurately prepare a stock solution of Dimethocaine HCl reference standard in the mobile phase. Create a series of calibration standards by dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Dimethocaine HCl in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 297 nm

  • Analysis: Inject the standards and the sample. Integrate all peaks in the chromatogram.

  • Quantification: Calculate the purity of the synthesized sample by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis prep Dissolve Synthesized Dimethocaine HCl in Mobile Phase autosampler Autosampler Injects 10 µL prep->autosampler column C18 Column (Separation) autosampler->column pump Pump (1.0 mL/min) pump->autosampler detector UV Detector (297 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate % Purity (Area Percent Method) integration->calculation

Caption: Experimental workflow for HPLC-UV purity analysis.

Data Presentation:
Peak No.Retention Time (min)Peak AreaArea %Identification
12.51,5000.104-Aminobenzoic acid (impurity)
28.21,495,50099.70Dimethocaine
310.13,0000.20Unknown Impurity
Total 1,500,000 100.00

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[13] For Dimethocaine analysis, the sample is typically analyzed as the free base, which is more volatile than the hydrochloride salt. This method is particularly useful for detecting residual solvents from the synthesis (e.g., toluene, diethyl ether) and volatile by-products. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries like NIST or Wiley.[1][14]

Trustworthiness: The system is tuned and calibrated before analysis. An internal standard can be used for precise quantification. A solvent blank is run to ensure no system contamination.

Experimental Protocol:
  • Sample Preparation: Dissolve a known amount of the synthesized Dimethocaine HCl in a suitable solvent (e.g., methanol) and add a small amount of a weak base (e.g., ammonium hydroxide) to convert it to the free base for better volatility.

  • Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS).[7]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow (e.g., 1.5 mL/min)[1]

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C[1]

    • Mass Range: m/z 50-500[1]

  • Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show separated peaks.

  • Identification: Obtain the mass spectrum for each peak and compare it against a spectral library to identify the compound.

G cluster_0 Sample Preparation cluster_1 GC-MS System cluster_2 Data Analysis prep Dissolve Sample & Convert to Free Base injector GC Injector (Vaporization) prep->injector column GC Column (Separation) injector->column ms Mass Spec (Ionization & Detection) column->ms tic Generate Total Ion Chromatogram ms->tic spectra Extract Mass Spectra for Each Peak tic->spectra library Compare Spectra to Reference Library (NIST) spectra->library

Caption: Workflow for GC-MS analysis of volatile impurities.

Data Presentation:
Retention Time (min)Peak Area %Library Search HitMatch FactorIdentification
3.10.05Toluene95Residual Solvent
10.599.90Dimethocaine98Main Compound
11.20.05Unknown (m/z 86, 135)N/ASynthesis By-product

Quantitative NMR (qNMR): An Absolute Purity Assessment

Expertise & Experience: While ¹H and ¹³C NMR are primarily used for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[1][15] By adding a known amount of a stable, high-purity internal standard with non-overlapping peaks (e.g., maleic acid), the purity of the Dimethocaine HCl can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard. This technique provides an absolute measure of the mass fraction of the analyte in the sample.

Trustworthiness: The validity of qNMR relies on using a certified internal standard, ensuring complete sample dissolution, and allowing for full spin-lattice relaxation (T1) of all relevant protons by using a sufficiently long relaxation delay (D1) in the pulse sequence.

Experimental Protocol:
  • Sample Preparation: Accurately weigh a specific amount of the synthesized Dimethocaine HCl and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).[7] Use a long relaxation delay (e.g., 30 seconds) to ensure accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal from Dimethocaine (e.g., the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Purity Calculation: Use the standard qNMR equation to calculate the purity.

Data Presentation:
ParameterValue
Mass of Dimethocaine HCl Sample (m_analyte)20.5 mg
Mass of Internal Standard (m_std)10.2 mg
Molecular Weight of Dimethocaine HCl (MW_analyte)314.85 g/mol
Molecular Weight of Standard (MW_std)116.07 g/mol
Integral of Analyte Signal (I_analyte)2.00 (for 2 aromatic protons)
Number of Protons for Analyte Signal (N_analyte)2
Integral of Standard Signal (I_std)1.00 (for 2 vinyl protons)
Number of Protons for Standard Signal (N_std)2
Calculated Purity (w/w %) 99.6%

Synthesizing the Data: A Holistic Purity Assessment

No single technique provides a complete picture. By integrating the results from our orthogonal methods, we can build a highly confident purity statement.

Analytical TechniqueInformation ProvidedResult for Synthesized Lot 1
Melting Point Crystalline purity and identity check194.5 - 196.5°C (Broadened)
FTIR Spectroscopy Functional group identity, absence of key starting materialsCorrect functional groups present. No O-H from unreacted acid.
HPLC-UV Quantitative purity relative to non-volatile impurities99.70% (by Area %)
GC-MS Identification of volatile impurities and residual solvents0.05% Toluene, 0.05% unknown by-product
qNMR Absolute purity (mass fraction)99.6% (w/w)

References

  • Meyer, M. R., Lindauer, C., Welter, J., & Maurer, H. H. (2014). Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry. Analytical and Bioanalytical Chemistry, 406(7), 1845–1854. Retrieved from [Link]

  • Tradeindia. (n.d.). Dimethocaine Hcl Boiling Point: 421.21a AAAAAAAC (Rough Estimate). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the determination of local anesthetic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethocaine, a synthetic cocaine analogue: Studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry. Retrieved from [Link]

  • Merck Index. (n.d.). Dimethocaine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethocaine. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Dimethocaine HCl 1000 µg/mL | Forensic Standard. Retrieved from [Link]

  • PubChem. (n.d.). Dimethocaine. Retrieved from [Link]

  • Grokipedia. (n.d.). Dimethocaine. Retrieved from [Link]

  • PubMed Central. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Methods for the determination of local anesthetic agents. Retrieved from [Link]

  • ChemBK. (n.d.). Dimethocaine hcl. Retrieved from [Link]

  • Policija. (2020). Dimethocaine. Retrieved from [Link]

  • Bloom Tech. (2023). What is the best synthesis method for Larocaine Hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link]

  • OUCI. (n.d.). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of a HPLC/M. Retrieved from [Link]

  • SciELO. (n.d.). ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride. Retrieved from [Link]

  • SciELO. (2013). Analysis of seized cocaine samples by using chemometric methods and FTIR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC/MS/MS method for the quantification of Cocaine and its principal metabolite. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cocaine. Retrieved from [Link]

  • Internet Scientific Publications. (n.d.). Quantitative Analysis Of Cocaine Using Fourier Transform Infra Red Spectroscopy-Attenuated Total Reflectance: A Preliminary Investigation. Retrieved from [Link]

  • News-Medical.Net. (2020). Using NMR in Characterizing Cocaine. Retrieved from [Link]

  • Bruker. (n.d.). Nmr complements standard infrared spectroscopy in the detection of cocaine. Retrieved from [Link]

Sources

A Comparative Analysis of l-Methylephedrine Hydrochloride Reference Standards: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. l-Methylephedrine hydrochloride, a sympathomimetic amine utilized for its bronchodilator and stimulant properties, is a chiral molecule where the specific enantiomer is critical for its pharmacological activity.[1][2] This guide provides a comprehensive comparative analysis of l-Methylephedrine hydrochloride reference standards, offering an in-depth examination of the analytical methodologies crucial for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and utilize the most appropriate reference material for their specific applications, thereby ensuring the accuracy and reliability of their analytical data.[3]

The selection of a reference standard is a critical decision that directly impacts the validity of analytical results.[4][5] This guide will delve into the key analytical techniques for characterizing l-Methylephedrine hydrochloride, present a comparative overview of typical specifications for various reference standards, and provide detailed, self-validating experimental protocols.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Pharmaceutical reference standards are highly purified and well-characterized materials essential for a multitude of applications in research and drug development.[3][6] Their primary uses include:

  • Identification and Quantification: Serving as a benchmark for the identification and accurate measurement of l-Methylephedrine hydrochloride in bulk drug substances and finished pharmaceutical products.[1]

  • Method Validation: Establishing the performance characteristics of analytical procedures, such as accuracy, precision, linearity, and specificity.

  • Impurity Profiling: Aiding in the identification and quantification of process-related impurities and degradation products.

  • Instrument Calibration: Ensuring the proper functioning and accuracy of analytical instruments.[3]

The certification of a reference standard is a rigorous process involving a battery of validated analytical methods to confirm its identity, purity, potency, and other critical quality attributes.[7]

Comparative Overview of l-Methylephedrine Hydrochloride Reference Standards and Alternatives

The choice of an appropriate reference standard extends beyond simply selecting the correct molecule. Different grades of reference standards are available, and in some applications, related compounds may be considered as alternatives. This section provides a comparative overview of l-Methylephedrine hydrochloride reference standards from different sources and compares them with potential alternatives. The data presented is based on typical specifications found in Certificates of Analysis (CoA) from various suppliers.[3]

Table 1: Comparative Specifications of l-Methylephedrine Hydrochloride Reference Standards and Alternatives

ParameterUSP Grade l-Methylephedrine HClEP Grade l-Methylephedrine HClCertified Reference Material (CRM)dl-Methylephedrine HCl
Purity (HPLC) ≥ 99.5%≥ 99.0%≥ 99.8% (with uncertainty)≥ 99.0%
Enantiomeric Purity (Chiral HPLC) ≤ 0.5% d-enantiomer≤ 1.0% d-enantiomer≤ 0.2% d-enantiomer48-52% l-enantiomer
Identification IR, UV, HPLC retention time matchIR, UV, HPLC retention time matchIR, UV, HPLC, MS, NMRIR, UV, HPLC retention time match
Loss on Drying ≤ 0.5%≤ 0.5%≤ 0.3%≤ 0.5%
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.05%≤ 0.1%
Heavy Metals ≤ 10 ppm≤ 10 ppm≤ 5 ppm≤ 10 ppm
Related Substances (HPLC) Individual impurity ≤ 0.1%, Total ≤ 0.5%Individual impurity ≤ 0.2%, Total ≤ 1.0%Individual impurity ≤ 0.05%, Total ≤ 0.2%Individual impurity ≤ 0.2%, Total ≤ 1.0%
Traceability Traceable to USP primary standardTraceable to EP primary standardMetrologically traceableN/A

Key Analytical Techniques for the Characterization of l-Methylephedrine Hydrochloride Reference Standards

A multi-faceted analytical approach is imperative for the comprehensive characterization of an l-Methylephedrine hydrochloride reference standard. The following sections detail the experimental protocols for the most critical analytical techniques.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

This method is fundamental for determining the purity of l-Methylephedrine hydrochloride and for quantifying any related substances.[3]

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol).[1] A micellar HPLC method using sodium dodecyl sulfate has also been shown to be effective.[1]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 25 °C.[3]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the l-Methylephedrine hydrochloride reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[3]

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.[1]

  • Procedure:

    • Inject the standard solution and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity of the sample by comparing its peak area to that of the standard, taking into account the area of any impurity peaks.

Causality Behind Experimental Choices: The C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like l-Methylephedrine hydrochloride. The mobile phase composition is optimized to achieve good resolution between the main peak and any potential impurities. A UV detection wavelength of 210 nm is chosen for sensitive detection of the analyte.[3]

Workflow for HPLC Purity and Assay:

HPLC_Workflow prep Standard & Sample Preparation hplc HPLC Analysis (C18 Column) prep->hplc Injection data Data Acquisition (Chromatogram) hplc->data Detection calc Purity & Assay Calculation data->calc Integration

Caption: Workflow for HPLC purity and assay of l-Methylephedrine HCl.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

As a chiral molecule, determining the enantiomeric purity of l-Methylephedrine hydrochloride is crucial.[1]

Experimental Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (CSP) column.

    • Mobile Phase: The mobile phase composition is highly dependent on the chiral column used and often consists of a mixture of hexane, ethanol, and a small amount of an amine modifier (e.g., diethylamine).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject the solution into the chiral HPLC system.

    • The two enantiomers will be separated and will elute at different retention times.

    • Calculate the enantiomeric excess (% ee) by comparing the peak areas of the l- and d- enantiomers.

Causality Behind Experimental Choices: A chiral stationary phase is specifically designed to interact differently with the two enantiomers, allowing for their separation. The mobile phase is carefully selected to optimize this separation.

Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be detected by HPLC.[3]

Experimental Protocol:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5).[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Temperature Program: A suitable temperature gradient to separate impurities with different boiling points. For example, an initial temperature of 50°C held for 1 minute, then ramped to 300°C at a rate of 20°C/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Sample Preparation: The sample is typically dissolved in a suitable organic solvent (e.g., methanol or dichloromethane). Derivatization may be necessary for certain impurities to improve their volatility and chromatographic behavior.[9]

  • Procedure:

    • Inject the sample solution into the GC-MS system.

    • The separated compounds are detected by the mass spectrometer.

    • Identify impurities by comparing their mass spectra with reference spectra in a library (e.g., NIST).

Logical Flow for GC-MS Impurity Profiling:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Interpretation dissolve Dissolve in Organic Solvent derivatize Derivatization (Optional) dissolve->derivatize gc Gas Chromatography (Separation) derivatize->gc ms Mass Spectrometry (Detection & Identification) gc->ms library Spectral Library Comparison (NIST) ms->library quant Impurity Quantification library->quant

Caption: Logical flow for GC-MS impurity profiling of l-Methylephedrine HCl.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of l-Methylephedrine hydrochloride and for the identification of structurally related impurities.

Experimental Protocol:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Accurately weigh the l-Methylephedrine hydrochloride sample and a certified internal standard (with a known purity) into an NMR tube.

    • Dissolve the mixture in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire the ¹H and ¹³C NMR spectra.

    • Confirm the structure by analyzing the chemical shifts, coupling constants, and integration of the signals.

Causality Behind Experimental Choices: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a definitive structural elucidation. The use of a certified internal standard enables quantitative NMR (qNMR) for an accurate purity assessment.

Conclusion

The selection and proper use of a high-quality reference standard are paramount for ensuring the accuracy, reproducibility, and reliability of analytical data in pharmaceutical research and development. This guide has provided a comparative analysis of l-Methylephedrine hydrochloride reference standards, highlighting the key analytical techniques and detailed experimental protocols for their characterization. By understanding the nuances of these methodologies and the importance of a well-characterized reference standard, researchers and scientists can have greater confidence in their analytical results, ultimately contributing to the development of safe and effective medicines.[5][6]

References

  • BenchChem. (2025). A Comparative Guide to the Certification of l-Methylephedrine Hydrochloride as a Reference Standard.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Validation of l-Methylephedrine Hydrochloride as a Reference Standard.
  • CymitQuimica. (n.d.). CAS 18760-80-0: dl-Methylephedrine hydrochloride.
  • BenchChem. (2025).
  • Japanese Pharmacopoeia. (n.d.). dl-Methylephedrine Hydrochloride.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • Inoue, T., Tatsuzawa, M., & Okawara, A. (1971). [Analysis of mixed pharmaceutical preparations. 18. Spectrophotometric determination of dl-methylephedrine hydrochloride in anti-cold pharmaceutical preparations with 2,4-dinitrophenylhydrazine]. Yakugaku Zasshi, 91(11), 1158–1163. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • Cambrex Corpor
  • Wikipedia. (n.d.). Methylephedrine. [Link]

  • Kunsman, G. W., Levine, B., & Smith, M. L. (1998). Methylephedrine Concentrations in Blood and Urine Specimens. Journal of Analytical Toxicology, 22(4), 310–313. [Link]

Sources

A Senior Application Scientist's Guide to On-Site Analysis of Clandestine Drug Laboratories

Author: BenchChem Technical Support Team. Date: January 2026


Introduction: The Analytical Challenge of the Clandestine Laboratory

Clandestine drug laboratories represent one of the most hazardous and analytically challenging environments for law enforcement and forensic professionals. These sites are often chaotic, containing a volatile mixture of unknown precursor chemicals, intermediate products, illicit drugs, and toxic byproducts.[1][2] The primary directive for on-site analysis is twofold: firstly, to ensure officer and public safety by rapidly identifying immediate chemical threats, and secondly, to obtain timely, actionable intelligence to guide the investigation.[1][2]

Unlike a controlled laboratory setting, on-site analysis demands instrumentation and methodologies that are not only accurate but also portable, rugged, rapid, and easy to operate. The information gathered must be reliable enough to establish probable cause, inform evidence collection strategies, and contribute to the overall investigative process.[1][2] This guide provides an in-depth comparison of the principal analytical methods available for on-site use, grounded in scientific principles and field-proven insights to aid researchers and drug development professionals in understanding this critical application of analytical chemistry.

Part 1: Presumptive vs. Confirmatory Techniques

On-site analytical methods are broadly categorized based on their discriminating power, as defined by organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[3][4] It is crucial to understand this distinction.

  • Presumptive Tests (Category C & B): These tests are typically rapid and simple, indicating the possible presence of a drug or drug class.[5] They are excellent for initial screening but are prone to false positives and lack the specificity required for definitive identification.[6][7][8]

  • Confirmatory Techniques (Category A): These methods provide a much higher degree of certainty and can identify a specific substance based on its unique chemical or structural properties.[9] Techniques like mass spectrometry and vibrational spectroscopy fall into this category.[9]

The ideal on-site strategy often involves a tiered approach, using presumptive tests for broad screening followed by portable confirmatory techniques for specific identification of high-priority items.

On-Site Analysis Workflow

The following diagram illustrates a generalized workflow for responding to and analyzing materials within a clandestine laboratory environment.

G cluster_0 Phase 1: Scene Assessment & Safety cluster_1 Phase 2: Sample Triage & Presumptive Testing cluster_2 Phase 3: Field Confirmatory Analysis cluster_3 Phase 4: Evidence Management A Site Entry (HazMat Protocols) B Initial Hazard Scan (e.g., PID, Detectors) A->B Secure Scene C Identify & Prioritize Unknown Substances B->C D Presumptive Screening (e.g., Colorimetric Tests) C->D Sample Selection E Deploy Portable Confirmatory Instrument (Raman, FTIR, IMS, GC-MS) D->E Positive/Ambiguous Result F Acquire & Analyze Data (Library Matching) E->F Non-destructive/Trace Analysis G Actionable Intelligence (Identify Precursors, Products) F->G Interpret Results H Document & Collect Pertinent Evidence G->H I Transport to Lab for Full Confirmation H->I Chain of Custody

Caption: Generalized workflow for on-site clandestine lab analysis.

Part 2: Comparative Analysis of On-Site Technologies

This section details the most prevalent technologies used for on-site drug analysis, comparing their principles of operation, performance characteristics, and practical considerations.

Colorimetric Test Kits

Also known as "spot tests," these are the most traditional form of field testing.[7] They involve adding a chemical reagent to a small sample of a suspected substance, which produces a color change to indicate the presence of a specific drug or class of drugs.[6]

  • Principle of Operation: A specific chemical reaction occurs between the reagent and the analyte, resulting in a colored product. For example, the Marquis reagent turns purple in the presence of heroin.[6]

  • Expertise & Causality: Their primary advantage is speed, low cost, and simplicity.[7][8] However, their lack of specificity is a significant drawback. Many legal substances can produce similar colors, leading to false positives.[7] Furthermore, the interpretation of color can be subjective and influenced by lighting conditions and the presence of cutting agents.[6][7] They are best used as an initial triage tool to quickly screen multiple samples.

  • Trustworthiness: Due to their presumptive nature and potential for false positives, results from colorimetric tests are not considered court-admissible on their own and must be confirmed by a Category A technique.[5]

Handheld Raman Spectroscopy

Raman spectroscopy has become a frontline tool for law enforcement and forensic teams. It is a non-destructive technique that provides highly specific chemical identification.[9]

  • Principle of Operation: A laser is directed at a sample. The laser light interacts with the molecule's vibrations, causing a small amount of the light to be scattered at a different frequency (the Raman effect).[10] This frequency shift is unique to the molecule's structure, creating a "molecular fingerprint."[10]

  • Expertise & Causality: The key advantage of Raman is its ability to analyze substances directly through transparent and even some opaque containers like plastic bags or glass vials.[11][12] This significantly enhances operator safety by minimizing contact with potentially hazardous materials.[11][12] Modern handheld devices have extensive, user-expandable libraries and sophisticated algorithms to match the sample's spectrum against known substances, providing a clear identification in seconds.[11][13] However, Raman performance can be hindered by fluorescence, an effect where the sample absorbs the laser and re-emits light, overwhelming the weaker Raman signal. This can be an issue with dark-colored substances or certain forms of heroin.[9][10]

  • Trustworthiness: Raman spectroscopy is recognized by SWGDRUG as a Category A analytical technique.[9] When a clear spectral match is obtained from a validated instrument and library, the result has a high degree of scientific certainty.

Example Protocol: Analysis of an Unknown Powder with Handheld Raman
  • System Check: Power on the handheld Raman analyzer. Run a system self-test or performance validation check using a polystyrene standard as prompted by the device software. This ensures the laser and detector are functioning within specifications.

  • Safety First: Ensure proper personal protective equipment (PPE) is worn. If possible, analyze the sample without opening its container.

  • Positioning: Place the tip of the analyzer directly against the container (e.g., plastic baggie). Ensure a firm, stable contact.

  • Data Acquisition: Initiate the scan via the device's interface. The laser will activate (indicated by a safety light). Hold the device steady until the scan is complete (typically 5-30 seconds).

  • Analysis & Interpretation: The device's software will automatically compare the acquired spectrum to its internal library. The result will be displayed, typically showing the top match(es) along with a Hit Quality Index (HQI) or other confidence metric. A high HQI (e.g., >0.90) indicates a high-confidence match.

  • Reporting: Save the result. The data, including the spectrum, library match, time, and date, is stored electronically for chain-of-custody and reporting purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is another powerful vibrational spectroscopy technique, complementary to Raman. Portable FTIR units, often utilizing an Attenuated Total Reflectance (ATR) sampling interface, are common in the field.

  • Principle of Operation: A beam of infrared light is passed through the sample. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.[10] An FTIR spectrometer measures this absorption to generate a spectrum that is a unique fingerprint of the substance.[10]

  • Expertise & Causality: FTIR is highly sensitive to polar functional groups, making it excellent for identifying a wide range of organic compounds.[10] Unlike Raman, it is not susceptible to fluorescence.[10] The main field limitation is that ATR-FTIR requires direct physical contact between the sample and a small crystal sensor on the device. This means containers must be opened, increasing potential exposure risk. The sensor must also be cleaned thoroughly between samples to prevent cross-contamination. Water has a strong IR absorbance and can interfere with results, making it less ideal for wet or aqueous samples compared to Raman.[10]

  • Trustworthiness: Like Raman, FTIR is a SWGDRUG Category A technique, providing highly reliable, confirmatory results.[9]

Ion Mobility Spectrometry (IMS)

IMS devices are exceptionally sensitive and are primarily used for detecting trace amounts of substances, often from surfaces or in the air.

  • Principle of Operation: A sample is collected (typically by wiping a surface with a swab) and then thermally desorbed inside the instrument. The molecules are ionized and enter a drift tube. An electric field pulls the ions through the tube, where they collide with a neutral drift gas. The time it takes for an ion to travel the length of the tube (its drift time) is characteristic of its size and shape. A detector at the end of the tube generates a plasmagram, which is essentially a plot of drift time versus intensity.

  • Expertise & Causality: The primary strength of IMS is its phenomenal sensitivity, often in the nanogram to picogram range.[14] This makes it ideal for identifying non-visible contamination on surfaces like glassware, workbenches, or packaging, which can provide crucial intelligence about the manufacturing process even if bulk product is not present.[14] The main limitation is its lower selectivity compared to techniques like mass spectrometry. Different substances can sometimes have similar drift times, leading to potential ambiguity. Therefore, it is often considered a highly advanced presumptive technique rather than a fully confirmatory one on its own.

  • Trustworthiness: While highly sensitive and valuable for intelligence, IMS is typically classified as a SWGDRUG Category B technique. Its results often require confirmation by a Category A method for court purposes.

Portable Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for chemical analysis in the laboratory.[1] The development of rugged, field-portable versions has brought this powerful capability directly to the scene.[1][2][15]

  • Principle of Operation: This is a two-part process. First, a complex mixture is injected into the Gas Chromatograph (GC). The mixture is vaporized and travels through a long, thin column. Different compounds travel at different speeds, separating them. As each separated compound exits the GC, it enters the Mass Spectrometer (MS), which bombards it with electrons, breaking it into charged fragments. The MS then sorts these fragments by their mass-to-charge ratio, creating a mass spectrum that is a definitive fingerprint for that compound.

  • Expertise & Causality: The unparalleled advantage of GC-MS is its ability to separate and identify individual components within a complex mixture.[1][2] This is invaluable in a clandestine lab, where samples are rarely pure. It can identify the final product, unreacted precursors, and byproducts all from a single run. However, portable GC-MS units are generally larger, more expensive, and require more training to operate than handheld spectroscopic devices.[16][17] Analysis times are also longer, typically in the range of several minutes per sample.[16][18]

  • Trustworthiness: GC-MS is the quintessential SWGDRUG Category A technique.[9] Its combination of chromatographic separation and mass spectral identification provides the highest possible level of confidence in an identification.

G cluster_0 Sample Input cluster_1 GC Separation cluster_2 MS Identification cluster_3 Data Output A Complex Mixture (e.g., Powder, Liquid) B Injector Port (Vaporization) A->B C GC Column (Separation over Time) B->C D Ion Source (Fragmentation) C->D Separated Analytes E Mass Analyzer (Sort by Mass/Charge) D->E F Detector E->F G Compound 1 ID F->G H Compound 2 ID F->H I Compound N ID F->I

Caption: Logical workflow of a GC-MS system.

Part 3: Performance Summary and Data Presentation

Choosing the right tool depends on the specific analytical question, the sample type, and operational constraints. The following table summarizes the key performance characteristics of the discussed technologies.

FeatureColorimetric TestsHandheld RamanHandheld FTIR (ATR)Ion Mobility Spec. (IMS)Portable GC-MS
SWGDRUG Category C (Presumptive)A (Confirmatory)A (Confirmatory)B (Advanced Presumptive)A (Confirmatory)
Analysis Time < 1 minute< 1 minute< 1 minute< 1 minute5-15 minutes
Selectivity LowHighHighModerate-HighVery High
Sensitivity Milligram (mg)Milligram (mg)Milligram (mg)Nanogram-Picogram (ng-pg)Microgram-Nanogram (µg-ng)
Mixture Analysis PoorLimitedLimitedLimitedExcellent
Ease of Use Very EasyEasyEasyModerateRequires Training
Non-Destructive No[5]Yes[11]YesYes (swab is consumed)No
Through-Container NoYes (most clear)[11][12]NoNoNo
Portability ExcellentExcellentExcellentExcellentGood (Man-portable)
Approx. Cost Very Low ($)High (

$)
High (

$)
Moderate-High (

$)
Very High (

)

Conclusion and Recommendations

The on-site analysis of clandestine drug laboratories requires a multi-faceted approach that prioritizes both safety and the acquisition of high-quality, actionable intelligence. There is no single "best" method; rather, the techniques are complementary and should be deployed based on a clear understanding of their strengths and weaknesses.

  • For broad, rapid screening and triage: Colorimetric tests remain a viable, low-cost option, provided their presumptive nature is fully understood.

  • For rapid, non-contact, confirmatory identification of bulk materials: Handheld Raman spectroscopy is often the tool of choice due to its high specificity and safety advantages.[11][12]

  • For confirmatory identification requiring direct contact: Handheld FTIR is an excellent alternative or complement to Raman, especially for substances that are fluorescent.

  • For detecting trace contamination and mapping lab activity: Ion Mobility Spectrometry offers unmatched sensitivity for identifying contaminated surfaces and equipment, providing critical intelligence.[14]

  • For definitive analysis of complex mixtures: When the highest level of certainty is required on-site to identify all components in a sample, portable GC-MS is the gold standard, though it comes with higher operational complexity and cost.[1][2]

Ultimately, a comprehensive field analysis kit should ideally contain a combination of these technologies. By leveraging the speed of presumptive tests, the safety and specificity of handheld spectroscopy, the trace sensitivity of IMS, and the mixture-resolving power of portable GC-MS, investigators can build a complete and scientifically sound picture of the activities within a clandestine laboratory.

References

  • Reiss, R., Hauser, F., Ehlert, S., Pütz, M., & Zimmermann, R. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(9), 3754. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations. [Link]

  • Reiss, R., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. MDPI. [Link]

  • Corso, B. A. (2002). Clandestine laboratory scene investigation and processing using portable GC/MS. SPIE Digital Library. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations Version 8.0. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Sampling Seized Drugs for Qualitative Analysis. [Link]

  • Forensic Resources. (2019). Scientific Working Group for the Analysis of Seized Drug. [Link]

  • Agilent Technologies. Portable Narcotics ID, Clandestine Lab Search. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2012). Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Home Page. [Link]

  • Reiss, R., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. ResearchGate. [Link]

  • 908 Devices. Drug Detector and Identifier. [Link]

  • U.S. Department of Homeland Security. (2025). Field Portable Gas Chromatograph/ Mass Spectrometer (GC/MS). [Link]

  • The Lab World Group. (2021). Critical Analysis in the Field. [Link]

  • Green, L., et al. (2017). An overview of forensic drug testing methods and their suitability for harm reduction point-of-care services. National Institutes of Health. [Link]

  • Cunningham, S. M., & Fanning, J. (2018). General Advantages and Disadvantages of the NIK Narcotic Test. Juniper Publishers. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Publications-Drug Testing Laboratories. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Elkins, K. M. (2018). A Comparison of Portable Infrared Spectrometers, Portable Raman Spectrometers, and Color-Based Field Tests for the On-Scene Analysis of Cocaine. Spectroscopy Online. [Link]

  • National Institute of Justice. (2021). Fast and Portable Drug Testing: Dual-Method Prototype Shows Promise for Court-Admissible Drug Testing. [Link]

  • Valussi, S., & Underhill, M. (2005). Raman and infrared techniques for fighting drug-related crime: A preliminary assessment. ResearchGate. [Link]

  • Gateway Analytical. (2022). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. [Link]

  • RTI International. (2021). Landscape Study of Field Portable Devices for Presumptive Drug Testing. [Link]

  • Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? [Link]

  • ResearchGate. (2021). The development of paper microfluidic devices for presumptive drug detection. [Link]

Sources

A Comparative Guide to Psychostimulant Pharmacotherapy for Cocaine Dependence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The absence of an FDA-approved pharmacotherapy for cocaine dependence remains a significant challenge in addiction medicine.[1] Among the various therapeutic strategies explored, agonist replacement therapy using psychostimulants has emerged as a promising avenue of investigation.[2][3] This approach is grounded in the rationale that providing a medication with a similar mechanism of action to the abused drug, but with a safer pharmacokinetic and pharmacodynamic profile, can reduce craving and withdrawal, thereby facilitating abstinence.[1][4] This guide provides a comparative analysis of the leading psychostimulant candidates for the treatment of cocaine use disorder, synthesizing findings from key clinical trials and meta-analyses to inform future research and drug development.

The Neurobiology of Cocaine Addiction and the Rationale for Agonist Therapy

Cocaine's primary mechanism of action involves the blockade of the dopamine transporter (DAT), leading to an increase in synaptic dopamine concentrations in the brain's reward circuitry, particularly the nucleus accumbens.[2][5][6] This surge in dopamine is associated with the intense euphoria and reinforcing effects of the drug.[5] However, chronic cocaine use leads to neuroadaptations in the dopamine system, including a downregulation of D2 receptors, which contributes to anhedonia, craving, and the compulsive drug-seeking behavior characteristic of addiction.[1]

Psychostimulant medications, by modulating dopamine and other monoamine systems, are hypothesized to normalize these neurochemical deficits.[7] As an agonist replacement therapy, they aim to provide a steady level of dopamine stimulation, thereby reducing the reinforcing effects of illicit cocaine and mitigating withdrawal symptoms.[1]

Cocaine_and_Psychostimulant_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine Receptor Dopamine Receptor Dopamine->Dopamine Receptor Binding Cocaine Cocaine->DAT Blocks Psychostimulant Psychostimulant->Dopamine Vesicle Promotes Release (e.g., Amphetamine) Psychostimulant->DAT Blocks/Modulates

Caption: Mechanism of action of cocaine and psychostimulants at the dopamine synapse.

Comparative Efficacy of Investigated Psychostimulants

Several psychostimulants have been evaluated in clinical trials for cocaine dependence, with varying degrees of success. The most extensively studied include d-amphetamine, methylphenidate, modafinil, and bupropion.

PsychostimulantPrimary Mechanism of ActionKey Efficacy FindingsNotable Considerations
d-Amphetamine Promotes dopamine release and blocks reuptake[2]Some studies show a reduction in cocaine use, particularly at higher doses (30-60mg)[8]Higher abuse potential; cardiovascular risks need careful monitoring[3]
Methylphenidate Primarily blocks dopamine and norepinephrine reuptake[2]Mixed results; some studies suggest efficacy in patients with comorbid ADHD, but overall evidence is inconclusive[9][10]Generally well-tolerated, but evidence for efficacy in the broader population of cocaine users is weak[11]
Modafinil Atypical stimulant, primarily a weak dopamine reuptake inhibitor[12]Meta-analyses show no overall superiority to placebo for cocaine abstinence, though some subgroup analyses are promising[13][14][15]Good safety profile; may be more effective in certain subpopulations, such as those without co-occurring alcohol use disorder[14][16]
Bupropion Inhibits dopamine and norepinephrine reuptake[12]Some evidence for reducing cocaine use, particularly when combined with contingency management[17][18][19]Lower abuse potential than other stimulants; also an antidepressant, which may benefit patients with comorbid depression[17][20]

A meta-analysis of 26 studies with 2366 participants found that while psychostimulants as a class showed a small improvement in sustained cocaine abstinence compared to placebo, they did not significantly improve treatment retention.[1][21] The quality of evidence was generally low to moderate, often hampered by high attrition rates in clinical trials.[1][21]

Experimental Protocol: A Model for a Randomized Controlled Trial (RCT)

The following outlines a standard methodology for a double-blind, placebo-controlled RCT to evaluate the efficacy of a novel psychostimulant for cocaine dependence.

RCT_Workflow Start Recruitment and Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (Urine toxicology, questionnaires, physical exam) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Experimental Psychostimulant Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Phase Treatment Phase (e.g., 12 weeks) - Medication administration - Psychosocial therapy - Regular monitoring (urine toxicology, adverse events) Treatment_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Follow_up Follow-up Phase (e.g., 3-6 months) - Assess long-term outcomes Treatment_Phase->Follow_up Data_Analysis Data Analysis (Primary outcome: sustained abstinence) Follow_up->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: A typical workflow for a randomized controlled trial of a psychostimulant for cocaine dependence.

Step-by-Step Methodology:

  • Participant Recruitment and Screening:

    • Recruit individuals seeking treatment for cocaine dependence through various channels (e.g., clinics, advertisements).

    • Conduct a thorough screening process including a structured clinical interview (e.g., SCID) to confirm the diagnosis of cocaine use disorder and assess for any comorbid psychiatric or medical conditions.

    • Establish clear inclusion and exclusion criteria. For instance, participants with severe cardiovascular disease or a history of psychosis may be excluded.[22]

  • Informed Consent:

    • Provide a detailed explanation of the study procedures, potential risks and benefits, and the voluntary nature of participation.

    • Obtain written informed consent from all participants.

  • Baseline Assessment:

    • Collect demographic information.

    • Conduct a comprehensive medical and psychiatric history.

    • Perform a physical examination and electrocardiogram (ECG).

    • Collect urine samples for toxicology screening to confirm recent cocaine use.

    • Administer standardized questionnaires to assess drug use severity, craving, and psychosocial functioning.

  • Randomization:

    • Randomly assign participants to either the experimental medication group or the placebo group in a double-blind manner.

  • Treatment Phase (e.g., 12-24 weeks):

    • Administer the investigational drug or placebo according to a fixed or flexible dosing schedule.

    • Provide standardized psychosocial therapy (e.g., cognitive-behavioral therapy) to all participants.[1]

    • Monitor participants regularly (e.g., twice weekly) for medication adherence, adverse events, and cocaine use (via urine toxicology).

  • Primary and Secondary Outcome Measures:

    • The primary outcome is typically a measure of cocaine abstinence, such as the proportion of participants achieving a sustained period of abstinence (e.g., the last three weeks of treatment).[1]

    • Secondary outcomes may include treatment retention, changes in craving scores, and improvements in psychosocial functioning.

  • Follow-up Phase:

    • After the treatment phase, follow up with participants for a specified period (e.g., 3-6 months) to assess the durability of treatment effects.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods to compare the efficacy and safety of the experimental medication to the placebo.

Preclinical Evaluation Models

Before advancing to human trials, candidate medications are typically evaluated in preclinical models of addiction. These models aim to assess the drug's potential to reduce cocaine self-administration and seeking behaviors.

  • Drug Self-Administration: Rodents or non-human primates are trained to press a lever to receive an infusion of cocaine. A candidate medication is then administered to see if it reduces the number of lever presses for cocaine.[23][24]

  • Reinstatement Model: After the self-administration phase, the drug-seeking behavior is extinguished by no longer providing cocaine when the lever is pressed. Reinstatement of drug-seeking is then triggered by a small "priming" dose of cocaine, a drug-associated cue, or a stressor. The ability of a candidate medication to block this reinstatement is a key measure of its potential to prevent relapse.[23][25]

Safety and Tolerability

A major concern with using psychostimulants to treat cocaine dependence is the potential for adverse events, particularly cardiovascular effects, and the risk of misuse or diversion of the prescribed medication.[2][3] Clinical trials generally exclude individuals with significant cardiovascular disease.[22] While serious adverse events have been rare in controlled trial settings, careful patient selection and monitoring are crucial.[3]

Conclusion and Future Directions

While no psychostimulant has yet demonstrated unequivocal efficacy for the treatment of cocaine dependence, agonist replacement therapy remains a viable and important area of research.[1][2] Future studies should focus on:

  • Optimizing Dosing Strategies: Finding the right dose that is both effective and well-tolerated is critical.[8]

  • Identifying Subgroups of Responders: It is likely that certain patient populations (e.g., those with comorbid ADHD or those on methadone maintenance) may benefit more from specific psychostimulants.[2][21]

  • Combination Therapies: Combining psychostimulants with other pharmacological agents or with robust behavioral interventions like contingency management may enhance efficacy.[3][19]

  • Developing Novel Agonists: The development of partial agonists or modulators of the dopamine transporter with a lower abuse potential represents a promising direction for future drug development.[12]

Continued rigorous research in this area is essential to address the unmet medical need for an effective pharmacotherapy for cocaine dependence.

References

  • Bhatt, M., & Peris, J. (2012). Psychostimulant Treatment of Cocaine Dependence. Psychiatric Clinics of North America, 35(2), 427-442. [Link]

  • Sangroula, D., et al. (2017). Modafinil Treatment of Cocaine Dependence: A Systematic Review and Meta-Analysis. The American Journal on Addictions, 26(6), 562-569. [Link]

  • Sangroula, D., et al. (2017). Modafinil Treatment of Cocaine Dependence: A Systematic Review and Meta-Analysis. Journal of Addiction Medicine, 11(5), 349-356. [Link]

  • Sangroula, D., et al. (2017). Modafinil Treatment of Cocaine Dependence: A Systematic Review and Meta-Analysis. The American Journal on Addictions, 26(6), 562-569. [Link]

  • Castells, X., et al. (2016). Psychostimulant drugs for cocaine dependence. Cochrane Database of Systematic Reviews, (9). [Link]

  • Faria, V., et al. (2022). Prescription Psychostimulants for cocaine use disorder: a review from molecular basis to clinical approach. Psychopharmacology, 239(8), 2445-2458. [Link]

  • Hansen, H. V., et al. (2022). A mechanistic overview of approaches for the treatment of psychostimulant dependence. Frontiers in Pharmacology, 13, 988319. [Link]

  • Castells, X., et al. (2016). Psychostimulant drugs for cocaine dependence. Cochrane Database of Systematic Reviews, (9). [Link]

  • Dackis, C. A., & O'Brien, C. P. (2005). The Neurobiology of Cocaine Dependence and Its Clinical Implications. Psychiatric Times, 22(8). [Link]

  • Mariani, J. J., & Levin, F. R. (2012). The self-medication hypothesis and psychostimulant treatment of cocaine dependence: an update. The American Journal on Addictions, 21(1), 1-8. [Link]

  • Finch, E. (2008). Modafinil: Treatment for cocaine dependence?. Drink and Drugs News. [Link]

  • De Crescenzo, F., et al. (2022). Methylphenidate for the Treatment of Cocaine Use Disorder: A Systematic Review and Meta-analysis. Journal of Addiction Medicine, 16(5), 533-541. [Link]

  • Nestler, E. J. (2005). The Neurobiology of Cocaine Addiction. Science & Practice Perspectives, 3(1), 4-10. [Link]

  • Castells, X., et al. (2016). Efficacy of psychostimulant drugs for cocaine dependence. Cochrane Database of Systematic Reviews, (9). [Link]

  • Koob, G. F., & Volkow, N. D. (2010). Neurobiology of Addiction. Focus, 8(1), 21-34. [Link]

  • Sangroula, D., et al. (2017). Modafinil Treatment of Cocaine Dependence: A Systematic Review and Meta-Analysis. The American Journal on Addictions, 26(6), 562-569. [Link]

  • Mariani, J. J., & Levin, F. R. (2012). Psychostimulant treatment of cocaine dependence. Psychiatric Clinics of North America, 35(2), 427-442. [Link]

  • Comer, S. D., et al. (2010). Sustained release d-amphetamine reduces cocaine but not 'speedball'-seeking in buprenorphine-maintained volunteers: a test of dual-agonist pharmacotherapy for cocaine/heroin polydrug abusers. Neuropsychopharmacology, 35(13), 2624-2637. [Link]

  • Czoty, P. W., et al. (2015). Development of translational preclinical models in substance abuse: Effects of cocaine administration on cocaine choice in humans and non-human primates. Neuropsychopharmacology, 40(1), 235-245. [Link]

  • Gancarz, A. M., et al. (2015). Neural Pathway Provides New Insight into Cocaine Addiction. Neuroscience News. [Link]

  • Bahji, A., et al. (2021). Comparison of Treatments for Cocaine Use Disorder Among Adults: A Systematic Review and Meta-analysis. JAMA Network Open, 4(5), e219442. [Link]

  • Banks, M. L., & Negus, S. S. (2017). Insights from Preclinical Choice Models on Treating Drug Addiction. Trends in Pharmacological Sciences, 38(2), 153-167. [Link]

  • De Crescenzo, F., et al. (2022). Methylphenidate for the Treatment of Cocaine Use Disorder: A Systematic Review and Meta-analysis. Journal of Addiction Medicine, 16(5), 533-541. [Link]

  • Power. (n.d.). d-Amphetamine for Cocaine Use Disorder. [Link]

  • American Addiction Centers. (2022). Bupropion (Wellbutrin/Zyban) Side Effects & Uses in Addiction Treatment. [Link]

  • Castells, X., et al. (2010). Efficacy of Psychostimulant Drugs for Cocaine Dependence. Cochrane Database of Systematic Reviews. [Link]

  • Dürsteler-MacFarland, K. M., & Vogel, M. (2015). Clinical potential of methylphenidate in the treatment of cocaine addiction. Therapeutics and Clinical Risk Management, 11, 961-970. [Link]

  • Caprioli, D., et al. (2013). Preclinical validation of a novel cocaine exposure therapy for relapse prevention. Neuropsychopharmacology, 38(7), 1233-1241. [Link]

  • Grabowski, J., et al. (2004). Dextroamphetamine for Cocaine-Dependence Treatment: A Double-Blind Randomized Clinical Trial. Journal of Clinical Psychopharmacology, 24(5), 502-509. [Link]

  • Johns Hopkins Medicine. (2023). Antidepressant Medication May Be Key to Help People Stop Use of Cocaine While in Treatment for Opioid Use Disorder. [Link]

  • The Rockefeller University. (2024). Newly discovered brain pathway sheds light on addiction. [Link]

  • ClinicalTrials.gov. (2019). Medication Enhanced CM for Cocaine Dependence. [Link]

  • ClinicalTrials.gov. (2016). Treatment of Cocaine Dependence: Comparison of Three Doses of Dextro-Amphetamine Sulfate and Placebo. [Link]

  • ACOEP RSO. (2019). Bupropion: The “Poor Man’s Cocaine”? A Case Report. [Link]

  • Levin, F. R., et al. (2002). Bupropion Treatment for Cocaine Abuse and Adult Attention-Deficit/Hyperactivity Disorder. Journal of Addictive Diseases, 21(2), 1-13. [Link]

  • Czoty, P. W., & Nader, M. A. (2004). Effects of chronic d-amphetamine administration on the reinforcing strength of cocaine in rhesus monkeys. Psychopharmacology, 174(3), 371-378. [Link]

  • Ling, W., & Wesson, D. R. (2003). Evidence-based practices for substance use disorders. Journal of Substance Abuse Treatment, 25(4), 191-193. [Link]

  • Power. (n.d.). Methylphenidate for Cocaine Use Disorder. [Link]

  • Mayo Clinic. (n.d.). Drug Addiction (Substance Use Disorder) Clinical Trials. [Link]

  • Johns Hopkins Medicine. (n.d.). Research and Clinical Trials. [Link]

  • Tai, B., et al. (2011). The National Drug Abuse Treatment Clinical Trials Network: forging a partnership between research knowledge and community practice. Substance Abuse and Rehabilitation, 2, 43-50. [Link]

  • Belin-Rauscent, A., et al. (2016). How Preclinical Models Evolved to Resemble the Diagnostic Criteria of Drug Addiction. Biological Psychiatry, 79(1), 39-49. [Link]

  • CenterWatch. (n.d.). Substance Abuse Clinical Research Trials. [Link]

Sources

An Untargeted Metabolomics Approach to Profiling Psychostimulants: A Comparative Guide to MDMA and Amphetamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of toxicology, pharmacology, and drug development, untargeted metabolomics has emerged as a powerful hypothesis-generating tool.[1][2] By providing a comprehensive snapshot of the small-molecule metabolites within a biological system, it allows researchers to uncover novel biomarkers, elucidate metabolic pathways, and understand the complex physiological responses to xenobiotics.[1][3] This guide focuses on the application of untargeted metabolomics to the analysis of two widely recognized psychostimulants: 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy) and amphetamine.

The analysis of these substances presents unique challenges due to their complex metabolism and the often low concentrations of their metabolites in biological matrices.[4] This document provides a comparative analysis of the primary analytical platforms, detailed experimental protocols, and robust data analysis workflows, designed to equip researchers with the knowledge to design and execute rigorous and insightful untargeted metabolomics studies of psychostimulants.

Understanding the Targets: MDMA and Amphetamine Metabolism

A foundational understanding of the metabolic fate of MDMA and amphetamine is crucial for designing effective analytical strategies and interpreting the resulting data. Both compounds undergo extensive metabolism, leading to a diverse array of metabolites that can serve as biomarkers of exposure and effect.

MDMA Metabolism: The metabolism of MDMA is intricate, involving two primary pathways.[5][6] The first pathway is O-demethylenation, which is partially regulated by the polymorphic enzyme CYP2D6, followed by methylation catalyzed by catechol-O-methyltransferase (COMT) and subsequent conjugation with glucuronide or sulfate.[5][7] The second major pathway involves N-dealkylation, deamination, and oxidation to form benzoic acid derivatives that are then conjugated with glycine.[5][6]

Amphetamine Metabolism: Amphetamine is also subject to extensive metabolism, with a significant route being the hydroxylation of the aromatic ring to form 4-hydroxyamphetamine. Other metabolic pathways include N-dealkylation and deamination. The rate of urinary excretion of amphetamine is highly dependent on urinary pH.[8]

cluster_MDMA MDMA Metabolism cluster_Amphetamine Amphetamine Metabolism MDMA MDMA MDA MDA (N-dealkylation) MDMA->MDA CYP2B6 HHMA HHMA (O-demethylenation) MDMA->HHMA CYP2D6 HMMA HMMA (COMT) HHMA->HMMA COMT Amphetamine Amphetamine pOHA p-Hydroxy- amphetamine Amphetamine->pOHA CYP2D6 Norephedrine Norephedrine (beta-hydroxylation) Amphetamine->Norephedrine

Metabolic pathways of MDMA and Amphetamine.

Comparative Analysis of Analytical Platforms

The two most prominent analytical platforms for untargeted metabolomics are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The choice between these platforms is a critical decision that will significantly impact the scope and outcomes of a study.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Coverage Broad coverage of polar and non-polar compounds. Ideal for a wide range of metabolites without derivatization.Primarily for volatile and semi-volatile compounds. Derivatization is often required for polar analytes like amphetamines.[11]
Sample Preparation Simpler, often involving protein precipitation and filtration.More complex, frequently requiring derivatization to increase volatility and thermal stability.[11][12]
Sensitivity Generally high, especially with tandem MS (MS/MS).High sensitivity, particularly for derivatized compounds.
Selectivity Excellent, with the ability to resolve isomers and isobars.High, with good chromatographic resolution.
Throughput Can be high with modern UHPLC systems.Can be lower due to longer run times and derivatization steps.
Matrix Effects Susceptible to ion suppression or enhancement.Less prone to matrix effects compared to LC-MS.[13]
Compound Identification Relies on retention time, accurate mass, and MS/MS fragmentation patterns matched against spectral libraries.Relies on retention indices and characteristic mass spectra, often compared to extensive libraries like NIST.

Expert Insight: For a comprehensive untargeted analysis of psychostimulants and their diverse metabolites, LC-MS is often the preferred starting point due to its broader analyte coverage and simpler sample preparation. However, GC-MS remains a valuable and robust technique, particularly for targeted quantification of specific volatile metabolites and when matrix effects are a significant concern.[13]

Experimental Protocols: A Step-by-Step Guide

The quality and reliability of untargeted metabolomics data are heavily dependent on meticulous and well-validated experimental protocols.

Sample Preparation

The choice of biological matrix and the corresponding sample preparation method are critical for a successful analysis.

  • Plasma/Serum: A common and informative matrix.

    • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/serum.

    • Vortex: Mix thoroughly for 30 seconds.

    • Incubate: Place at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

    • Collect Supernatant: Carefully transfer the supernatant to a new tube for analysis. Causality: Protein precipitation is essential to prevent clogging of the analytical column and to reduce matrix effects by removing high-abundance proteins.

  • Urine: Provides a non-invasive way to assess a broader range of metabolites.

    • Thaw and Centrifuge: Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Dilution: Dilute the supernatant with an appropriate volume of water or a suitable buffer to reduce matrix effects. Causality: Dilution is crucial to minimize the high salt and urea concentrations in urine, which can interfere with the analysis.

  • Hair: Offers a longer detection window for chronic drug use.[14]

    • Decontamination: Wash hair segments sequentially with methylene chloride and methanol to remove external contaminants.[15]

    • Pulverization: Finely cut or grind the hair samples.[15]

    • Extraction: Incubate the hair in a suitable solvent (e.g., methanol or an acidic/basic solution) overnight to extract the analytes.[15] Causality: The rigid keratin structure of hair necessitates a harsh extraction method to release the entrapped drugs and metabolites.

LC-MS/MS Analysis Workflow

Sample Prepared Sample UHPLC UHPLC Separation (e.g., C18 column) Sample->UHPLC ESI Electrospray Ionization (Positive/Negative Mode) UHPLC->ESI MS1 Full Scan MS1 (High Resolution) ESI->MS1 DDA Data-Dependent Acquisition (TopN Precursors) MS1->DDA MS2 Tandem MS (MS/MS) (Fragmentation) DDA->MS2 Data Raw Data File MS2->Data

LC-MS/MS workflow for untargeted metabolomics.

  • Chromatographic Separation: Utilize a high-performance liquid chromatography (UHPLC) system with a reversed-phase column (e.g., C18) for broad metabolite coverage.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (HRMS), such as an Orbitrap or Q-TOF, for accurate mass measurements.[16]

  • Ionization: Use electrospray ionization (ESI) in both positive and negative modes to capture a wider range of metabolites.

  • Data Acquisition: Perform a full scan MS1 analysis followed by data-dependent MS/MS acquisition (DDA) to obtain fragmentation spectra for the most abundant ions.[17]

GC-MS Analysis Workflow

Sample Prepared Sample Derivatization Derivatization (e.g., Silylation, Acylation) Sample->Derivatization GC Gas Chromatography (e.g., DB-5ms column) Derivatization->GC EI Electron Ionization GC->EI MS Mass Spectrometry (Scan Mode) EI->MS Data Raw Data File MS->Data

GC-MS workflow for untargeted metabolomics.

  • Derivatization: Chemically modify the analytes to increase their volatility and thermal stability.[11] Common derivatizing agents for amphetamines include silylating agents (e.g., MSTFA) and acylating agents (e.g., HFBA).[18]

  • Gas Chromatography: Separate the derivatized compounds using a GC system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Ionization: Employ electron ionization (EI) to generate reproducible fragmentation patterns.

  • Mass Spectrometry: Acquire mass spectra in full scan mode.

Data Analysis and Metabolite Identification

The conversion of raw data into meaningful biological insights is a multi-step process.[9][19]

RawData Raw Data PeakPicking Peak Picking & Denoising RawData->PeakPicking Alignment Peak Alignment & Grouping PeakPicking->Alignment Normalization Normalization Alignment->Normalization Stats Statistical Analysis (PCA, PLS-DA) Normalization->Stats Annotation Metabolite Annotation (Database Search) Stats->Annotation Identification Metabolite Identification (MS/MS Confirmation) Annotation->Identification Pathway Pathway Analysis Identification->Pathway

Untargeted metabolomics data analysis workflow.

  • Data Pre-processing: This involves peak picking, feature detection, retention time correction, and chromatographic alignment.

  • Statistical Analysis: Multivariate statistical methods are essential for identifying significant differences between experimental groups.[3]

    • Principal Component Analysis (PCA): An unsupervised method used for initial data exploration and quality control.[3]

    • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that can be used to identify variables that are responsible for the separation between groups.[3][20]

  • Metabolite Annotation and Identification: This is often the most challenging step in untargeted metabolomics.[1][17]

    • Database Searching: Putative annotations can be made by searching the accurate mass and retention time against online databases such as the Human Metabolome Database (HMDB) and METLIN.[21][22]

    • MS/MS Fragmentation Matching: The confidence in an identification is significantly increased by matching the experimental MS/MS spectrum to a reference spectrum in a database.[16][23]

Conclusion

Untargeted metabolomics offers a powerful lens through which to investigate the complex biochemical perturbations induced by psychostimulants like MDMA and amphetamine. The choice of analytical platform, the rigor of the experimental protocols, and the sophistication of the data analysis workflow are all critical determinants of a study's success. By carefully considering the principles and methodologies outlined in this guide, researchers can enhance the quality and impact of their metabolomics research in the fields of toxicology, pharmacology, and drug development. The continued evolution of analytical technologies and computational tools promises to further expand the utility of untargeted metabolomics in unraveling the intricate interactions between drugs and the human metabolome.[24]

References

  • MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]

  • Zubair, F., & An, H. (2016). Untargeted Metabolomics Strategies—Challenges and Emerging Directions. Journal of the American Society for Mass Spectrometry, 27(11), 1743–1753. [Link]

  • De Castro, A., Concheiro, M., Shakleya, D., & Huestis, M. A. (2014). Hair-based rapid analyses for multiple drugs in forensics and doping: application of dynamic multiple reaction monitoring with LC-MS/MS. Analytical and Bioanalytical Chemistry, 406(1), 115-125. [Link]

  • Worley, B., & Powers, R. (2013). Multivariate Analysis in Metabolomics. Current Metabolomics, 1(1), 92-107. [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137–144. [Link]

  • Bingol, K. (2014). Emerging new strategies for successful metabolite identification in metabolomics. Bioanalysis, 6(1), 81-89. [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. [Link]

  • Steuer, A. E., Kaelin, D., Boxler, M. I., Eisenbeiss, L., Holze, F., Vizeli, P., Czerwinska, J., Dargan, P. I., Abbate, V., Liechti, M. E., & Kraemer, T. (2020). Comparative Untargeted Metabolomics Analysis of the Psychostimulants 3,4-Methylenedioxy-Methamphetamine (MDMA), Amphetamine, and the Novel Psychoactive Substance Mephedrone after Controlled Drug Administration to Humans. Metabolites, 10(8), 306. [Link]

  • Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vázquez-Fresno, R., Sajed, T., Johnson, D., Li, C., & Karu, N. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic Acids Research, 46(D1), D608–D617. [Link]

  • Senedi, K., & Morrison, C. (2020). Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. Analytical Methods, 12(1), 60-70. [Link]

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Shah, S., & Garg, S. (2015). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 8-16. [Link]

  • Patti, G. J. (2016). Untargeted metabolomics strategies – Challenges and Emerging Directions. Journal of the American Society for Mass Spectrometry, 27(11), 1743-1753. [Link]

  • Al-Asmari, A. I., & Al-Amri, A. H. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. Critical Reviews in Analytical Chemistry, 1-18. [Link]

  • MetwareBio. (n.d.). Untargeted Metabolomics Analysis Workflows. Retrieved from [Link]

  • Steuer, A. E., Kaelin, D., Boxler, M. I., Eisenbeiss, L., Holze, F., Vizeli, P., Czerwinska, J., Dargan, P. I., Abbate, V., Liechti, M. E., & Kraemer, T. (2020). Comparative Untargeted Metabolomics Analysis of the Psychostimulants 3,4-Methylenedioxy-Methamphetamine (MDMA), Amphetamine, and the Novel Psychoactive Substance Mephedrone after Controlled Drug Administration to Humans. Metabolites, 10(8), 306. [Link]

  • Alonso, A., Marsal, S., & Julià, A. (2015). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Seminars in Arthritis and Rheumatism, 45(2), 151-161. [Link]

  • Wikipedia. (n.d.). MDMA. Retrieved from [Link]

  • MetwareBio. (n.d.). PCA vs PLS-DA vs OPLS-DA: Which One to Choose for Omics Data Analysis?. Retrieved from [Link]

  • Steuer, A. E., Kaelin, D., Boxler, M. I., Eisenbeiss, L., Holze, F., Vizeli, P., Czerwinska, J., Dargan, P. I., Abbate, V., Liechti, M. E., & Kraemer, T. (2020). Comparative Untargeted Metabolomics Analysis of the Psychostimulants 3,4-Methylenedioxy-Methamphetamine (MDMA), Amphetamine, and the Novel Psychoactive Substance Mephedrone after Controlled Drug Administration to Humans. Metabolites, 10(8), 306. [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 285-296. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, M., Wang, Y., & Zhang, Y. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(13), 2899. [Link]

  • Database Commons. (n.d.). HMDB. Retrieved from [Link]

  • Roveri, F. L., Santos, M. K. dos, Yonamine, M., & Munoz, D. R. (2021). Evaluation of artificial drug incorporation into hair for production of quality control samples. Drug Analysis and Research, 5(2), 30-35. [Link]

  • Monteiro, J. P., & Carvalho, M. (2022). Compound Identification Strategies in Mass Spectrometry-Based Metabolomics and Pharmacometabolomics. Metabolites, 12(12), 1184. [Link]

  • Lavins, T. (2025, July 30). Identifying Party Drugs and Their Metabolites with Solid-Phase Microextraction. Chromatography Online. Retrieved from [Link]

  • Wróblewski, A., Wrona, D., & Ciborowski, M. (2023). Editorial: Advances and challenges in untargeted metabolomics. Frontiers in Molecular Biosciences, 10, 1141387. [Link]

  • de la Torre, R., Farré, M., Ortuño, J., Mas, M., Brenneisen, R., Roset, P. N., Segura, J., & Camí, J. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic Drug Monitoring, 26(2), 137–144. [Link]

  • Ivanisevic, J., & Want, E. J. (2019). Multivariate analysis of the metabolomics data. a Principal component... ResearchGate. Retrieved from [Link]

  • Chiarotti, M., & Strano-Rossi, S. (1996). Preparation of Hair Samples for Drug Analysis. Forensic Science Review, 8(2), 111-128. [Link]

  • Shinde, S. U., & Bangale, S. L. (2021). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. Asian Journal of Pharmaceutical Analysis, 11(1), 19-24. [Link]

  • Scripps Research. (n.d.). isoMETLIN Metabolite Database. Retrieved from [Link]

  • de la Torre, R., & Farré, M. (2012). MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?. Frontiers in Genetics, 3, 225. [Link]

  • Metabolon. (n.d.). Partial Least Squares Discriminant Analysis (PLS-DA). Retrieved from [Link]

  • Gerra, G., Leonardi, C., Cortese, E., Zaimovic, A., Dell'agnello, G., Manfredini, M., Somaini, L., & Donnini, C. (2010). Hair analysis for long-term monitoring of buprenorphine maintenance in opiate addicts. International Journal of Clinical Pharmacology and Therapeutics, 48(12), 809-816. [Link]

  • Dinis-Oliveira, R. J. (2017). Amphetamine-Type Stimulants. ResearchGate. Retrieved from [Link]

  • Steuer, A. E., et al. (2026). Comparison of human metabolome changes identified in a placebo-controlled amphetamine administration study versus those using forensic toxicology routine data. ResearchGate. Retrieved from [Link]

  • Grata, E., Perrenoud, L., Saugy, M., & Rudaz, S. (2015). Untargeted Metabolomics in Doping Control: Detection of New Markers of Testosterone Misuse by Ultrahigh Performance Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Analytical Chemistry, 87(1), 400-407. [Link]

  • Wishart, D. S., Guo, A., Oler, E., Wang, F., Anjum, A., Peters, H., ... & Djoumbou, Y. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]

  • Quintela, O., Lendoiro, E., de Castro, A., Cruz, A., López-Rivadulla, M., & Concheiro, M. (2013). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Colfax, G. (2022). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Addiction, 117(10), 2795-2808. [Link]

  • Bioanalysis Zone. (n.d.). Computational strategies for metabolite identification in metabolomics. Retrieved from [Link]

  • Tobolkina, E., González-Ruiz, V., Meister, I., de Figueiredo, M., Guillarme, D., Boccard, J., & Rudaz, S. (2022). Challenges in ESI-MS-based Untargeted Metabolomics. Chimia, 76(1/2), 90-100. [Link]

  • de la Torre, R., & Farré, M. (2012). Simplified scheme of MDMA main metabolic pathways. For a more detailed... ResearchGate. Retrieved from [Link]

  • da Silva, R. R., & Borges, K. B. (2021). Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. Trends in Analytical Chemistry, 143, 116339. [Link]

Sources

A Comparative Analysis of the Side Effect Profiles: DL-Methylephedrine vs. Pseudoephedrine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-Methylephedrine (also known as N-methylephedrine) and pseudoephedrine are structurally related sympathomimetic amines widely utilized as nasal decongestants in over-the-counter cough and cold preparations.[1] Their therapeutic efficacy stems from their ability to stimulate adrenergic receptors, leading to vasoconstriction of the nasal mucosa and subsequent relief from congestion.[2] While both compounds share a common therapeutic goal, their distinct pharmacological properties can give rise to differing side effect profiles. This guide provides an in-depth, objective comparison of the adverse effect profiles of DL-Methylephedrine and pseudoephedrine, synthesizing available clinical and preclinical data to inform future research and drug development.

Mechanism of Action: The Adrenergic Pathway

Both DL-Methylephedrine and pseudoephedrine exert their effects by acting as agonists at α- and β-adrenergic receptors.[1][2] Their primary mechanism as nasal decongestants is the activation of α-adrenergic receptors in the vasculature of the nasal mucosa, which leads to vasoconstriction, reduced blood flow, and decreased swelling.[2] However, their systemic absorption means their effects are not localized to the nasal passages, leading to potential cardiovascular and central nervous system (CNS) side effects.

Pseudoephedrine functions as both a direct and indirect-acting sympathomimetic agent, meaning it not only directly stimulates adrenergic receptors but also promotes the release of endogenous norepinephrine.[2] DL-Methylephedrine shares this mechanism, acting as a sympathomimetic amine that can cross the blood-brain barrier, thereby exerting both central and peripheral effects through norepinephrine release and direct receptor stimulation.[2]

cluster_0 Sympathomimetic Amines cluster_1 Adrenergic Receptors cluster_2 Physiological Effects DL-Methylephedrine DL-Methylephedrine Alpha-receptors Alpha-receptors DL-Methylephedrine->Alpha-receptors Agonist Beta-receptors Beta-receptors DL-Methylephedrine->Beta-receptors Agonist CNS Stimulation CNS Stimulation DL-Methylephedrine->CNS Stimulation Cardiovascular Effects Cardiovascular Effects DL-Methylephedrine->Cardiovascular Effects Pseudoephedrine Pseudoephedrine Pseudoephedrine->Alpha-receptors Direct/Indirect Agonist Pseudoephedrine->Beta-receptors Direct/Indirect Agonist Pseudoephedrine->CNS Stimulation Pseudoephedrine->Cardiovascular Effects Nasal Decongestion Nasal Decongestion Alpha-receptors->Nasal Decongestion Beta-receptors->Cardiovascular Effects

Figure 1: Simplified signaling pathway of DL-Methylephedrine and pseudoephedrine.

Comparative Side Effect Profile

While direct, large-scale comparative clinical trials quantifying the incidence of all side effects for DL-Methylephedrine are limited, a combination of existing comparative data, case reports, and the known pharmacological class allows for a robust comparison with the more extensively studied pseudoephedrine.

Central Nervous System (CNS) Effects

A key differentiator in the side effect profiles of these two compounds appears to lie within the central nervous system. A pivotal study directly comparing the two at their maximum clinical doses (150 mg DL-Methylephedrine vs. 240 mg pseudoephedrine) utilized Positron Emission Tomography (PET) to measure the occupancy of the dopamine transporter (DAT) in the brain. The study found that pseudoephedrine had a significantly higher DAT occupancy (18.4%) compared to DL-Methylephedrine (6.1%), which was not significantly different from placebo (6.2%).[3] This suggests that at therapeutic doses, DL-Methylephedrine has a markedly weaker effect on this specific CNS target, implying a lower potential for CNS-related side effects such as insomnia, anxiety, and restlessness.[2]

However, it is important to note that abuse of DL-Methylephedrine has been associated with severe CNS effects, including a case report of ischemic stroke in a young adult with a history of addiction.[4]

Cardiovascular Effects

Both DL-Methylephedrine and pseudoephedrine, as sympathomimetic amines, have the potential to cause cardiovascular side effects. These can include increased heart rate, palpitations, and elevated blood pressure.[2][5] While generally considered to have milder cardiovascular effects than ephedrine, a case report has linked long-term, excessive intake of DL-Methylephedrine to heart failure.[6] For pseudoephedrine, studies have shown an average increase of 1.2 mm Hg in systolic blood pressure in patients with controlled hypertension, although the direct clinical impact of this is unclear.[7]

Gastrointestinal and Other Side Effects

Gastrointestinal side effects for both drugs can include nausea and vomiting.[2][5] Dry mouth is also a commonly reported side effect for pseudoephedrine.[2] Hypersensitivity reactions to DL-Methylephedrine, though rare, have been documented in a case report, presenting with symptoms such as facial erythema, pruritus, and dyspnea.[8]

Table 1: Comparative Side Effect Profile

Side Effect CategoryDL-MethylephedrinePseudoephedrine
Central Nervous System Weaker effect on dopamine transporter occupancy compared to pseudoephedrine, suggesting lower potential for insomnia, anxiety, and restlessness at therapeutic doses.[2][3] Case reports of ischemic stroke with abuse.[4]More pronounced CNS stimulation with side effects including insomnia, nervousness, anxiety, tremors, and dizziness.[5]
Cardiovascular Increased heart rate, palpitations, elevated blood pressure.[5] A case report of heart failure with long-term excessive use.[6]Tachycardia, palpitations, arrhythmias, and hypertension.[2]
Gastrointestinal Nausea and vomiting.[5]Dry mouth, nausea, and vomiting.[2]
Hypersensitivity Rare, with a case report of type I hypersensitivity (facial erythema, pruritus, dyspnea).[8]Skin rashes.[2]
Other Potential for misuse.Urinary retention, potential for misuse.[2]

Experimental Protocol for Comparative Side Effect Assessment

To establish a robust and self-validating comparison of the side effect profiles of DL-Methylephedrine and pseudoephedrine, a randomized, double-blind, placebo-controlled crossover study is the gold standard. This design allows each participant to serve as their own control, minimizing inter-individual variability.

Study Design and Methodology
  • Participant Selection: A cohort of healthy adult volunteers with no pre-existing cardiovascular, neurological, or psychiatric conditions.

  • Randomization and Blinding: Participants are randomly assigned to a sequence of treatments (e.g., DL-Methylephedrine, pseudoephedrine, placebo), with washout periods between each treatment phase. Both participants and investigators are blinded to the treatment allocation.

  • Dosage: Therapeutic doses of both active drugs and a matching placebo are administered.

  • Data Collection:

    • Adverse Event Monitoring: Standardized questionnaires and spontaneous reporting are used to collect data on all adverse events. The frequency, severity, and duration of each event are recorded. Standardized rating scales, such as the Barkley Stimulant Drug Side Effects Rating Scale, can be adapted for systematic assessment.[9]

    • Cardiovascular Monitoring: Continuous ambulatory blood pressure monitoring and Holter monitoring for 24 hours post-dose to assess effects on blood pressure, heart rate, and cardiac rhythm.

    • CNS Assessment: Psychometric tests to objectively measure cognitive function, attention, and alertness. Subjective measures of sleep quality, anxiety, and restlessness are also collected using validated scales.

    • Pharmacokinetic Sampling: Blood and urine samples are collected at regular intervals to correlate drug concentrations with observed side effects.

Start Start Screening & Enrollment Screening & Enrollment Start->Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A Treatment Period 2 Treatment Period 2 Randomization->Treatment Period 2 Group B Treatment Period 3 Treatment Period 3 Randomization->Treatment Period 3 Group C Washout Period Washout Period Treatment Period 1->Washout Period Washout Period->Treatment Period 2 Washout Period 2 Washout Period 2 Treatment Period 2->Washout Period 2 Washout Period 2->Treatment Period 3 Data Analysis Data Analysis Treatment Period 3->Data Analysis End End Data Analysis->End

Figure 2: Experimental workflow for a crossover clinical trial.

Conclusion

The available evidence suggests that while both DL-Methylephedrine and pseudoephedrine share a similar class of sympathomimetic side effects, DL-Methylephedrine may possess a more favorable CNS side effect profile at therapeutic doses due to its lower dopamine transporter occupancy. However, the potential for serious cardiovascular and neurological adverse events, particularly with misuse or in susceptible individuals, cannot be disregarded for either compound. For a definitive and comprehensive comparison, further direct, head-to-head clinical trials with rigorous and standardized adverse event monitoring are warranted. The experimental protocol outlined in this guide provides a framework for such future investigations, which are crucial for informed clinical use and the development of safer decongestant therapies.

References

  • . Benchchem.

  • Type I Hypersensitivity Reactions Induced by dl‐Methylephedrine Hydrochloride. Ovid.

  • Methylephedrine-induced heart failure in a habitual user of paediatric cough syrup: a case report. PubMed Central.

  • What are the side effects of Methylephedrine?. Patsnap Synapse.

  • Adverse events associated with ephedrine-containing products--Texas, December 1993-September 1995. PubMed.

  • Ischemic Stroke in a Young Patient With Methylephedrine Addiction: A Case Report. PubMed.

  • . Benchchem.

  • A Multicenter Study of Pseudoephedrine for the Temporary Relief of Nasal Congestion in Children With the Common Cold. ClinicalTrials.gov.

  • Oral Phenylephrine HCl for Nasal Congestion in Seasonal Allergic Rhinitis: A Randomized, Open-label, Placebo-controlled Study. PubMed.

  • Effectiveness of Over-The-Counter Intranasal Preparations: A Randomized Trial. PubMed Central.

  • Stimulant Drug Side Effects Rating Scale.

  • Predicting Clinical Gains and Side Effects of Stimulant Medication in Pediatric Attention-Deficit/Hyperactivity Disorder by Combining Measures From qEEG and ERPs in a Cued GO/NOGO Task. PubMed Central.

  • A randomized placebo controlled trial demonstrates the effect of dl-methylephedrine on brain functions is weaker than that of pseudoephedrine. Nature.

  • Nasal decongestants in monotherapy for the common cold. PubMed Central.

  • Cardiac Safety in Clinical Trials. Applied Clinical Trials.

  • Decongestant use and the risk of myocardial infarction and stroke: a case-crossover study. Nature.

  • Why Decongestants Can Pose a Cardiovascular Risk. Contemporary Clinic.

  • Methylephedrine. Wikipedia.

Sources

Differentiating Methoxyphedrine from its positional isomers using analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Differentiation of Methoxyphedrine and Its Positional Isomers

Authored by a Senior Application Scientist

The unequivocal identification of chemical compounds is a cornerstone of scientific research, particularly in the fields of pharmacology, toxicology, and forensic science. The challenge intensifies when dealing with positional isomers—molecules that share the same chemical formula and molecular weight but differ in the spatial arrangement of their atoms. Methoxyphedrine (also known as methedrone or 4-methoxymethcathinone) and its ortho- (2-) and meta- (3-) positional isomers present a classic analytical problem.[1] Although they possess the same mass, the location of the methoxy group on the phenyl ring drastically alters their chemical properties and, potentially, their pharmacological and toxicological profiles.

This guide provides a comprehensive comparison of analytical techniques for reliably differentiating 2-methoxyphedrine, 3-methoxyphedrine, and 4-methoxyphedrine. We will move beyond simple procedural lists to explain the underlying principles of each method, offering field-proven insights into experimental design and data interpretation.

The Structural Challenge: A Visual Overview

The core difficulty lies in the subtle structural variation among the three isomers. All are derivatives of cathinone, featuring a methoxy group at different positions on the aromatic ring. This seemingly minor difference is sufficient to confound simple mass-based detection methods but can be exploited by more sophisticated analytical strategies.

G cluster_0 Methoxyphedrine Positional Isomers 2-Methoxyphedrine 2-Methoxyphedrine (ortho) 3-Methoxyphedrine 3-Methoxyphedrine (meta) 4-Methoxyphedrine 4-Methoxyphedrine (para) Core_Structure Phenethylamine Core Core_Structure->2-Methoxyphedrine Core_Structure->3-Methoxyphedrine Core_Structure->4-Methoxyphedrine Methoxy_Group Methoxy Group (OCH3) Position Varies Methoxy_Group->2-Methoxyphedrine Methoxy_Group->3-Methoxyphedrine Methoxy_Group->4-Methoxyphedrine

Caption: Logical relationship of Methoxyphedrine isomers.

Chromatographic Separation: The First Line of Attack

Chromatography separates compounds based on their differential partitioning between a mobile phase and a stationary phase. The distinct positions of the methoxy group impart slight differences in polarity and volatility, which are the keys to their chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse in forensic and analytical labs due to its high separation efficiency and definitive identification capabilities.[2] For methoxyphedrine isomers, the primary differentiating power of GC comes from retention time (RT). The para-isomer (4-methoxyphedrine) is the most symmetrical, which can influence how it interacts with the GC column's stationary phase compared to the less symmetrical ortho- and meta-isomers.

While the electron ionization (EI) mass spectra of positional isomers are often nearly identical, subtle variations in the abundance ratios of fragment ions can sometimes be observed.[3][4] However, relying solely on EI-MS for differentiation is unreliable; chromatographic separation is paramount.

Trustworthiness through Derivatization: To enhance volatility and chromatographic peak shape, derivatization is often employed. Reagents like heptafluorobutyric anhydride (HFBA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amine group.[5][6] This not only improves the chromatography but also yields derivatives whose mass spectra may show more significant, position-dependent fragmentation, thus providing a secondary layer of confirmation.[3][7]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of ethyl acetate. For derivatization, add 50 µL of HFBA, cap, and heat at 70°C for 20 minutes. Cool to room temperature before injection.

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[6]

  • Injection: 1 µL in splitless mode at 280°C.

  • MS System: Agilent 240 Ion Trap MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Comparative Data: GC-MS

IsomerExpected Retention Time BehaviorKey Mass Fragments (m/z) (Underivatized)
2-Methoxyphedrine Tends to have a distinct RT from 3- and 4-isomers.58 (base peak), 77, 105, 135
3-Methoxyphedrine Often has an RT close to the 4-isomer, requiring good column resolution.58 (base peak), 77, 105, 135
4-Methoxyphedrine Typically the last to elute among the three on standard non-polar columns.58 (base peak), 77, 105, 135

Note: Absolute retention times will vary between instruments. The key is the relative elution order and separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS offers a powerful alternative, particularly for samples that are not amenable to GC without derivatization. Separation is achieved based on polarity, and tandem mass spectrometry provides an exceptional degree of selectivity.[8] By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate product ion spectra that are often unique to each isomer.[9][10] The fragmentation pathway can be influenced by the position of the methoxy group, leading to different product ions or different relative abundances.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 50:50 methanol:water solution. Further dilute as necessary for analysis.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Biphenyl phase or C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: Triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan. Select the precursor ion m/z 194.1 ([M+H]⁺).

Comparative Data: LC-MS/MS

IsomerPrecursor Ion (m/z)Characteristic Product Ions (m/z)Rationale for Differentiation
2-Methoxyphedrine 194.1VariesThe proximity of the methoxy group in the ortho position can lead to unique fragmentation pathways (ortho-effect) not seen in the other isomers.
3-Methoxyphedrine 194.1VariesFragmentation will differ from the 2-isomer due to the absence of the ortho-effect and will differ from the 4-isomer in the relative stability of certain fragment ions.
4-Methoxyphedrine 194.1VariesThe para position often leads to more stable resonance structures for certain fragments, which can alter the ratios of observed product ions compared to the meta-isomer.

Spectroscopic Techniques: Unambiguous Structural Elucidation

While chromatography excels at separation, spectroscopy provides direct information about the molecular structure, offering the highest level of confidence in identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for isomer differentiation.[11] It provides an unambiguous fingerprint of the molecule's atomic connectivity and chemical environment. For methoxyphedrine isomers, the ¹H NMR spectrum is particularly informative. The aromatic region of the spectrum will show distinct chemical shifts and coupling patterns for the protons on the phenyl ring, which are directly influenced by the methoxy group's position.

Trustworthiness: The data is self-validating. The ortho, meta, and para substitution patterns give rise to predictable and non-overlapping signal patterns in the aromatic region, making assignment definitive.[12][13]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Data Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.

Comparative Data: ¹H NMR (Aromatic Region)

IsomerExpected Aromatic Proton PatternCharacteristic Chemical Shifts (δ, ppm)
2-Methoxyphedrine Complex multiplet (4 protons)~6.8-7.4 ppm
3-Methoxyphedrine Complex multiplet (4 protons)~6.8-7.3 ppm, with distinct splitting
4-Methoxyphedrine Two distinct doublets (AA'BB' system, 2 protons each)~6.9 (doublet) and ~7.9 (doublet)
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique that identifies functional groups and provides a unique "fingerprint" for a molecule.[14] The key to differentiating aromatic positional isomers lies in the out-of-plane C-H bending vibrations, which appear in the 900-650 cm⁻¹ region of the spectrum. The substitution pattern on the benzene ring dictates the specific frequencies of these vibrations.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Any modern FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Comparative Data: FTIR (Fingerprint Region)

IsomerSubstitution PatternCharacteristic Absorption Bands (cm⁻¹)
2-Methoxyphedrine Ortho-disubstitutedStrong band around 750-770 cm⁻¹
3-Methoxyphedrine Meta-disubstitutedBands around 690-710 cm⁻¹ and 770-810 cm⁻¹
4-Methoxyphedrine Para-disubstitutedStrong band around 810-850 cm⁻¹

Note: The C=O stretch will also be present (~1680-1700 cm⁻¹) but may show subtle shifts between isomers.[15]

Recommended Analytical Workflow

For a robust and defensible identification, a multi-technique approach is recommended. The following workflow leverages the strengths of each technique, moving from rapid screening to definitive confirmation.

G cluster_workflow Analytical Workflow Start Unknown Sample GCMS Step 1: GC-MS Analysis (Screening & RT Data) Start->GCMS Initial Separation FTIR Parallel Step: FTIR (Rapid Pattern Check) Start->FTIR Fast Screen LCMS Step 2: LC-MS/MS Analysis (Confirmation & Fragmentation) GCMS->LCMS Ambiguous MS? Confirm. NMR Step 3: NMR Spectroscopy (Definitive Structure) LCMS->NMR Requires Absolute Proof Conclusion Unambiguous Isomer ID NMR->Conclusion

Caption: A logical workflow for isomer differentiation.

Conclusion

Differentiating the positional isomers of methoxyphedrine is an analytical challenge that necessitates moving beyond single, mass-based measurements. While GC-MS provides an excellent primary method for separation based on retention time, its reliance on often-subtle differences in mass spectra can be limiting. LC-MS/MS enhances discriminatory power through isomer-specific fragmentation patterns. For rapid and non-destructive screening, FTIR offers a reliable method based on characteristic vibrations in the fingerprint region. Ultimately, NMR spectroscopy stands as the definitive technique, providing an unambiguous structural confirmation based on the unique chemical environments of the aromatic protons.

By understanding the principles and applying the detailed protocols for each of these techniques, researchers, scientists, and drug development professionals can confidently and accurately differentiate these closely related compounds, ensuring the integrity and validity of their work.

References

  • PubChem. (n.d.). 3-Methylephedrine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methedrone. National Center for Biotechnology Information. Retrieved from [Link]

  • Caudle, A. G., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5036–5044. Retrieved from [Link]

  • Frison, G., et al. (2016). Separation of positional isomers of nine 2-phenetylamine-derived designer drugs by LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Caudle, A. G., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Negishi, E., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. Analytical Science Advances. Retrieved from [Link]

  • Sattar, A. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Retrieved from [Link]

  • Ojanperä, I., et al. (2012). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. Journal of Mass Spectrometry, 47(4), 423-431. Retrieved from [Link]

  • Hanna, G. M. (2002). NMR regulatory analysis: enantiomeric purity determination for (R)-(-)-desoxyephedrine and antipode methamphetamine. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 903-911. Retrieved from [Link]

  • Negishi, E., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. ResearchGate. Retrieved from [Link]

  • mzCloud. (2016). Methedrone. Retrieved from [Link]

  • NIST. (n.d.). Methylephedrine. NIST Chemistry WebBook. Retrieved from [Link]

  • Hernández, F., et al. (2012). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE. Retrieved from [Link]

  • Brandt, S. D., et al. (2016). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis, 8(9), 914-924. Retrieved from [Link]

  • Jia, W., & Hua, Z. (2021). Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy. Journal of Forensic Sciences, 66(1), 365-374. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109900. Retrieved from [Link]

  • Thigpen, A., et al. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Retrieved from [Link]

  • Jaber, A. M. Y., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). EI MS spectrum of 4-MEC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of ephedrine. Retrieved from [Link]

  • Power, J. D., et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International, 212(1-3), 6-12. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology, 44(6), 596-607. Retrieved from [Link]

  • Steffens, M., et al. (2014). Characterization and analysis of structural isomers of dimethyl methoxypyrazines in cork stoppers and ladybugs. Journal of Agricultural and Food Chemistry, 62(42), 10455-10462. Retrieved from [Link]

  • ResearchGate. (2017). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Retrieved from [Link]

  • HRB National Drugs Library. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Retrieved from [Link]

  • Florida International University. (n.d.). LC-MS Screening Assay For Abused Drug Exposure Based On Covalent Peptide/Protein Modification. Retrieved from [Link]

  • PubChem. (n.d.). Methylephedrine. National Center for Biotechnology Information. Retrieved from [Link]

  • UT Tyler Scholar Works. (2023). Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. Retrieved from [Link]

  • mzCloud. (2015). N-Methylephedrine. Retrieved from [Link]

  • Kim, H. K., et al. (2023). A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. Molecules, 28(14), 5363. Retrieved from [Link]

  • Cawrse, B. M., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Mass Spectrometry, 47(12), 1543-1548. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of mephedrone (left) and flephedrone (right) (D2O). Retrieved from [Link]

  • National Institute of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Retrieved from [Link]

  • ResearchGate. (n.d.). The theoretically calculated and experimentally determined chemical shifts for the 1H NMR spectrum of 4-methylmethcathinone. Retrieved from [Link]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

Sources

Comparative analysis of the pharmacological effects of methamphetamine and other stimulants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Central nervous system (CNS) stimulants, a class of drugs that increase alertness, attention, and energy, encompass both therapeutic agents and substances of abuse.[1] This guide provides a detailed comparative analysis of the pharmacological effects of methamphetamine and three other prominent stimulants: d-amphetamine (a key component of Adderall), cocaine, and methylphenidate (Ritalin). Understanding the nuanced differences in their mechanisms of action, pharmacokinetics, and pharmacodynamics is critical for the development of novel therapeutics and for addressing the public health challenges posed by their misuse. While structurally and mechanistically similar, subtle molecular distinctions lead to significant differences in their potency, duration of action, and neurotoxic potential.[2][3]

Molecular Mechanisms of Action: A Tale of Two Classes

The primary targets for all four stimulants are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. However, the stimulants can be broadly divided into two classes based on their interaction with these transporters: releasers and reuptake inhibitors .[4]

  • Amphetamines (Methamphetamine & d-Amphetamine): These are transporter substrates. They are taken up into the presynaptic neuron by the transporters, particularly DAT and NET.[2] Once inside, they disrupt the pH gradient of synaptic vesicles, causing the vesicular monoamine transporter 2 (VMAT2) to reverse its function.[5][6] This leads to a massive, non-vesicular release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft through a process known as reverse transport or efflux.[2]

  • Cocaine & Methylphenidate: These act as classic reuptake inhibitors. They bind to the outward-facing conformation of the monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synapse.[7] This leads to an accumulation of neurotransmitters in the synaptic cleft, prolonging their action on postsynaptic receptors. They do not induce reverse transport.

The key distinction lies in the direction of neurotransmitter flow. Amphetamines actively push neurotransmitters out of the neuron, while cocaine and methylphenidate simply prevent their removal from the synapse. This fundamental difference underlies many of the variations in their pharmacological profiles.

The following diagram illustrates the distinct interactions of these stimulant classes with the presynaptic dopamine terminal.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Membrane cluster_2 Synaptic Cleft VMAT2 VMAT2 Vesicle Dopamine Vesicle VMAT2->Vesicle DA Packaging DA_cyto Cytosolic DA Vesicle->DA_cyto Leak DA_synapse Synaptic DA Vesicle->DA_synapse DA_cyto->VMAT2 Uptake DAT DAT DAT->DA_synapse Reverse Transport (Efflux) DA_synapse->DAT Normal Reuptake METH_AMPH Methamphetamine d-Amphetamine (Substrates) METH_AMPH->VMAT2 Disrupts Vesicles METH_AMPH->DAT Enters Cell COC_MPH Cocaine Methylphenidate (Blockers) COC_MPH->DAT Blocks Reuptake

Caption: Differential mechanisms of stimulants at the dopamine transporter (DAT).

Pharmacokinetics: Absorption, Distribution, and Metabolism

The onset, duration, and intensity of a stimulant's effects are largely governed by its pharmacokinetic properties. Methamphetamine's higher lipophilicity (ability to dissolve in fats) compared to d-amphetamine is a critical differentiator.[3]

Parameter Methamphetamine d-Amphetamine Cocaine Methylphenidate
Oral Bioavailability ~67%~75%~33%~11-52%
Time to Peak (Oral) 2.6 - 3.8 hours[8]3.0 hoursN/A (rarely oral)1-2 hours (IR)
Half-Life ~10-12 hours[8]~10-12 hours~1 hour~2-3 hours[9]
Metabolism Hepatic (CYP2D6)Hepatic (CYP2D6)Plasma & Liver EsterasesCarboxylesterase-1
CNS Penetration High (very lipophilic)[3]ModerateHighModerate

Data compiled from various sources.[3][8][9]

Causality Behind the Data:

  • Methamphetamine's Enhanced CNS Effects: The addition of a methyl group makes methamphetamine more lipophilic than d-amphetamine.[10] This chemical difference allows it to cross the blood-brain barrier more readily, resulting in a faster and more pronounced effect on the CNS.[3][8] This contributes to its higher potential for abuse.[2]

  • Cocaine's Short Duration: Cocaine is rapidly hydrolyzed by esterases in the blood and liver, leading to a very short half-life. This pharmacokinetic profile often drives a "binge" pattern of use, as users repeatedly administer the drug to maintain its euphoric effects.

  • Methylphenidate's Formulation Diversity: The short half-life of methylphenidate has led to the development of numerous extended-release (ER) formulations designed to provide therapeutic effects for ADHD over a longer period, minimizing the need for multiple daily doses.[11][12]

Pharmacodynamics: Neurochemical and Physiological Consequences

While all four drugs increase synaptic dopamine and norepinephrine, the magnitude and balance of their effects on the different monoamine systems vary, leading to distinct physiological and psychological outcomes.

Effect Methamphetamine d-Amphetamine Cocaine Methylphenidate
DA/NE Release +++++++++
5-HT Release +++++ (reuptake block)+ (reuptake block)
Cardiovascular Strong & ProlongedStrongIntense & RapidModerate
Neurotoxicity High (Dopaminergic & Serotonergic)[1][13]Lower than METHLower than METHLow at therapeutic doses
Abuse Liability Very High[14]HighVery HighModerate to High[15]

Relative ranking based on typical doses of abuse.

Key Insights:

  • Methamphetamine's Potency and Neurotoxicity: Methamphetamine is a more potent dopamine-releasing agent than d-amphetamine.[2] Studies have shown that at equivalent concentrations, methamphetamine can release up to five times more dopamine.[2] Furthermore, chronic high-dose use is neurotoxic, causing damage to both dopamine and serotonin neurons.[1][13] This is thought to be due to oxidative stress resulting from the massive increase in cytosolic dopamine.

  • Cocaine's Triple Reuptake Blockade: Cocaine's potent blockade of DAT, NET, and SERT contributes to its powerful reinforcing effects. Its action as a local anesthetic via sodium channel blockade is a unique property among these four stimulants.

  • Therapeutic Window of Amphetamine and Methylphenidate: While both d-amphetamine and methylphenidate have a high potential for misuse, they are effective treatments for ADHD when used as prescribed.[10][16] Long-acting formulations are often preferred to reduce the risk of abuse and diversion by providing a slower onset and more stable plasma concentrations.[11]

Experimental Methodologies for Comparative Analysis

Objective comparison of these stimulants requires robust and validated experimental models. The following protocols are standard in the field.

These assays are crucial for determining a drug's potency and mechanism at the molecular level.[17]

Protocol: Synaptosome [³H]Dopamine Efflux Assay

  • Objective: To measure a drug's ability to induce reverse transport (efflux) of dopamine.

  • Rationale: This assay directly quantifies the "releaser" properties of amphetamines and distinguishes them from reuptake blockers.

  • Methodology:

    • Preparation: Isolate synaptosomes (resealed presynaptic terminals) from rodent striatal tissue via differential centrifugation.

    • Loading: Incubate synaptosomes with [³H]Dopamine, allowing it to be taken up and stored in vesicles.

    • Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with a buffer to establish a stable baseline of [³H]DA release.

    • Drug Application: Introduce the test stimulant (e.g., methamphetamine, cocaine) into the perfusion buffer at various concentrations.

    • Quantification: Collect fractions of the perfusate over time and measure the amount of [³H]DA released using liquid scintillation counting.

    • Analysis: Calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect) for efflux. A potent EC₅₀ value indicates a strong releasing agent.

  • Self-Validation: Cocaine should serve as a negative control, as it does not induce efflux. d-Amphetamine serves as a positive control. The results should demonstrate a dose-dependent increase in efflux for amphetamines but not for cocaine or methylphenidate.[17]

These experiments assess the effects of stimulants in a living organism, providing data with higher physiological relevance.

Protocol: In Vivo Microdialysis in Freely Moving Rats

  • Objective: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions.[18]

  • Rationale: This technique provides a direct neurochemical correlate of a drug's action and is considered a gold standard for studying how psychoactive drugs affect brain chemistry.[19][20]

  • Methodology Workflow:

G Surgery Stereotaxic Surgery: Implant guide cannula above Nucleus Accumbens Recovery Post-operative Recovery (1 week) Surgery->Recovery Probe Probe Insertion: Insert microdialysis probe through guide cannula Recovery->Probe Baseline Baseline Collection: Perfuse with aCSF, collect dialysate samples (e.g., every 20 min) Probe->Baseline Admin Drug Administration: Administer stimulant (i.p.) or vehicle control Baseline->Admin PostAdmin Post-Drug Collection: Continue collecting dialysate samples for 2-3 hours Admin->PostAdmin Analysis Neurochemical Analysis: Quantify DA, NE, 5-HT in dialysate using HPLC-ECD PostAdmin->Analysis Data Data Analysis: Express neurotransmitter levels as % of baseline Analysis->Data

Caption: Workflow for an in vivo microdialysis experiment.

  • Causality & Validation: The experiment must include a vehicle control group to ensure that observed changes are due to the drug and not the injection procedure. Comparing the magnitude and time course of dopamine elevation between methamphetamine and cocaine at equimolar doses will reveal methamphetamine's more robust and sustained effect, consistent with its dual action as a reuptake inhibitor and releaser.[18][21]

Summary and Future Directions

While all four stimulants potently affect monoamine systems, methamphetamine stands apart due to its high lipophilicity, potent dopamine-releasing mechanism, and significant neurotoxic potential.[1][3]

  • Methamphetamine vs. d-Amphetamine: The simple addition of a methyl group enhances CNS penetration and potency, leading to a higher abuse liability and greater neurotoxicity.[2][10]

  • Releasers vs. Blockers: The ability of amphetamines to induce transporter-mediated efflux results in a more profound and sustained increase in synaptic dopamine compared to the reuptake blockade mechanism of cocaine and methylphenidate.

Future research should continue to explore the intracellular signaling cascades that are differentially affected by these agents. Understanding how releasers versus reuptake inhibitors uniquely alter transporter trafficking, phosphorylation, and gene expression will be key to developing more effective treatments for stimulant use disorder and designing safer therapeutic agents with reduced abuse potential.

References

  • Goodwin, J. S., Larson, G. A., Swant, J., Pauly, J. R., Mathews, T. A., & Khoshbouei, H. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. Journal of Biological Chemistry. Available at: [Link]

  • Rege, S. (2023). Breaking Bad: 5 Crucial Differences between Amphetamine vs. Methamphetamine | Exploring the Impact. Psychiatry Simplified. Available at: [Link]

  • Faraone, S. V., & Biederman, J. (2003). Are all ADHD medications created equal? Exploring the differences that enable evening dosing. Postgraduate Medicine. Available at: [Link]

  • Ali, S., A. Al-Ma’mari, F., Al-Husseini, I. S., Al-Adawi, S., Al-Abri, M. A., Al-Balushi, A., & Al-Sibani, N. (2024). A Bibliometric Review of Genetic Research on Methamphetamine. MDPI. Available at: [Link]

  • Wilson, D. R. (2023). Adderall vs. "Meth" (Methamphetamine): ADHD Treatment and More. Healthline. Available at: [Link]

  • Wikipedia. (n.d.). Stimulant. Available at: [Link]

  • Wikipedia. (n.d.). Methamphetamine. Available at: [Link]

  • Ashley Addiction Treatment. (2025). What Are the Differences in Amphetamine vs. Methamphetamine. Available at: [Link]

  • Hart, C. L., Ward, A. S., Haney, M., Foltin, R. W., & Fischman, M. W. (2001). Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans. Psychopharmacology. Available at: [Link]

  • German, C. L., Baladi, M. G., McFadden, L. M., Hanson, G. R., & Fleckenstein, A. E. (2015). Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease. Pharmacological Reviews. Available at: [Link]

  • L-C. (2017). A Comparison of the Pharmacokinetics of Methylphenidate Extended-Release Orally Disintegrating Tablets With a Reference Extended-Release Formulation of Methylphenidate in Healthy Adults. The Journal of Clinical Pharmacology. Available at: [Link]

  • Kollins, S. H. (2003). Comparing the Abuse Potential of Methylphenidate Versus Other Stimulants: A Review of Available Evidence and Relevance to the ADHD Patient. The Journal of Clinical Psychiatry. Available at: [Link]

  • Kortagere, S., & Chebolu, S. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Kumar, A., & Kulkarni, S. K. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • L. (n.d.). Experiment 2. In vivo microdialysis: Effects of cocaine and. ResearchGate. Available at: [Link]

  • Kollins, S. H. (2003). Comparing the abuse potential of methylphenidate versus other stimulants: a review of available evidence and relevance to the ADHD patient. The Journal of Clinical Psychiatry. Available at: [Link]

  • Niello, M., Gradisch, R., Lolignier, S., Wimmer, J., Zacherl, J., & Sitte, H. H. (2021). Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers?. Frontiers in Pharmacology. Available at: [Link]

  • Patrick, K. S., & Markowitz, J. S. (2022). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Lohr, K. M., Masoud, S. T., Salahpour, A., & Miller, G. W. (2014). Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Markowitz, J. S., & Patrick, K. S. (2025). The Pharmacokinetics and Pharmacogenomics of Psychostimulants. ResearchGate. Available at: [Link]

  • Luethi, D., Kaeser, P. J., & Liechti, M. E. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Gnanalingham, K. K., & Andersen, J. K. (2015). No Differential Regulation of Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) Binding in a Primate Model of Parkinson Disease. PLOS ONE. Available at: [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2013). Abuse and Misuse Potential of Drugs for Attention Deficit/Hyperactivity Disorder: A Review of the Clinical Evidence. CADTH. Available at: [Link]

  • Ungerstedt, U., & Hallström, A. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences. Available at: [Link]

  • Maldonado, R. (2013). Comparison of the pharmacokinetics and clinical efficacy of new extended-release formulations of methylphenidate. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature. Available at: [Link]

  • Salahpour, A., Ramsey, A. J., & Miller, G. W. (2016). Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease. European Journal of Neuroscience. Available at: [Link]

  • Volz, T. J., Hanson, G. R., & Fleckenstein, A. E. (2002). Methylphenidate Redistributes Vesicular Monoamine Transporter-2: Role of Dopamine Receptors. Journal of Neuroscience. Available at: [Link]

  • Di Chiara, G. (2002). Microdialysis and the Neurochemistry of Addiction. Neuroscience. Available at: [Link]

  • Eshleman, A. J., Carmolli, M., Cumbay, M., Martens, C. R., Neve, K. A., & Janowsky, A. (1999). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The ever-evolving landscape of new psychoactive substances (NPS), colloquially known as "legal highs," presents a formidable challenge to researchers, forensic scientists, and public health officials. The rapid emergence of novel chemical structures, designed to circumvent existing legislation, necessitates robust and adaptable analytical methodologies for their timely detection and characterization. This guide provides a comprehensive comparison of validated chromatographic methods, offering insights into the experimental rationale and practical application for the analysis of these dynamic compounds.

The United Nations Office on Drugs and Crime (UNODC) defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". The sheer number and chemical diversity of these substances demand sophisticated analytical approaches. Chromatographic techniques, coupled with mass spectrometry, have become the cornerstone of NPS analysis, providing the necessary selectivity and sensitivity for their identification and quantification in various matrices.

The Analytical Workflow: From Sample to Signal

The successful analysis of NPS is a multi-step process, beginning with meticulous sample preparation and culminating in instrumental analysis. Each stage is critical to ensure the accuracy and reliability of the results.

NPS Analytical Workflow Figure 1: Generalized NPS Analytical Workflow Sample Sample Receipt (Seized Material or Biological Fluid) Prep Sample Preparation (Extraction, Clean-up, Derivatization) Sample->Prep Homogenization Analysis Chromatographic Separation (GC or LC) Prep->Analysis Injection Detection Mass Spectrometric Detection (MS, MS/MS, HRMS) Analysis->Detection Elution Data Data Analysis & Interpretation Detection->Data Signal Acquisition Chiral Separation Figure 2: Principle of Chiral Chromatography cluster_0 Racemic Mixture cluster_1 Chiral Stationary Phase cluster_2 Separated Enantiomers R_S R-enantiomer + S-enantiomer CSP CSP R_S->CSP Differential Interaction R R-enantiomer CSP->R Weaker Interaction (Elutes First) S S-enantiomer CSP->S Stronger Interaction (Elutes Second)

A Comparative Review of the Health Effects of Various Psychostimulants: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the health effects of four major classes of psychostimulants: amphetamines, methylphenidate, cocaine, and modafinil. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of effects to explain the causality behind experimental choices and provide actionable, field-proven insights. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: A Diverse Class of Compounds with a Common Thread

Psychostimulants are a broad category of drugs that increase activity in the central nervous system, leading to heightened alertness, attention, and energy.[1][2][3] While their therapeutic applications are significant, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, their potential for abuse and adverse health consequences necessitates a thorough understanding of their comparative pharmacology and toxicology.[4][5] This guide will dissect the nuanced differences in their mechanisms of action, cardiovascular and neurological toxicities, and psychological effects, supported by experimental data and established research methodologies.

The psychostimulants covered in this review—amphetamine, methylphenidate, cocaine, and modafinil—all modulate monoamine neurotransmitter systems, primarily dopamine and norepinephrine.[6][7][8] However, the specifics of their interactions with these systems account for their varying therapeutic and adverse effect profiles.

Mechanism of Action: A Tale of Transporters

The primary molecular target for amphetamine, methylphenidate, and cocaine is the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft.[5][9] Modafinil's mechanism is less defined but also involves the DAT.[10]

  • Amphetamines: These compounds act as DAT substrates. They are transported into the presynaptic neuron and induce reverse transport (efflux) of dopamine from synaptic vesicles into the cytoplasm and then out into the synapse.[7][9] This leads to a substantial, non-vesicular release of dopamine.

  • Methylphenidate and Cocaine: In contrast, methylphenidate and cocaine are DAT blockers.[7][9] They bind to the transporter, preventing the reuptake of dopamine that has been released through normal synaptic activity. This leads to an accumulation of dopamine in the synapse.

  • Modafinil: Modafinil is considered an atypical stimulant that also inhibits the dopamine transporter, but its binding and effects are distinct from cocaine and methylphenidate, resulting in a more modest increase in synaptic dopamine.[10][11]

These mechanistic differences are crucial in understanding the varying potencies and health effects of these drugs. The robust, non-physiological release of dopamine by amphetamines is thought to contribute to their higher potential for neurotoxicity and psychosis compared to reuptake inhibitors.[12][13]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles DA_cytoplasm Cytoplasmic Dopamine DA_vesicle->DA_cytoplasm Storage DA_cytoplasm->DA_vesicle Uptake via VMAT2 DA_synapse Synaptic Dopamine DA_cytoplasm->DA_synapse Normal Release DAT Dopamine Transporter (DAT) DAT->DA_cytoplasm DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Amphetamine Amphetamine Amphetamine->VMAT2 Inhibits Amphetamine->DAT Reverse Transport Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Reuptake Cocaine Cocaine Cocaine->DAT Blocks Reuptake Modafinil Modafinil Modafinil->DAT Weakly Blocks Reuptake cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-9) cluster_post Post-Conditioning (Day 10) Pre_Test Free exploration of all compartments (Establish baseline preference) Drug_Pairing Administer Drug Confine to Compartment A Pre_Test->Drug_Pairing Alternate Days Vehicle_Pairing Administer Vehicle Confine to Compartment B Pre_Test->Vehicle_Pairing Alternate Days Post_Test Free exploration of all compartments (drug-free) (Measure time spent in each compartment) Drug_Pairing->Post_Test Vehicle_Pairing->Post_Test

Caption: Conditioned Place Preference Experimental Workflow.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [2][7][14][15][16] Objective: To quantify changes in dopamine and other monoamine levels following psychostimulant administration.

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum). [16] * Allow for a post-operative recovery period.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula. [15] * Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). [16]3. Basal Level Collection:

    • Collect several baseline dialysate samples to establish stable neurotransmitter levels before drug administration. [15]4. Drug Administration and Sample Collection:

    • Administer the psychostimulant via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours. [15]5. Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry. [15][16] Data Analysis: The concentration of neurotransmitters in each sample is quantified and expressed as a percentage of the baseline levels. This allows for the characterization of the time course and magnitude of the drug-induced changes in neurotransmitter release and reuptake.

Regulatory Considerations for Drug Development

The development of new psychostimulants is guided by stringent regulatory frameworks from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Non-Clinical Safety Studies

Both the FDA and EMA, through the International Council for Harmonisation (ICH) guidelines, require a comprehensive battery of non-clinical safety studies before a new drug can be tested in humans. [1][3][4][17][18]

  • Safety Pharmacology: These studies assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. [17]For CNS stimulants, cardiovascular safety is a primary concern, and dedicated studies in conscious, telemetered animals (e.g., dogs) are often required to evaluate effects on blood pressure, heart rate, and ECG parameters. [19][20][21][22][23]* Toxicology Studies: These include single-dose and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). [24]* Neurotoxicity Assessment: For CNS-active drugs, specific neurotoxicity screening is recommended. [25][26][27]This may involve a functional observational battery, motor activity assessment, and neuropathology.

  • Abuse Potential Assessment: Preclinical studies, including self-administration and drug discrimination assays in animals, are conducted to evaluate the abuse liability of the compound. [28]

Clinical Trial Design

Clinical trials for psychostimulants must be carefully designed to assess both efficacy and safety.

  • Human Abuse Potential (HAP) Studies: The FDA provides specific guidance on conducting HAP studies in recreational drug users to assess the subjective effects, likeability, and reinforcing properties of a new drug compared to a placebo and a positive control (a known drug of abuse). [28][29][30][31]* Cardiovascular Monitoring: Given the known cardiovascular risks, thorough monitoring of blood pressure, heart rate, and ECG is a critical component of all clinical trials involving psychostimulants. [32]* Adverse Event Monitoring: Systematic monitoring and reporting of all adverse events, with a particular focus on psychiatric symptoms such as psychosis and mania, are required. [15]

Conclusion: A Path Forward in Psychostimulant Research

The comparative analysis of psychostimulants reveals a complex interplay between their molecular mechanisms and their diverse health effects. While all the reviewed compounds enhance monoaminergic neurotransmission, the nuances of their interactions with transporters and receptors lead to significant differences in their therapeutic windows and adverse event profiles. Amphetamines, with their ability to induce dopamine efflux, appear to have a higher propensity for inducing psychosis and neurotoxicity compared to the reuptake inhibitors methylphenidate and cocaine. Modafinil stands apart with a more modest and atypical mechanism, resulting in a lower abuse potential and a more favorable safety profile in some respects.

For researchers and drug development professionals, a deep understanding of these comparative effects is paramount. The experimental protocols and regulatory frameworks outlined in this guide provide a roadmap for the rigorous evaluation of novel psychostimulants. Future research should continue to focus on head-to-head comparative studies to further elucidate the relative risks and benefits of these compounds. The development of new psychostimulants with improved safety profiles will depend on a rational drug design approach informed by a comprehensive understanding of the structure-activity relationships that govern their interactions with their molecular targets and their downstream physiological and psychological effects.

References

  • Favrod-Coune, T., & Broers, B. (2010). The Health Effect of Psychostimulants: A Literature Review. Pharmaceuticals, 3(7), 2333-2361. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis with D-Amphetamine and Isopropylurea. BenchChem.com.
  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. EMA/CHMP/ICH/286/1995. [Link]

  • Grant, K. M., LeVan, T. D., Wells, S. M., Li, M., Stoltenberg, S. F., Gendelman, H. E., Carlo, G., & Bevins, R. A. (2012). A comparison of psychotic symptoms in subjects with methamphetamine versus cocaine dependence. Psychiatry Research, 200(2-3), 899-903. [Link]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacology and safety pharmacology. Retrieved from [Link]

  • Kim, J., Son, J. W., & Kim, D. (2019). Brain dysfunctions and neurotoxicity induced by psychostimulants in experimental models and humans: an overview of recent findings. Neural Regeneration Research, 15(9), 1593-1603. [Link]

  • Ares-pharm. (2018). Nonclinical Guidelines. [Link]

  • Syneos Health. (2017). FDA Issues New Guidance for Industry on the Abuse Potential Evaluation of CNS-active Drugs. [Link]

  • Levi, M. S., & Mintz, M. (2012). A comparison of methylphenidate-, amphetamine-, and methamphetamine-induced hyperthermia and neurotoxicity in male Sprague-Dawley rats during the waking (lights off) cycle.
  • McKetin, R., McLaren, J., Lubman, D. I., & Hides, L. (2008). The prevalence of psychotic symptoms among methamphetamine users. Addiction, 103(12), 2009-2015. [Link]

  • Serra, M., Simola, N., Pollack, A. E., & Costa, G. (2023). Brain dysfunctions and neurotoxicity induced by psychostimulants in experimental models and humans: an overview of recent findings. Neural Regeneration Research, 18(9), 1908-1918. [Link]

  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406-433. [Link]

  • Wang, J., Li, M., & Li, Y. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58552. [Link]

  • Al-Hasani, R., & McCall, J. G. (2016). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Chromatography B, 1028, 11-20. [Link]

  • Wikipedia. (n.d.). Modafinil. Retrieved from [Link]

  • Calipari, E. S., & Ferris, M. J. (2013). Differential influence of dopamine transport rate on the potencies of cocaine, amphetamine, and methylphenidate. ACS Chemical Neuroscience, 4(12), 1547-1555. [Link]

  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (2010). Conditioned place preference. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • ISCTM. (2013). Human abuse potential study design and interpretation for CNS active drugs. [https://isctm.org/public_access/ शरद-2013/aut-wkshp-sun/ISCTM_HAP_SUN_Nov_2013.pdf]([Link] शरद-2013/aut-wkshp-sun/ISCTM_HAP_SUN_Nov_2013.pdf)

  • Iñiguez, S. D., Alcantara, L. F., Warren, B. L., & Bolaños-Guzmán, C. A. (2016). Comparative effects of amphetamine-like psychostimulants on rat hippocampal cell genesis at different developmental ages. Neuroscience, 322, 111-122. [Link]

  • Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link]

  • Tzschentke, T. M. (2007). Drug-induced conditioned place preference and its practical use in substance use disorder research. Frontiers in Behavioral Neuroscience, 1, 5. [Link]

  • Altasciences. (n.d.). Human Abuse Potential (HAP) Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.10. Neurotoxicity Studies. [Link]

  • Vitiello, B. (2008). Understanding the risk of using medications for ADHD with respect to physical growth and cardiovascular function. Child and Adolescent Psychiatric Clinics of North America, 17(2), 459-474. [Link]

  • Kennedy, R. T., Watson, C. J., & Shamsi, S. A. (2008). In vivo monitoring of dopamine by microdialysis with one-minute temporal resolution using online capillary liquid chromatography with electrochemical detection. Analytical Chemistry, 80(13), 5136-5144. [Link]

  • MazeEngine. (2017). Maze Basics: Conditioned Place Preference. [Link]

  • U.S. Food and Drug Administration. (2025). NCTR Division of Neurotoxicology. [Link]

  • Dr. Vince Clinical Research. (n.d.). Human Abuse Potential Studies: What You Need to Know. Retrieved from [Link]

  • Krishnan, S., & Stark, J. (2007). Toxicity profile of lisdexamfetamine dimesylate in three independent rat toxicology studies. Basic & Clinical Pharmacology & Toxicology, 101(5), 337-344.
  • ClinicalTrials.gov. (2018). A randomized placebo-controlled trial of methylphenidate in Veterans with a diagnosis of post-trauma. NCT03692338. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]

  • Moran, L. V., Ongur, D., Hsu, J., Castro, V. M., Perlis, R. H., & Schneeweiss, S. (2019). Psychosis with Amphetamine or Methylphenidate in Attention-Deficit/Hyperactivity Disorder. The New England Journal of Medicine, 380(12), 1128-1138. [Link]

  • Ashok, A. H., Mizuno, Y., Volkow, N. D., & Howes, O. D. (2017). Association of Stimulants With Dopaminergic Alterations in Users of Cocaine, Amphetamine, and Methamphetamine: A Systematic Review and Meta-analysis. JAMA Psychiatry, 74(5), 511-519. [Link]

  • ResearchGate. (n.d.). Behavioral effects and binding affinities of methylphenidate, amphetamine, cocaine, atomoxetine, bupropion, and citalopram. Retrieved from [Link]

  • American College of Toxicology. (n.d.). eLearning Seminar Regulatory and Nonclinical Considerations for the Development of CNS/Neurology Therapeutics. Retrieved from [Link]

  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • ResearchGate. (2025). Cardiovascular safety assessments in the conscious telemetered dog: Utilisation of super-intervals to enhance statistical power. [Link]

  • Pritchett-Corning, K. R., & Mulder, G. B. (2011). Automated blood sampling in a canine telemetry cardiovascular model. Journal of the American Association for Laboratory Animal Science, 50(4), 535-541. [Link]

  • ResearchGate. (n.d.). Validation study for telemetry system of the safety pharmacological cardiovascular function in conscious beagle dogs. Retrieved from [Link]

  • Kalivas, P. W., & Volkow, N. D. (2005). The neural basis of addiction: a pathology of motivation and choice. American Journal of Psychiatry, 162(8), 1403-1413. [Link]

  • Markert, M., et al. (2025). Implementation of automated blood sampling in a canine cardiovascular safety pharmacology study to support PK/PD assessment. Journal of Pharmacological and Toxicological Methods. [Link]

  • Orsini, C., et al. (2025). Assessing acute effects of methylphenidate and modafinil on inhibitory capacity, time estimation, attentional lapses, and compulsive-like behavior in rats. Behavioural Pharmacology. [Link]

  • Jasinski, D. R. (2000). An evaluation of the abuse potential of modafinil using methylphenidate as a reference. Journal of Psychopharmacology, 14(1), 53-60.
  • ResearchGate. (n.d.). Automated Blood Sampling in a Canine Telemetry Cardiovascular Model. Retrieved from [Link]

  • EUPATI Open Classroom. (n.d.). Basic principles of non-clinical development. Retrieved from [Link]

  • Medical University of Vienna. (2023). Psychostimulants: Cause of differences in duration and intensity of effect explored. Medical Xpress. [Link]

  • Pirau, L., & Lui, F. (2023). Heartbreakers: Decoding the Molecular Dynamics of Stimulants Abuse on the Cardiovascular System. Cureus, 15(7), e42509. [Link]

  • Westover, A. N., & Halm, E. A. (2012). Do prescription stimulants increase the risk of adverse cardiovascular events?: a systematic review. BMC Cardiovascular Disorders, 12, 41. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methoxyphedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methoxyphedrine Hydrochloride in a laboratory setting. As researchers and drug development professionals, our commitment to scientific integrity extends to the responsible management of chemical waste. This document outlines a self-validating system of protocols designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures detailed below are grounded in established best practices for hazardous waste management.

Hazard Assessment and Immediate Safety Precautions

Identified Hazards of Similar Compounds:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][3]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, controlled area.

Immediate Actions Upon Exposure:

  • Inhalation: Remove the individual to fresh air. If symptoms persist, seek medical advice.[1][3]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1][3] If irritation occurs, consult a physician.

  • Eye Contact: Rinse cautiously with fresh, clean water for at least 10 minutes, holding the eyelids open.[1][3] Seek ophthalmological consultation.

  • Ingestion: Rinse the mouth with water (only if the person is conscious) and call a doctor.[1]

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles causing serious eye irritation.[3]
Body Protection A laboratory coat or appropriate protective clothing.To prevent contamination of personal clothing.[3]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. A NIOSH-approved respirator may be needed for spills.To avoid inhalation of dust or aerosols that may cause respiratory irritation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule of chemical disposal is that hazardous waste must never be poured down the sink, discarded in regular trash, or allowed to evaporate in a fume hood.[4] All chemical waste, including this compound, must be collected and managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste contractor.[5][6]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: Dedicate a specific, compatible waste container for this compound waste.

  • Solid Waste: Collect unadulterated solid this compound, or materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sturdy, leak-proof container.

  • Liquid Waste: For solutions of this compound, use a container made of a material compatible with the solvent used (e.g., a glass bottle for organic solvents). Do not mix incompatible waste streams.[4] For instance, keep halogenated and non-halogenated solvent waste separate.[7]

  • Sharps: Any sharps (needles, scalpels) contaminated with the compound must be placed in an approved sharps container.

Step 2: Container Management and Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label, provided by your institution's EHS department, to the container.[5]

  • Complete Information: Fill out the label completely. This includes:

    • The full chemical name: "this compound".

    • The concentration of all chemical constituents in a mixture.[8]

    • The date the waste was first added (accumulation start date).[9]

    • The name of the principal investigator or lab contact.

  • Keep Closed: Waste containers must be kept tightly sealed except when adding waste.[4]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The designated location for active waste collection within a lab is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5] It should not be near sinks or floor drains.[9]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a plastic bin or tub, to contain any potential leaks or spills.[4][5]

  • Segregation: Incompatible wastes within the SAA must be segregated, for example, by using separate containment bins.[5][9]

Diagram 1: Disposal Decision Workflow

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Storage & Pickup start Start: Have Methoxyphedrine Hydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type solid Place in Solid Waste Container waste_type->solid Solid liquid Place in Compatible Liquid Waste Container waste_type->liquid Liquid label_container Affix & Complete Hazardous Waste Label solid->label_container liquid->label_container store Store in Designated SAA with Secondary Containment label_container->store full Container Full? store->full full->store No pickup Request Waste Pickup from EHS full->pickup Yes end End: Waste Removed by EHS pickup->end

Caption: Decision workflow for the safe disposal of Methoxyphedrine HCl.

Decontamination of Laboratory Glassware

Glassware that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Perform a preliminary rinse with a suitable solvent (e.g., acetone, methanol) in which the compound is soluble.[7][10]

  • Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste and must be collected in the appropriate liquid waste container.[7]

  • Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures, such as with a laboratory detergent and water.[10]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Assess the Spill: For a small spill of solid material, and if you are trained to do so, gently cover it with an absorbent material to prevent it from becoming airborne.

  • Clean-Up: Using appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Contact EHS: For significant spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS department immediately.[4]

Requesting Waste Pickup

Laboratories typically should not accumulate more than 25 gallons of chemical waste at one time.[9] Once a waste container is full, or has been in storage for six months, a pickup must be scheduled.[9] Contact your EHS department to arrange for the removal of the waste.[4] They will ensure it is transported to a licensed facility for final disposal.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.
  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
  • Chemical Waste. The University of Iowa Environmental Health and Safety.
  • Safety Data Sheet: DL-Methylephedrine hydrochloride. Carl ROTH.
  • Safety Data Sheet: DL-Methylephedrine hydrochloride. Angene Chemical.
  • Safety Data Sheet: Ephedrine hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet: (+)-Methamphetamine hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet: Ephedrine hydrochloride Assay Standard. British Pharmacopoeia.
  • How to wash glassware that had toxic chemicals in them. Reddit r/chemistry.
  • GMP 7 Cleaning Glassware. NIST.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Methoxyphedrine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work requires us to handle novel and potent compounds where comprehensive toxicological data may be limited. Methoxyphedrine Hydrochloride, a psychoactive research chemical, falls into this category.[1] Its structural relationship to dissociative anesthetics like methoxphenidine (MXP) suggests a potential for significant pharmacological and toxicological effects.[2][3] Given the substance's uncharacterized hazard profile, a rigorous and conservative approach to personal protective equipment (PPE) is not just a recommendation—it is an operational necessity to ensure personnel safety.

This guide provides a framework for risk assessment and PPE selection when handling this compound in a laboratory setting. It is built on the foundational principles of occupational safety, emphasizing that PPE is the final barrier of protection after engineering and administrative controls have been implemented.[4]

The Principle of Prudent Avoidance: Risk Assessment First

Before any handling of this compound, a thorough risk assessment is mandatory. As the toxicological properties are not fully understood, the compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[5] The primary exposure routes of concern are inhalation of airborne powder, dermal contact, and accidental ingestion.[5]

The risk assessment process dictates the required level of containment and protection. This workflow should be a documented part of your Standard Operating Procedure (SOP).

RiskAssessment cluster_0 Risk Assessment & Control Workflow A Identify Hazards (Potent Psychoactive Powder, Unknown Toxicity) B Assess Exposure Risk (Task, Quantity, Duration) A->B Analyze C Select Controls (Engineering > Administrative > PPE) B->C Mitigate D Implement Controls & Perform Work C->D Execute E Review & Refine (Post-Task Debrief, Incident Analysis) D->E Evaluate E->A Iterate

Caption: Risk assessment workflow for handling potent research chemicals.

The Hierarchy of Controls: PPE as the Last Line of Defense

Relying solely on PPE is a flawed safety strategy. Per OSHA guidelines, engineering and administrative controls are the primary methods for minimizing exposure.[4]

  • Engineering Controls: All work with solid this compound must be performed within a certified chemical fume hood or, preferably, a ventilated balance enclosure (powder containment hood) to control airborne particulates. For larger quantities, the use of glovebags or isolation technology is advised.[6]

  • Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must receive specific training on the potential hazards, handling SOPs, and emergency procedures.[5][7] Quantities should be minimized to what is necessary for the experiment.

Core PPE Requirements for Handling this compound

When direct handling is necessary, a comprehensive PPE ensemble is required. The selection must be based on the specific task and the associated risk of exposure.[8][9]

Eye and Face Protection Standard safety glasses are insufficient. Chemical splash goggles that provide a full seal around the eyes are mandatory to protect against airborne particles and splashes.[10] For tasks with a higher risk of splashes, such as preparing solutions or cleaning spills, a full-face shield must be worn over the chemical splash goggles.[11]

Hand Protection Due to the unknown dermal toxicity and permeability, double-gloving is required.

  • Inner Glove: A nitrile glove provides a close fit and dexterity.

  • Outer Glove: A chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.[10] Gloves must be changed immediately if contamination is suspected and always upon completion of the task. Before use, always inspect gloves for any signs of degradation or puncture.[8]

Body Protection A disposable, solid-front protective lab coat or coverall (e.g., Tyvek) with elastic cuffs is required to prevent contamination of personal clothing.[10] This garment should be removed and disposed of as hazardous waste before leaving the work area. Standard cotton lab coats are not appropriate as they can absorb chemicals and become a secondary source of exposure.

Respiratory Protection Respiratory protection is critical due to the high risk posed by inhalation of potent powders. The choice of respirator depends on the scale of the operation.

  • Small Quantities (<1g) in a Containment Hood: A NIOSH-approved N95 or P100 filtering facepiece respirator may be sufficient if the containment system is proven effective.[10]

  • Larger Quantities or Spill Cleanup: A powered air-purifying respirator (PAPR) with a HEPA filter is strongly recommended.[11] PAPRs offer a higher protection factor and reduce user fatigue. A full-facepiece elastomeric respirator with P100 cartridges is an alternative.[11] All respirator users must be medically cleared and fit-tested annually as required by OSHA.[8]

Task-Specific PPE Configuration

The combination of PPE will vary based on the procedure. The following table provides minimum recommended configurations.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Powder (<1g) N95/P100 Respirator (in hood)Chemical Splash GogglesDouble Nitrile GlovesDisposable Lab Coat
Preparing Solutions N95/P100 RespiratorFace Shield over GogglesDouble Nitrile GlovesDisposable Lab Coat
Bulk Handling (>1g) PAPR or Full-Face RespiratorIntegrated Face ShieldDouble Chemical-Resistant GlovesDisposable Coverall
Spill Cleanup PAPR or Full-Face RespiratorIntegrated Face ShieldDouble Chemical-Resistant GlovesDisposable Coverall
Operational Plan: Donning, Doffing, and Disposal

The integrity of your protection depends on the correct procedure for putting on and taking off PPE.

Step-by-Step Donning Protocol

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don the disposable coverall or lab coat.

  • Respirator: Don and perform a user seal check on your respirator.

  • Eye/Face Protection: Don goggles and face shield (if required).

  • Outer Gloves: Don the second, outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (to be performed in a designated area)

  • Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in a designated hazardous waste container.

  • Body Protection: Remove the disposable lab coat or coverall, rolling it away from the body to contain the contaminated side. Dispose of it in the hazardous waste container.

  • Eye/Face Protection: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan All disposable PPE and materials contaminated with this compound must be treated as hazardous chemical waste.[12]

  • Collect all contaminated items (gloves, coats, wipes, etc.) in a clearly labeled, sealed hazardous waste bag or container.[13]

  • Never dispose of this waste in regular trash or down the drain.[14]

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste, which may involve incineration or other specialized treatments.[15][16]

By adhering to this structured safety protocol, researchers can confidently handle this compound and other novel compounds, ensuring that scientific advancement does not come at the cost of personal safety.

References

  • How to Safely Handle Dangerous Substances in the Workplace . (2022). OSHA.com. Available at: [Link]

  • Personal Protective Equipment . (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety Data Sheet: DL-Methylephedrine hydrochloride . (n.d.). Carl ROTH. Available at: [Link]

  • OSHA Guidelines for Personal Protective Equipment . (2011). Facilities Management Insights. Available at: [Link]

  • Personal Protective Equipment - Overview . (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Handling Highly Potent Actives and Controlled Substances Safely and Securely . (2016). Cambrex. Available at: [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings . (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 . (2024). American Society of Health-System Pharmacists (ASHP). Available at: [Link]

  • What are some safety precautions that can be taken when working with dangerous chemicals? (2024). Quora. Available at: [Link]

  • Safety data sheet: Ephedrine hydrochloride Assay Standard . (2013). British Pharmacopoeia. Available at: [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 . (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Illegal Drug Lab Removal Program . (n.d.). Department of Toxic Substances Control (DTSC). Available at: [Link]

  • Hazardous Drugs: Procedures for Developing the NIOSH List... (2023). Federal Register. Available at: [Link]

  • Handling of high potency drugs: process and containment . (2005). WIT Press. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Research Chemicals - Types & Dangers of RC's . (2025). Greenhouse Treatment Center. Available at: [Link]

  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine . (2015). Journal of Analytical Toxicology. Available at: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • NIH Waste Disposal Guide 2022 . (2022). National Institutes of Health (NIH). Available at: [Link]

  • Ensuring the safe handling of chemicals . (2022). World Health Organization (WHO). Available at: [Link]

  • Methoxphenidine (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain . (2021). PubMed. Available at: [Link]

  • Critical Review Report: 2-MEO-diphenidine (2-MXP) . (2020). World Health Organization (WHO). Available at: [Link]

  • First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine . (2015). ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methoxyphedrine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methoxyphedrine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.